molecular formula C16H11D4FN2O2S B1164872 Atreleuton-d4

Atreleuton-d4

Cat. No.: B1164872
M. Wt: 322.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 154355-76-7 (unlabeled)

Properties

Molecular Formula

C16H11D4FN2O2S

Molecular Weight

322.39

Origin of Product

United States

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Atreleuton-d4 in Methanol and DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). This compound, the deuterated analog of the 5-lipoxygenase (5-LO) inhibitor Atreleuton, is critical for its application as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry. Understanding its solubility is a foundational requirement for the accurate preparation of stock solutions, calibration standards, and dosing formulations. This document synthesizes available data with fundamental chemical principles to offer a practical guide for researchers, scientists, and drug development professionals. We will explore the molecular basis for its solubility, present qualitative and semi-quantitative data, and provide a detailed, field-proven protocol for empirical solubility determination.

Introduction to this compound and Solvent Selection

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[1][2][3] While research into Atreleuton for conditions like asthma and atherosclerosis has been conducted, its deuterated isotopologue, this compound, serves a distinct and vital role in the laboratory.[2][4][5] The inclusion of four deuterium atoms (d4) results in a molecule with a molecular weight of approximately 322.39 g/mol , making it an ideal internal standard for quantifying the parent compound, Atreleuton, in biological matrices.[6]

The choice of solvent is paramount in preclinical and analytical workflows. Methanol and DMSO are ubiquitous in drug discovery for several reasons:

  • Methanol (CH₃OH): A polar, protic solvent capable of both donating and accepting hydrogen bonds. Its volatility makes it easy to remove, which is advantageous for sample preparation prior to analysis.

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent known for its exceptional solvating power for a wide range of organic compounds, including those with poor aqueous solubility.[7] It is often the solvent of choice for creating high-concentration stock solutions for in vitro screening.

This guide aims to provide the necessary technical insights to effectively work with this compound in these key solvents.

Core Principles and Quantitative Solubility Data

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of Atreleuton—comprising a polar N-hydroxyurea group, a thiophene ring, and a fluorophenyl moiety—gives it both hydrophilic and lipophilic characteristics.[4][8][9]

Direct, quantitative solubility data (e.g., mg/mL at a specific temperature) for this compound is not extensively published. However, the isotopic substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that dictate solubility. Therefore, data from the parent compound, Atreleuton, serves as a highly reliable proxy.

Product technical datasheets provide the most direct information. Cayman Chemical notes that Atreleuton is "soluble" in methanol, a qualitative but useful descriptor.[1] MedChemExpress offers a pre-made 10 mM solution of Atreleuton in DMSO, providing a semi-quantitative benchmark that confirms solubility at least to this concentration.[10]

Data Summary: Atreleuton & this compound Solubility
CompoundSolventSolubility DataSource
AtreleutonMethanolSolubleCayman Chemical[1]
AtreleutonDMSO≥10 mMMedChemExpress[10]
Zileuton-d4MethanolVery slightly solubleCayman Chemical[11]
Zileuton-d4DMSOSlightly solubleCayman Chemical[11]

Note: Zileuton-d4 is another 5-LO inhibitor. While structurally different, this data is included to illustrate that deuterated analogs are often characterized in these common solvents and can exhibit a range of solubilities.

The data indicates that while this compound is expected to be readily soluble in both solvents, DMSO is likely capable of achieving higher concentration stock solutions, a common reason for its use in high-throughput screening and cell-based assays.[12]

Experimental Workflow for Solubility Determination

To establish precise solubility limits for a specific experimental condition (e.g., temperature, solvent purity), an empirical determination is essential. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is presented here as a robust, self-validating protocol.[12][13]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Add excess this compound to a known volume/mass of solvent (Methanol or DMSO) in a sealed vial. B Causality: Excess solid ensures the solution reaches true saturation. A->B Rationale C Place vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24-48 hours. A->C D Causality: Ensures dissolution reaches thermodynamic equilibrium. Time allows for slow-dissolving solids. C->D Rationale E Allow solid to settle. Withdraw supernatant using a syringe. C->E F Immediately filter supernatant through a 0.2 µm PTFE filter to remove all undissolved particles. E->F G Causality: Filtration is critical to prevent inflated results from suspended microparticles. F->G Rationale H Accurately dilute the clear filtrate with a known volume of solvent. F->H I Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). H->I J Calculate original concentration based on dilution factor. Express as mg/mL or Molarity. I->J

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Action: Add an excess amount of solid this compound to a glass vial containing a precise volume (e.g., 1.0 mL) of either methanol or DMSO. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Causality: Using an excess of the solute is the cornerstone of this method, as it is the only way to guarantee that the solvent has become fully saturated and the resulting concentration represents the true solubility limit under the given conditions.[13]

  • Equilibration:

    • Action: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for at least 24 hours.

    • Causality: Solubility is temperature-dependent.[14] Constant temperature control is non-negotiable for reproducible results. The extended agitation period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Sample Clarification:

    • Action: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the liquid through a chemically inert syringe filter (e.g., 0.2 µm PTFE) into a clean vial.

    • Causality: This is the most critical step for accuracy. Failure to remove microscopic, undissolved particles will lead to a significant overestimation of solubility. The filter's pore size must be small enough to capture any suspended solids.

  • Quantification:

    • Action: Accurately perform a serial dilution of the clear, saturated filtrate. Analyze the diluted samples using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.

    • Causality: Direct analysis of the saturated solution is often not possible as its concentration will be far outside the linear range of most detectors. A precise, documented dilution brings the concentration into the quantifiable range of a pre-established calibration curve.

  • Calculation:

    • Action: Using the concentration determined from the diluted sample, back-calculate the concentration of the original, undiluted filtrate. This value is the solubility of this compound in the chosen solvent at the specified temperature.

    • Result: The final solubility should be reported in standard units, such as mg/mL or moles/liter (M).

Conclusion and Best Practices

The available evidence strongly indicates that this compound is soluble in both methanol and DMSO, making them suitable solvents for the preparation of analytical standards and stock solutions. DMSO is the recommended choice for achieving higher concentration stocks (≥10 mM), which may be necessary for various in vitro applications. When preparing solutions, it is best practice to use high-purity, anhydrous solvents to avoid introducing variability.[15] For applications requiring precise concentrations, especially near the solubility limit, the empirical determination protocol outlined in this guide provides a robust framework for generating reliable, in-house data. This ensures the accuracy and reproducibility of subsequent experiments, upholding the principles of scientific integrity.

References

  • ATRELEUTON - Inxight Drugs . Inxight Drugs. Available from: [Link]

  • Atreleuton (C16H15FN2O2S) - PubChemLite . PubChemLite. Available from: [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . Ovid. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available from: [Link]

  • Atreleuton | C16H15FN2O2S | CID 3086671 . PubChem - NIH. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . Chemical Reviews. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available from: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . MDPI. Available from: [Link]

  • This compound | CAS Number: 154355-76-7 (unlabelled) . BDGSynthesis. Available from: [Link]

  • Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome . Circulation: Cardiovascular Imaging - American Heart Association Journals. Available from: [Link]

  • Atreleuton - Labchem Catalog . Labchem. Available from: [Link]

  • Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures . ACS Omega. Available from: [Link]

  • Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome . PubMed. Available from: [Link]

  • How to check the Drug solubility DMSO solvent ..? . ResearchGate. Available from: [Link]

  • Does dmso of different grades make a difference in phytochemical drug solubility? Which is the best grade to solubilize phytochemical drug? . ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide (DMSO): a review . PubMed. Available from: [Link]

Sources

Atreleuton-d4: A Technical Guide to Isotopic Purity Specifications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern bioanalysis, the precision and reliability of quantitative assays are paramount. This is especially true in drug development, where accurate pharmacokinetic and metabolic profiling is crucial. Stable isotope-labeled (SIL) internal standards are the cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, and among these, deuterated compounds have become the gold standard.[1] This guide provides an in-depth technical examination of the isotopic purity specifications for Atreleuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor Atreleuton.[2][3][4]

Atreleuton has been investigated for its potential in treating inflammatory conditions such as atherosclerosis and coronary artery disease.[4][5][6] Its deuterated form, this compound, serves as an indispensable tool for the accurate quantification of the parent drug in complex biological matrices.[1] The integrity of bioanalytical data generated using this compound is directly dependent on its isotopic purity. This guide will elucidate the critical aspects of isotopic purity, the methodologies for its verification, and the rationale behind the stringent specifications required in a regulatory environment.

The Imperative of Isotopic Purity: Beyond Chemical Purity

For a deuterated internal standard, the concept of "purity" extends beyond the absence of chemical contaminants. It crucially encompasses isotopic purity , which is a measure of the extent to which the intended deuterium atoms have replaced hydrogen atoms in the molecule.[7] It is practically impossible to achieve 100% isotopic purity during synthesis, leading to the presence of various isotopologues —molecules that are chemically identical but differ in their isotopic composition.[7] For this compound, this means the final product will contain not only the desired d4 species but also d0, d1, d2, and d3 isotopologues in varying, small amounts.

The distribution of these isotopologues is of critical importance for several reasons:

  • Assay Accuracy and Precision: A well-characterized and consistent isotopologue distribution is essential for reliable quantification. The internal standard should have a mass that is sufficiently different from the analyte to avoid spectral overlap.[8]

  • Minimizing Crosstalk: The presence of a significant amount of the unlabeled (d0) isotopologue in the internal standard can artificially inflate the measured concentration of the analyte, a phenomenon known as "crosstalk."

  • Regulatory Scrutiny: Regulatory bodies like the FDA require a thorough characterization and quantification of all isotopic species in a deuterated active pharmaceutical ingredient (API) or internal standard.[7]

It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[7]

  • Species Abundance: This refers to the percentage of the total molecular population that has a specific, complete isotopic composition (e.g., the percentage of molecules that are purely d4).[7]

A high isotopic enrichment of the starting materials does not directly translate to the same percentage of the desired fully deuterated species in the final product.[7] The final distribution of isotopologues follows a predictable statistical pattern based on the enrichment of the precursors.[7]

Quantitative Specifications for this compound

While specific regulatory monographs for this compound may not be publicly available, the following table outlines typical isotopic purity specifications based on established best practices for deuterated internal standards in regulated bioanalysis.[9][10]

ParameterSpecificationRationale
Isotopic Enrichment (at each labeled position) ≥ 98%Ensures a high abundance of the desired deuterated species and minimizes lower-mass isotopologues.[10]
Abundance of the d4 Isotopologue ≥ 95%Guarantees that the predominant species is the intended internal standard, providing a strong and reliable signal.[9]
Abundance of the d0 (Unlabeled) Isotopologue ≤ 0.1%Minimizes the risk of crosstalk and artificially inflated analyte concentrations.
Sum of d1, d2, and d3 Isotopologues ≤ 5%Controls the overall distribution of lower-mass isotopologues.
Chemical Purity ≥ 98%Ensures that the product is free from other chemical impurities that could interfere with the analysis.

Analytical Characterization: A Dual-Technique Approach

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of deuterated compounds.[11][12]

Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the relative abundance of each isotopologue.[13][14] By separating and quantifying ions based on their mass-to-charge ratio, HRMS provides a detailed picture of the isotopic distribution.[7]

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Dissolve this compound in appropriate solvent lc Liquid Chromatography (Separation from impurities) prep->lc ms High-Resolution Mass Spectrometry (Detection of Isotopologues) lc->ms Elution extract Extract Ion Chromatograms (EICs) for each isotopologue ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance and Isotopic Purity integrate->calculate

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity and Enrichment

While MS provides the distribution of isotopologues, NMR spectroscopy is unparalleled for confirming the specific positions of deuterium incorporation and for quantifying the isotopic enrichment at each site.[11][12] Proton NMR (¹H-NMR) can precisely measure the small amounts of residual hydrogen at the labeled positions.[7] Deuterium NMR (²H-NMR) directly detects the deuterium atoms, providing complementary information.[15]

NMR_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_data Data Interpretation start This compound Sample h_nmr ¹H-NMR Analysis start->h_nmr d_nmr ²H-NMR Analysis start->d_nmr h_data Quantify residual protons at labeled sites h_nmr->h_data d_data Confirm deuterium incorporation at expected positions d_nmr->d_data enrichment Calculate Isotopic Enrichment per site h_data->enrichment d_data->enrichment

Caption: Logical flow for NMR-based isotopic purity assessment.

Experimental Protocols

Protocol 1: Isotopic Purity Determination by LC-HRMS

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Dilute the stock solution to a final concentration of approximately 1 µg/mL for analysis.

2. Liquid Chromatography Parameters:

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from any potential impurities.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Full scan from m/z 100 to 500.
  • Resolution: ≥ 70,000 FWHM.
  • Data Analysis:
  • Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0, d1, d2, d3, d4).
  • Integrate the peak areas for each extracted ion chromatogram.[16]
  • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.[16]
  • The isotopic purity is reported as the relative abundance of the d4 isotopologue.
Protocol 2: Isotopic Enrichment Determination by ¹H-NMR

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) in an NMR tube.[17]
  • Add a known amount of a suitable internal standard with a well-defined proton signal in a clear region of the spectrum.

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiment: A standard quantitative ¹H-NMR experiment.
  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons for accurate integration.

3. Data Analysis:

  • Integrate the signals corresponding to the residual protons at the deuterated positions.
  • Integrate the signal of the internal standard.
  • Calculate the amount of residual hydrogen at each labeled position relative to the known amount of the internal standard.
  • The isotopic enrichment at each position is calculated as: (1 - (moles of residual H / (moles of this compound * number of labeled sites))) * 100%.

Conclusion: Ensuring Data Integrity in Bioanalysis

The use of a well-characterized, high-purity deuterated internal standard like this compound is not merely a matter of best practice; it is a fundamental requirement for generating robust and defensible bioanalytical data.[18][19] By adhering to stringent isotopic purity specifications and employing a rigorous analytical testing strategy combining both mass spectrometry and NMR, researchers and drug development professionals can ensure the accuracy and reliability of their quantitative assays. This, in turn, supports confident decision-making throughout the drug development lifecycle, from preclinical studies to clinical trials.

References

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • Concert Pharmaceuticals. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Roy, A., et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. 2017;9(3):439-447. Available from: [Link]

  • Li, Q., et al. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. 2023;37(S1):e9453. Available from: [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. Available from: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. Available from: [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. Available from: [Link]

  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Available from: [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3086671, Atreleuton. Available from: [Link]

  • Tardif, J. C., et al. Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging. 2010;3(3):298-307. Available from: [Link]

  • Abbi, S., et al. Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. Clinical Cardiology. 2017;40(4):224-230. Available from: [Link]

  • Patsnap. Atreleuton - Drug Targets, Indications, Patents. Available from: [Link]

  • Sawyer, J. S., et al. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. Journal of Medicinal Chemistry. 1991;34(3):1133-1142. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

Sources

Comparative Technical Guide: Atreleuton vs. Zileuton

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structural, Mechanistic, and Pharmacokinetic Comparison of 5-Lipoxygenase Inhibitors Context: Drug Development & Bioanalytical Applications (Focus on Atreleuton-d4 as Internal Standard)

Executive Summary

This guide provides a high-resolution technical comparison between Zileuton (the first-generation, FDA-approved 5-lipoxygenase inhibitor) and Atreleuton (ABT-761/VIA-2291, a second-generation investigational candidate).

Clarification on "this compound": Researchers frequently encounter the term "this compound" in catalog searches. It is not a therapeutic candidate but the deuterated internal standard (IS) used for the quantification of Atreleuton in biological matrices via LC-MS/MS. This guide addresses the therapeutic comparison of the parent drugs while providing specific protocols for the bioanalytical use of the -d4 isotopologue.

Part 1: Chemical Architecture & Physicochemical Profile

The evolution from Zileuton to Atreleuton represents a strategic medicinal chemistry effort to improve metabolic stability and potency while retaining the core pharmacophore required for iron chelation at the 5-LOX active site.

1.1 Structural Comparison
FeatureZileuton (Zyflo)Atreleuton (ABT-761 / VIA-2291)
Core Scaffold BenzothiopheneThiophene linked to Fluorobenzyl
Pharmacophore N-hydroxyurea (Iron chelator)N-hydroxyurea (Iron chelator)
Linker Ethyl linkagePropynyl (Alkyne) linkage
Stereochemistry Racemic (administered as racemate)Single Enantiomer (

-isomer)
Molecular Formula


Key Modification N/AIntroduction of alkyne linker and fluorobenzyl group to block metabolic sites.
1.2 Structural Visualization

ChemicalStructure cluster_0 Zileuton (1st Gen) cluster_1 Atreleuton (2nd Gen) Z_Core Benzothiophene Ring Z_Pharma N-hydroxyurea (Iron Chelation) Z_Core->Z_Pharma Ethyl Linker Z_Metab High Glucuronidation Liability Z_Pharma->Z_Metab Metabolic Vulnerability A_Core Thiophene Ring A_Linker Alkyne Linker (Rigidity) A_Core->A_Linker A_Tail 4-Fluorobenzyl Group (Lipophilicity/Potency) A_Tail->A_Core A_Pharma N-hydroxyurea (Iron Chelation) A_Linker->A_Pharma

Caption: Structural evolution from Zileuton’s bicyclic core to Atreleuton’s linear, alkyne-linked scaffold designed for glucuronidation resistance.

Part 2: Mechanism of Action (MOA)

Both compounds target 5-Lipoxygenase (5-LOX) , the rate-limiting enzyme in the leukotriene biosynthesis pathway.[1][2] Leukotrienes (LTB4, LTC4, LTD4) are potent lipid mediators of inflammation, bronchoconstriction, and chemotaxis.

  • Binding Mechanism: Both drugs utilize the N-hydroxyurea moiety to chelate the non-heme iron (

    
    ) in the active site of 5-LOX.
    
  • Redox Activity: They act as reducing agents, maintaining the active site iron in the inactive ferrous (

    
    ) state, thereby preventing the oxidation of Arachidonic Acid (AA).
    
  • Potency Shift: Atreleuton demonstrates significantly higher potency (

    
    ) compared to Zileuton (
    
    
    
    ) in whole blood assays, attributed to the fluorobenzyl group's enhanced hydrophobic interaction with the enzyme's binding pocket.

MOA AA Arachidonic Acid LOX 5-LOX Enzyme (Active Fe3+) AA->LOX Substrate Binding LTA4 Leukotriene A4 (Unstable) LOX->LTA4 Oxygenation Drugs Zileuton / Atreleuton (N-hydroxyurea) Drugs->LOX Chelates Iron Reduces to Fe2+ (Inactive) LTB4 LTB4 (Chemotaxis/Inflammation) LTA4->LTB4 CysLTs CysLTs (C4/D4/E4) (Bronchoconstriction) LTA4->CysLTs

Caption: 5-LOX inhibition pathway.[1][3][4][5][6][7][8][9][10] Both agents prevent the conversion of Arachidonic Acid to LTA4 via iron chelation.

Part 3: Pharmacokinetics & Metabolic Stability

The primary driver for developing Atreleuton was to overcome the pharmacokinetic limitations of Zileuton.

3.1 The Glucuronidation Bottleneck
  • Zileuton: Rapidly metabolized via glucuronidation of the N-hydroxyurea group. This results in a short half-life (

    
    ), necessitating high dosing frequency (600 mg QID for immediate release).
    
  • Atreleuton: The specific stereochemistry (

    
    -enantiomer) and the alkyne linker were designed to sterically hinder the glucuronosyltransferase (UGT) enzymes.
    
    • Result: Slower clearance and a longer half-life, enabling once-daily (QD) or twice-daily (BID) dosing in clinical trials.

3.2 Comparative PK Parameters
ParameterZileutonAtreleuton
Bioavailability High, but food effect existsHigh oral bioavailability
Half-life (

)
~2.5 hours~12–16 hours
Metabolism Extensive Glucuronidation (major), CYP1A2/2C9/3A4 (minor)CYP-mediated oxidation, reduced Glucuronidation susceptibility
Dosing Regimen 600 mg QID (IR) or BID (ER)Investigated at 25–100 mg QD
Part 4: Bioanalytical Protocol (this compound Application)

This compound is the stable isotope-labeled internal standard (IS) required for accurate quantification of Atreleuton in plasma during PK studies. Using a deuterated IS corrects for matrix effects and ionization variability in LC-MS/MS.

4.1 Protocol: Plasma Quantification of Atreleuton

Objective: Quantify Atreleuton in human plasma (range: 1–1000 ng/mL).

Materials:

  • Analyte: Atreleuton (Ref Std).[7]

  • Internal Standard: this compound (typically labeled on the fluorophenyl ring or thiophene linker to ensure metabolic stability of the label).

  • Matrix: Human Plasma (

    
    ).
    

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve this compound in DMSO to 1 mg/mL.

    • Prepare Working IS Solution: Dilute to 500 ng/mL in Acetonitrile (ACN).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 96-well plate.

    • Add 200 µL of Working IS Solution (ACN containing this compound).

    • Vortex for 5 minutes @ 1200 rpm.

    • Centrifuge @ 4000 g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (MRM Transitions):

    • Atreleuton:

      
       (Thiophene fragment)
      
    • This compound:

      
       (Mass shift +4 Da confirms d4 incorporation).
      
    • Note: Exact transitions depend on the specific labeling position of the commercial d4 standard.

Part 5: Safety & Toxicology Profile

The clinical failure of Atreleuton despite its superior PK highlights the challenges of the N-hydroxyurea class.

  • Hepatotoxicity: Zileuton carries a boxed warning for liver toxicity (ALT elevations). The mechanism is believed to be idiosyncratic or related to the reactive intermediate of the thiophene/benzothiophene moiety.

  • Atreleuton Outcomes: In Phase II trials for Acute Coronary Syndrome (ACS), Atreleuton (VIA-2291) successfully reduced leukotriene levels (LTB4) and slowed plaque progression. However, reversible ALT elevations were still observed, leading to discontinuations.

References
  • Carter, G.W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bell, R.L., et al. (1997). "ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents." Journal of Pharmacology and Experimental Therapeutics. Link

  • Tardif, J.C., et al. (2010).[1][6] "Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome." Circulation: Cardiovascular Imaging. Link

  • Dube, L.M., et al. (1998). "The effect of ABT-761, a novel 5-lipoxygenase inhibitor, on exercise- and adenosine-induced bronchoconstriction in asthmatic subjects."[1] European Respiratory Journal.[5] Link

  • BDG Synthesis. (2024). "this compound Product Data Sheet." (Reference for chemical identity of the deuterated standard). Link

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Atreleuton-d4: Ensuring Scientific Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, precision and reliability are paramount. Atreleuton, a potent and selective inhibitor of 5-lipoxygenase (5-LO), has been a subject of interest for its role in modulating inflammatory pathways by inhibiting the biosynthesis of leukotrienes.[1][2][3] Its deuterated analogue, Atreleuton-d4, serves a dual purpose of immense value. Firstly, as a stable isotope-labeled internal standard, it is indispensable for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), where it corrects for experimental variability and enhances analytical accuracy.[4][5] Secondly, the strategic replacement of hydrogen with deuterium can fundamentally alter a molecule's metabolic profile—a concept known as the "deuterium switch"—potentially creating a superior therapeutic agent with improved pharmacokinetics.[6][7]

The U.S. Food and Drug Administration (FDA) recognizes the significance of this structural modification, classifying deuterated analogues as New Chemical Entities (NCEs), distinct from their non-deuterated counterparts.[6][8][9] This classification underscores the unique chemical nature of these compounds and the stringent requirements for their characterization. The foundational document that attests to the quality, identity, and purity of this compound is the Certificate of Analysis (CoA).

This guide provides an in-depth deconstruction of the CoA for this compound. As a senior application scientist, my objective is not merely to list the required tests but to illuminate the scientific rationale behind them. We will explore the core analytical methodologies, delve into the interpretation of the data, and establish a framework for what constitutes a trustworthy and scientifically valid CoA for this critical research material.

PART 1: The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal quality assurance document that certifies that a specific batch of a product meets its predetermined specifications.[10][11] It is a declaration of quality, providing a comprehensive summary of the analytical tests performed, the methodologies used, and the results obtained for that particular lot. It is crucial to distinguish a manufacturer's CoA from the "USP Certificate" provided for a USP Reference Standard. A USP Certificate confirms the standard's suitability for a specific compendial procedure but does not typically provide detailed, batch-specific test results.[12][13] A manufacturer's CoA, conversely, must provide this granular data to be considered complete.

The structure of a robust CoA follows a logical flow, beginning with identification and culminating in a comprehensive purity statement.

CoA_Flow cluster_header Header Information cluster_tests Analytical Data Sections cluster_footer Conclusion & Authorization Header Product Name: this compound CAS Number Batch/Lot Number Release & Retest Dates Identity 1. Identity Confirmation (MS, NMR) Header->Identity Purity 2. Purity Assessment (HPLC, Chiral HPLC) Isotopic 3. Isotopic Characterization (MS, NMR) Ancillary 4. Ancillary Tests (Water, Solvents) Spec Specifications & Results Ancillary->Spec PurityFactor Purity Factor Calculation Spec->PurityFactor QA Quality Assurance Approval (Dated Signature) PurityFactor->QA

Caption: Logical flow of information on a Certificate of Analysis.

PART 2: Core Analytical Requirements for this compound

For a deuterated compound like this compound, the analytical scrutiny must be exceptionally rigorous. The CoA must not only confirm the identity and purity of the chemical structure but also definitively characterize its isotopic composition.

Identity Confirmation

Causality: The first and most fundamental requirement is to prove, unequivocally, that the material is indeed this compound. This involves confirming both the core molecular structure of Atreleuton and the specific incorporation of four deuterium atoms.

Method 1: Mass Spectrometry (MS) Mass spectrometry is the primary tool for confirming the molecular weight. Atreleuton has a molecular formula of C₁₆H₁₅FN₂O₂S and a monoisotopic mass of approximately 318.08 Da.[1][14] The introduction of four deuterium atoms, replacing four hydrogen atoms, should result in a mass increase of approximately 4 Da. High-resolution mass spectrometry (HRMS) can confirm this mass shift with high precision, providing strong evidence of successful deuteration.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy While MS confirms that deuteration occurred, NMR confirms where it occurred. This is a critical distinction for ensuring the standard's validity.

  • ¹H NMR (Proton NMR): This spectrum is used to verify the overall structure. Crucially, for this compound, the proton signals corresponding to the positions of deuteration should be absent or significantly diminished. This provides direct evidence of isotopic substitution at the intended sites.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to a proton's position in the unlabeled molecule definitively confirms the location of the deuterium label.[15]

Experimental Protocol: ¹H NMR for Identity Confirmation

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals. Compare the spectrum to a reference spectrum of unlabeled Atreleuton. Verify the absence or significant reduction of proton signals at the sites of deuteration. Confirm that all other signals are present and have the correct chemical shift, multiplicity, and integration values corresponding to the non-deuterated portions of the molecule.

Chemical and Enantiomeric Purity

Causality: Chemical purity defines the percentage of the material that is the target compound, irrespective of its isotopic composition. Enantiomeric purity is vital because Atreleuton possesses a chiral center, and biological activity is typically specific to one enantiomer—in this case, the (R)-enantiomer.[1] Any impurities could interfere with analysis or exhibit unintended biological effects.

Method 1: High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the gold standard for assessing chemical purity. The method separates this compound from any process-related impurities or degradation products. The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Method 2: Chiral HPLC To determine enantiomeric purity (or enantiomeric excess, e.e.), a specialized chiral stationary phase is required. This phase can differentiate between the (R)- and (S)-enantiomers, allowing for their separation and quantification. For a high-quality standard, the undesired (S)-enantiomer should be undetectable or present at a very low level (e.g., <0.1%).

Experimental Protocol: HPLC for Chemical Purity

  • System Preparation: Use a standard HPLC system with a UV detector. The column is typically a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance. Key parameters include retention time reproducibility, peak symmetry (tailing factor), and column efficiency (plate count).

  • Analysis: Inject the sample solution and run the gradient method. Monitor the chromatogram at a suitable wavelength (determined by the UV spectrum of Atreleuton).

  • Data Processing: Integrate all peaks detected. Calculate the area percent of the main this compound peak using the formula: (Area_main / Area_total) * 100.

Isotopic Purity and Enrichment

Causality: This is arguably the most critical set of specifications for a deuterated standard.

  • Isotopic Purity: Refers to the percentage of molecules that have deuterium at the correct positions.

  • Isotopic Enrichment: Refers to the percentage of the labeled compound that is the fully deuterated (d4) species, as opposed to partially deuterated (d1, d2, d3) or unlabeled (d0) versions. High isotopic enrichment (typically ≥98%) is essential to minimize interference from the analyte's natural isotopic abundance and ensure accurate quantification.[16]

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the preferred method for determining isotopic enrichment. By analyzing the sample in full scan mode, the mass spectrometer can detect and quantify the relative intensities of the ion corresponding to the unlabeled material (M), the desired labeled material (M+4), and any partially labeled intermediates (M+1, M+2, M+3).[17]

Isotopic_Distribution cluster_legend Isotopic Species d0 d0 Unlabeled d1 d1-d3 Partially Labeled d4 d4 Fully Labeled (Desired) Dist Atreleuton-d0 (M) Atreleuton-d1 (M+1) Atreleuton-d2 (M+2) Atreleuton-d3 (M+3) This compound (M+4) Result Isotopic Enrichment Calculation: % Enrichment = [Intensity(d4) / Σ(d0 to d4)] * 100 Dist:f4->Result Primary Goal Dist->Result Minimize

Caption: Conceptual diagram of isotopic distribution analysis by MS.

PART 3: Synthesizing the Data: Specifications and Acceptance Criteria

A trustworthy CoA consolidates all test results and compares them against pre-defined acceptance criteria. This table provides a model set of specifications for a high-quality this compound reference standard suitable for demanding research and regulated bioanalysis.

Test Method Specification (Acceptance Criteria) Scientific Rationale
Appearance Visual InspectionWhite to Off-White SolidConfirms basic physical properties and absence of gross contamination.
Identity by ¹H NMR ¹H NMR SpectroscopyConforms to the structure of Atreleuton, with significantly reduced signals at deuterated positions.Confirms the core chemical structure and the location of deuterium incorporation.
Identity by MS ESI-MS[M+H]⁺ or [M-H]⁻ ion consistent with the molecular weight of the d4 species (~323.1 for [M+H]⁺).Confirms the correct molecular mass for the fully deuterated compound.
Chemical Purity HPLC (UV, e.g., 254 nm)≥ 98.0%Ensures that the majority of the material is the target compound, minimizing interference from organic impurities.[18]
Enantiomeric Purity Chiral HPLC≥ 99.0% (R)-enantiomerEnsures stereochemical integrity, which is critical for biological relevance and use in chiral assays.
Isotopic Enrichment LC-MS (Full Scan)≥ 98% this compoundGuarantees that the standard is predominantly the d4 species, which is essential for its function as an internal standard.[16]
Water Content Karl Fischer Titration≤ 1.0%Allows for accurate weighing and preparation of solutions; water content is used to calculate purity on an anhydrous basis.
Residual Solvents GC-HSMeets ICH Q3C limitsEnsures that residual solvents from the synthesis process are below levels that could interfere with experiments or pose safety risks.

PART 4: Regulatory Context and Authoritative Grounding

The use of deuterated compounds is not merely a scientific curiosity; it has significant regulatory implications. As noted, the FDA considers a deuterated version of an existing drug to be a New Chemical Entity (NCE), eligible for its own period of market exclusivity.[6][8] This policy acknowledges that the C-D bond is fundamentally different and stronger than the C-H bond, which can lead to distinct metabolic and pharmacokinetic properties.

This regulatory stance elevates the importance of the CoA. For drug development professionals, the CoA is a foundational document in any regulatory submission. It provides the baseline characterization of the active pharmaceutical ingredient (API) or reference standard. The analytical methods described must be robust, and the specifications must be scientifically justified. A comprehensive and well-supported CoA demonstrates a thorough understanding and control of the chemical entity, which is a cornerstone of regulatory trust and compliance under Good Manufacturing Practice (GMP) guidelines.[10]

Conclusion

The Certificate of Analysis for this compound is far more than a simple data sheet. It is a testament to the material's identity, purity, and isotopic integrity. For the researcher, it provides confidence in experimental results. For the drug developer, it is a critical component of the quality control and regulatory strategy. By understanding the causality behind each analytical test—from the unambiguous structural confirmation by NMR to the precise quantification of isotopic enrichment by MS—scientists and professionals can critically evaluate the quality of their reference material. A scientifically rigorous CoA is the bedrock upon which reproducible, reliable, and defensible data are built, ensuring the integrity of research from the bench to potential clinical applications.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Cayman Chemical. (n.d.). Atreleuton (CAS 154355-76-7).
  • Patsnap Synapse. (2026). Atreleuton - Drug Targets, Indications, Patents.
  • BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Analytical Chemistry - ACS Publications. (2020). Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification.
  • US Pharmacopeia (USP). (n.d.). FAQs: Reference Standards.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • ResearchGate. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome.
  • (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
  • BenchChem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
  • BDGSynthesis. (n.d.). This compound | CAS Number: 154355-76-7 (unlabelled).
  • Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance.
  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
  • American Heart Association Journals. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome | Circulation: Cardiovascular Imaging.
  • United States Pharmacopeial Convention, Inc. (2009). Subject: Certificate of Analysis for USP Reference Standards.
  • Salamandra. (2025). Regulatory Considerations for Deuterated Products.
  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA).
  • PubChem - NIH. (n.d.). Atreleuton | C16H15FN2O2S | CID 3086671.
  • (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
  • FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.
  • Taylor & Francis. (2017). Deuterated drugs; updates and obviousness analysis.
  • MedChemExpress. (n.d.). Atreleuton (ABT-761) | 5-Lipoxygenase Inhibitor.
  • PubMed. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.

Sources

Technical Whitepaper: Bioanalytical Integrity & Metabolic Stability of Atreleuton-d4 in Plasma Matrices

[1]

Executive Summary

In the development of 5-lipoxygenase (5-LO) inhibitors like Atreleuton (ABT-761, VIA-2291), accurate quantification in biological matrices is paramount.[1] This compound serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for LC-MS/MS bioanalysis.[1]

While "metabolic stability" typically refers to hepatic clearance (microsomal stability), the stability of this compound in plasma is a distinct, critical quality attribute.[1] Instability in plasma—driven by enzymatic hydrolysis, N-hydroxyurea reduction, or hydrogen-deuterium (H/D) exchange—can compromise bioanalytical accuracy, leading to ion suppression anomalies and quantification errors.[1]

This guide details the mechanisms of plasma instability for N-hydroxyurea compounds, defines the protocol for validating this compound integrity, and establishes acceptance criteria for its use in regulated bioanalysis.

Compound Profile & Mechanisms of Instability

Structural Considerations

Atreleuton is an N-hydroxyurea derivative linked to a fluorophenyl-thiophene moiety via an alkyne spacer.[1]

  • Chemical Name: N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy-urea.[1][2][3]

  • Critical Moiety: The N-hydroxyurea group ($ -N(OH)-CO-NH_2 $) is the pharmacophore but also the primary site of chemical and enzymatic liability.[1]

Mechanisms of Plasma Instability

Unlike hepatic metabolism (CYP450-mediated oxidation), plasma instability is driven by hydrolytic enzymes and chemical thermodynamics.[1]

  • Chemical/Enzymatic Reduction: The N-hydroxyurea group can be reduced to the corresponding urea (Atreleuton-urea) or hydrolyzed.[1] While Atreleuton is designed to be more stable than its predecessor Zileuton, plasma esterases and reducing environments can still facilitate degradation over extended processing times.[1]

  • Deuterium Loss (H/D Exchange):

    • Risk: If the deuterium labels in this compound are placed on exchangeable positions (e.g., N-D or O-D bonds), they will instantly exchange with solvent protons (

      
      ) in plasma, reverting the IS mass to that of the analyte (M+0) or an intermediate (M+3, M+2).
      
    • Requirement: For this compound, the deuterium atoms must be incorporated into the non-exchangeable carbon skeleton (e.g., the fluorophenyl ring or the thiophene linker) to ensure isotopic integrity.

Visualization: Structural Liabilities

The following diagram illustrates the Atreleuton structure, highlighting the stable regions for deuteration versus the labile N-hydroxyurea region.

Atreleuton_StabilityStructureAtreleuton (ABT-761)NHydroxyN-Hydroxyurea Moiety(Labile Site)Structure->NHydroxyContainsSkeletonCarbon Skeleton(Fluorophenyl/Thiophene)Structure->SkeletonContainsPlasmaEnzymesPlasma Enzymes(Esterases/Reductases)NHydroxy->PlasmaEnzymesSusceptible toStableISThis compound(Stable IS)NHydroxy->StableISAvoid -d4 here(H/D Exchange Risk)Skeleton->StableISTarget for -d4 Labeling(Non-exchangeable)DegradationDegradation Products(Urea derivative)PlasmaEnzymes->DegradationCatalyzes

Caption: Structural dissection of Atreleuton showing the labile N-hydroxyurea site prone to plasma instability and the stable carbon skeleton suitable for deuterium labeling.

Experimental Protocol: Plasma Stability Assessment

This protocol validates whether this compound remains stable during the sample handling window (e.g., 4 hours on the benchtop) and freeze-thaw cycles.[1]

Materials & Reagents[1]
  • Matrix: Pooled human plasma (K2EDTA or Heparin), pH adjusted to 7.4.[1]

  • Test Compound: this compound (IS) and Atreleuton (Analyte).[1]

  • Control: Boiled plasma (heat-inactivated) or Phosphate Buffered Saline (PBS) to differentiate enzymatic from chemical degradation.[1]

Step-by-Step Workflow

Step 1: Spiking Solution Preparation Prepare a working solution of this compound at the intended IS working concentration (e.g., 500 ng/mL in 50:50 Methanol:Water).[1] Note: Avoid 100% organic stock directly into plasma to prevent precipitation.[1]

Step 2: Incubation

  • Aliquot 1 mL of fresh human plasma into a reaction vessel. Pre-warm to 37°C.

  • Spike this compound into the plasma (Final organic content <1%).[1]

  • Timepoints: T=0, T=30, T=60, T=120, T=240 minutes.

  • Control Arm: Repeat incubation in PBS or heat-inactivated plasma.

Step 3: Extraction & Quenching

  • At each timepoint, remove 50 µL of plasma.[1]

  • Immediately add 200 µL of ice-cold Acetonitrile (ACN) containing a different IS (e.g., Zileuton-d4 or a structural analog) to track extraction efficiency.

  • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

Step 4: LC-MS/MS Analysis Inject the supernatant onto a C18 column.[1] Monitor the MRM transition for this compound (e.g., m/z 322.4 → m/z [Fragment]).

Data Calculation

Calculate the % Remaining at each timepoint relative to T=0.[1]

1

Note: If using an external IS for the stability study, correct the Area Ratio.

Visualization: Stability Assay Workflow

The following Graphviz diagram outlines the logical flow of the stability assessment, ensuring a self-validating loop.

Plasma_Stability_Workflowcluster_ExtractionQuench & ExtractionStartStart: this compound StockSpikeSpike into Plasma (37°C)& Control (PBS)Start->SpikeIncubateIncubation(0, 30, 60, 120, 240 min)Spike->IncubateSampleAliquot SampleIncubate->SampleAt TimepointQuenchAdd Ice-Cold ACN(Protein Precipitation)Sample->QuenchCentrifugeCentrifuge(10,000g)Quench->CentrifugeAnalysisLC-MS/MS Analysis(MRM Monitoring)Centrifuge->AnalysisCalcCalculate % Remainingvs T=0Analysis->CalcDecisionIs Stability > 85%?Calc->DecisionValid ISValid ISDecision->Valid ISYesInvestigate H/D Exchange\nor HydrolysisInvestigate H/D Exchangeor HydrolysisDecision->Investigate H/D Exchange\nor HydrolysisNo

Caption: Step-by-step workflow for assessing the metabolic stability of this compound in plasma.

Data Interpretation & Troubleshooting

Acceptance Criteria

For a validated bioanalytical method (FDA/EMA guidelines):

  • Stability: this compound must retain 85–115% of its initial concentration over the expected sample handling time (typically 2–4 hours).[1]

  • Isotopic Purity: No significant increase in the unlabeled (M+0) channel (indicating no H/D exchange or degradation to the parent mass).[1]

Troubleshooting Instability

If this compound shows >15% loss in plasma:

  • Check Control (PBS): If degradation occurs in PBS, the issue is chemical (pH, oxidation, light).[1] Action: Add antioxidants (Ascorbic acid) or adjust pH.[1]

  • Check Heat-Inactivated Plasma: If stable in PBS but unstable in active plasma, enzymes are the cause.[1] Action: Use enzyme inhibitors (e.g., PMSF, Fluoride) in the collection tubes.

  • Check Label Position: If the mass shifts, the deuterium is exchanging.[1] Action: Re-synthesize IS with labels on the fluorophenyl ring.

References

  • Brooks, C.D., et al. (1995).[1][3] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][3][4] Journal of Medicinal Chemistry.[1] Link

  • Tardif, J.C., et al. (2010).[1][5][6] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[5][6][7] Circulation: Cardiovascular Imaging.[1][5] Link[1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

  • BenchChem. (2025).[1][8] Introduction to deuterated internal standards in mass spectrometry.Link

Methodological & Application

Application Note: High-Sensitivity Quantification of Atreleuton (ABT-761) in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It details the development, optimization, and validation of a high-sensitivity LC-MS/MS method for the quantification of Atreleuton (ABT-761) in human plasma, utilizing Atreleuton-d4 as the stable isotope-labeled internal standard (SIL-IS).

Executive Summary

Atreleuton (ABT-761) is a selective 5-lipoxygenase (5-LO) inhibitor developed for the treatment of asthma and inflammatory cardiovascular diseases. Structurally related to Zileuton, it possesses a benzothiophene moiety and an N-hydroxyurea pharmacophore. Accurate quantification of Atreleuton in biological matrices is critical for pharmacokinetic (PK) profiling and toxicokinetic (TK) studies.

This protocol employs This compound as the Internal Standard (IS) to correct for matrix effects and recovery variations. The method utilizes Positive Electrospray Ionization (ESI+) on a Triple Quadrupole Mass Spectrometer, monitoring specific Multiple Reaction Monitoring (MRM) transitions derived from the loss of the hydroxyurea moiety.

Chemical Background & Mechanistic Logic[1]

Analyte Properties[2]
  • Compound: Atreleuton (ABT-761)[1][2]

  • IUPAC Name: (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea

  • Molecular Formula: C₁₆H₁₅FN₂O₂S

  • Monoisotopic Mass: 318.08 Da

  • LogP: ~2.7 (Moderately lipophilic)

  • pKa: Weakly acidic (N-hydroxyurea moiety)

Internal Standard: this compound
  • Modification: Deuteration typically occurs on the 4-fluorophenyl ring (d4).

  • Mass Shift: +4 Da (MW ≈ 322.11 Da).

  • Role: Co-elutes with the analyte to compensate for ion suppression/enhancement and injection variability.

Fragmentation Logic (MS/MS)

The design of MRM transitions is based on the lability of the N-hydroxyurea group. Upon Collision-Induced Dissociation (CID):

  • Precursor Ion: Protonated molecule

    
     is formed readily in ESI+.
    
  • Primary Fragmentation: The N-hydroxyurea group (

    
    ) is the most fragile portion. Cleavage typically results in the loss of the hydroxyurea moiety (76 Da) or the carbamoyl group.
    
  • Quantifier Ion: The resulting carbocation, stabilized by the alkyne and thiophene conjugation, forms the dominant product ion.

    • Atreleuton:

      
       (Loss of 76 Da: 
      
      
      
      equivalent).
    • This compound:

      
       (Retains the d4-fluorophenyl moiety).
      

Experimental Protocol

Reagents and Standards
  • Stock Solutions: Prepare Atreleuton (1 mg/mL) and this compound (1 mg/mL) in Methanol (MeOH). Store at -20°C.

  • Working Standards: Serially dilute Atreleuton stock in 50:50 MeOH:Water to create a curve range (e.g., 1.0 – 1000 ng/mL).

  • IS Working Solution: Dilute this compound to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput, while the use of a SIL-IS (d4) corrects for the higher matrix effect potential compared to Liquid-Liquid Extraction (LLE).

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Calibration Standard or QC solution (add 10 µL 50:50 MeOH:H2O to blanks).

  • Precipitate: Add 200 µL of IS Working Solution (this compound in ACN) to all wells.

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (to improve peak shape during injection).

  • Inject: 5-10 µL onto the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Start Gradient
2.5095Ramp to Organic
3.5095Wash
3.6030Re-equilibrate
5.0030End of Run

Mass Spectrometry (MS):

  • Source: ESI Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C.

  • Collision Gas: Argon (1.5 mTorr).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Type
Atreleuton 319.1243.1503018Quantifier
Atreleuton 319.1175.0503032Qualifier
This compound 323.1247.1503018Internal Std

Note: Collision energies are indicative. Perform a "ramping" experiment (10-40 eV) during optimization to maximize the product ion signal.

Visualizing the Workflow

Bioanalytical Workflow Diagram

The following diagram illustrates the logical flow from sample collection to data acquisition, highlighting the critical integration of the Internal Standard.

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (this compound in ACN) Sample->IS_Add Spike Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Extract Supernatant Supernatant Dilution (1:1 H2O) Precip->Supernatant Clean LC UPLC Separation (C18, Gradient) Supernatant->LC Inject MS MS/MS Detection (ESI+, MRM) LC->MS Elute Data Quantification (Ratio Analyte/IS) MS->Data Integrate

Caption: Step-by-step bioanalytical workflow for Atreleuton quantification using Protein Precipitation.

Fragmentation Pathway Logic

This diagram visualizes the mass spectral fragmentation used for the MRM transitions.

Fragmentation Parent Atreleuton Precursor [M+H]+ = 319.1 Transition Collision Cell (CID, ~18 eV) Parent->Transition Product Major Fragment [M+H - Hydroxyurea]+ m/z = 243.1 Transition->Product Loss Neutral Loss Hydroxyurea (-76 Da) Transition->Loss

Caption: Proposed fragmentation pathway of Atreleuton in ESI+ mode, showing the loss of the urea moiety.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" and robust, the following acceptance criteria must be met during the validation phase:

ParameterAcceptance Criteria
Linearity

with 1/x² weighting.
Accuracy Mean conc.[4] within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Recovery Consistent across Low, Mid, and High QC levels.
Matrix Effect IS-normalized Matrix Factor (MF) CV < 15%.
Carryover Blank peak area < 20% of LLOQ peak area.

Self-Validation Check: The use of This compound provides an internal check for every sample. If the IS peak area in a sample deviates by >50% from the mean IS area of the calibration standards, the sample extraction or injection is suspect and should be re-analyzed.

References

  • Brooks, C. D., et al. (1995). (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor. Journal of Medicinal Chemistry, 38(24), 4768–4778. Link

  • Bell, R. L., et al. (1997). ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents. Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • PubChem. (n.d.). Atreleuton (Compound Summary).[1][2] National Library of Medicine. Link

Sources

Application Note: Precision Preparation and Validation of Atreleuton-d4 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the quantitative bioanalysis of Atreleuton (ABT-761), a potent 5-lipoxygenase (5-LO) inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a regulatory recommendation—it is a chromatographic necessity.[1] Atreleuton possesses a complex lipophilic structure containing a thiophene ring, an alkyne linker, and a hydroxyurea moiety. These functional groups make the analyte susceptible to matrix-induced ionization suppression and specific stability challenges (e.g., oxidation of the hydroxyurea).

Atreleuton-d4 serves as the ideal SIL-IS to compensate for these variances.[1] However, improper preparation of the d4 stock solution can introduce systematic errors that no amount of instrument calibration can correct. This guide details the gravimetric preparation , storage , and self-validating quality control of this compound stock solutions, ensuring compliance with FDA and EMA bioanalytical guidelines.

Compound Profile & Physicochemical Constraints[2][3]

Before handling, the operator must understand the physical limitations of the material. Atreleuton is hydrophobic and chemically reactive under specific stress conditions.

ParameterSpecificationTechnical Implication
Compound Name This compoundDeuterated analog of ABT-761
Parent CAS 154355-76-7Reference for safety data (MSDS)
Chemical Class Hydroxyurea / ThiopheneLabile: Hydroxyureas can oxidize; Thiophenes are light-sensitive.[1]
Solubility Methanol (Good), DMSO (Excellent), Water (Poor)Do not use aqueous diluents for primary stocks.
Isotopic Purity Typically ≥ 99% deuteriumCritical: Must verify absence of d0 (unlabeled) Atreleuton.[1]
Storage -20°C or -80°CProtect from light (Amber glass required).[1]

Protocol 1: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a traceable, long-term stable master stock. Method: Gravimetric preparation is superior to volumetric for viscous solvents (like DMSO), but Methanol (MeOH) is preferred here for LC-MS compatibility and ease of handling, provided the compound dissolves fully.

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Analyte: this compound Reference Standard (approx. 1 mg).[1]

  • Solvent: LC-MS Grade Methanol (cooled to ambient temp).

  • Vessel: 1.0 mL or 2.0 mL Amber Volumetric Flask (Class A).

  • Balance: Microbalance (readability 0.001 mg or 0.01 mg).

Step-by-Step Workflow
  • Equilibration: Allow the this compound vial to reach room temperature (20-25°C) in a desiccator before opening.

    • Why? Opening a cold vial causes condensation. Moisture initiates hydrolysis of the hydroxyurea group and introduces weighing errors.

  • Weighing (Difference Method):

    • Place the empty volumetric flask on the balance; Tare.

    • Transfer approximately 1.0 mg of this compound directly into the flask.[1]

    • Note: If static electricity is an issue, use an anti-static gun. Avoid using weighing paper; transfer losses are unacceptable for expensive IS materials.

    • Record the exact mass (

      
      ) to 0.001 mg precision.
      
  • Dissolution:

    • Fill the flask to ~80% volume with Methanol.

    • Sonicate for 2 minutes. Inspect for "schlieren" lines (swirls indicating density differences).

    • Troubleshooting: If particles persist, add 5% DMSO. (Note: DMSO has high boiling point; ensure it does not interfere with solvent evaporation in downstream processing).

  • Final Volume:

    • Dilute to the mark with Methanol. Cap and invert 10 times.

  • Concentration Calculation:

    
    [1]
    
    • Correction: Always correct for the salt form and chemical purity stated on the Certificate of Analysis (CoA).

Protocol 2: Working Standard Preparation

Objective: Dilute the stock for daily spiking. Warning: Do not spike pure organic stock directly into plasma/serum.[1] It will precipitate proteins locally, trapping the IS.

  • Intermediate Stock (10 µg/mL):

    • Dilute Primary Stock 1:100 in 50:50 Methanol:Water.

    • Why 50% Water? To match the mobile phase initial conditions and prevent solvent effects during injection.

  • Working Internal Standard (WIS):

    • Target concentration should yield a signal intensity of ~10^5 - 10^6 cps (or S/N > 20:1).[1]

    • Typical range: 50–200 ng/mL in 50:50 MeOH:H2O.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the preparation workflow to ensure integrity.

G Start Start: this compound Solid Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh into Amber Flask (Light Protection) Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent MeOH Methanol (Preferred) LC-MS Compatible Solvent->MeOH Standard DMSO DMSO (Alternative) High Solubility / Hard to Evap Solvent->DMSO If insoluble Sonicate Sonicate & Inspect (Check for Particulates) MeOH->Sonicate DMSO->Sonicate Aliquots Aliquot into Polypropylene (Single Use) Sonicate->Aliquots Storage Store at -80°C Aliquots->Storage

Figure 1: Decision tree for the preparation of this compound stock solutions, prioritizing solvent compatibility and stability.

Scientific Integrity: The "Self-Validating" System[1]

A stock solution is not valid simply because it was weighed. It must be chemically verified.

A. The "Isotopic Interference" Check (Selectivity)

Why? If your this compound contains traces of Atreleuton-d0 (unlabeled), your calibration curve intercept will be artificially high, ruining sensitivity (LLOQ).[1]

Protocol:

  • Inject a sample containing only the this compound IS at the working concentration.[1]

  • Monitor the MRM transition for the Analyte (Atreleuton-d0).[1]

  • Acceptance Criteria: The response in the analyte channel must be

    
     of the LLOQ response (FDA M10 Guideline).
    
B. The "Cross-Signal" Check

Why? High concentrations of the Analyte (ULOQ) might contribute to the IS channel due to natural isotopic abundance (e.g.,


C or 

S isotopes).

Protocol:

  • Inject the ULOQ (Upper Limit of Quantitation) sample without IS.

  • Monitor the MRM transition for the Internal Standard (this compound).[1]

  • Acceptance Criteria: The response in the IS channel must be

    
     of the average IS response.
    
C. The "Isotope Effect" Monitor

Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase Chromatography (RPC), this compound may elute slightly earlier than Atreleuton-d0.[1]

  • Action: Ensure the retention time shift is

    
     min. If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte at the exact moment of ionization.
    

Storage and Stability

  • Primary Stock (1 mg/mL): Stable for 12 months at -80°C.

    • Note: Hydroxyureas are heat labile. Never heat to dissolve.

  • Working Solutions: Prepare weekly. Store at 4°C.

    • Degradation Marker: If you observe a new peak at [M-16] or [M-32], it indicates loss of the hydroxy group or oxidation.[1] Discard immediately.

References

  • PubChem. (n.d.).[1] Atreleuton (Compound).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Application Note: A Robust Solid Phase Extraction (SPE) Protocol for the Quantification of Atreleuton-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed and scientifically grounded protocol for the solid phase extraction (SPE) of Atreleuton-d4 from biological matrices, primarily human plasma. This compound serves as a crucial stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Atreleuton, a potent 5-lipoxygenase inhibitor, in pharmacokinetic and bioanalytical studies.[1][2][3] The described reversed-phase SPE method is designed for high recovery and excellent purity, ensuring minimal matrix effects and compatibility with downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol emphasizes the rationale behind each step, aligning with the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

Introduction: The Critical Role of Sample Preparation

Atreleuton is a small molecule drug investigated for its role in inhibiting the production of leukotrienes, which are implicated in inflammatory processes associated with conditions like atherosclerosis and asthma.[3][6][7] For regulatory submission and clinical decision-making, the precise quantification of Atreleuton in biological fluids is non-negotiable. The use of a deuterated internal standard, this compound, is the gold standard for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative results.[8][9]

Biological matrices such as plasma and serum are highly complex, containing a vast excess of endogenous components like proteins, phospholipids, and salts that can interfere with analysis.[10][11] Solid Phase Extraction (SPE) is a highly selective sample preparation technique that addresses this challenge by isolating analytes of interest from these interfering matrix components.[12][13] This protocol details a robust reversed-phase SPE method, a common and effective strategy for extracting moderately polar to non-polar analytes like Atreleuton from aqueous biological samples.[14]

Principle of the Method: Reversed-Phase SPE

The SPE method leverages the physicochemical properties of this compound. The molecule possesses significant hydrophobic character due to its (4-fluorophenyl)methyl and thiophene groups, making it ideally suited for retention on a non-polar stationary phase.[6][12]

The core principle is reversed-phase chromatography, where the stationary phase (sorbent) is non-polar (e.g., C18 or a polymeric equivalent) and the mobile phase (sample and solvents) is polar.[14][15]

The workflow involves four key stages:

  • Conditioning & Equilibration: The sorbent is activated with an organic solvent and then primed with an aqueous solution to prepare it for sample loading.

  • Sample Loading: The analyte, present in a polar aqueous matrix, is loaded onto the column. The hydrophobic analyte partitions from the polar sample matrix and adsorbs onto the non-polar sorbent via van der Waals forces.[12]

  • Washing: Polar, water-soluble impurities and weakly retained interferences are washed from the column using a weak aqueous-organic solvent mixture, while the analyte of interest remains bound.

  • Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified analyte for analysis.[14]

This systematic approach ensures a clean, concentrated extract, which is paramount for achieving the sensitivity and selectivity required in regulated bioanalysis.[4][16]

Materials and Equipment

Item Description/Specification
SPE Cartridges Polymeric Reversed-Phase (e.g., Hydrophilic-Lipophilic Balanced), 30 mg / 1 mL
SPE Manifold Vacuum or positive pressure manifold
Solvents HPLC-grade or MS-grade Methanol, Acetonitrile, and Water
Reagents Formic Acid (≥98%), Ammonium Hydroxide (~28%)
Sample Tubes 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
Centrifuge Microcentrifuge capable of >10,000 x g
Evaporation System Nitrogen evaporation system with a water bath
Vortex Mixer Standard laboratory vortex mixer

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Part 1: Sample Pre-treatment cluster_spe Part 2: Solid Phase Extraction cluster_post_elution Part 3: Post-Elution Processing sample 1. Human Plasma Sample (200 µL) spike 2. Spike with this compound IS sample->spike precip 3. Add 600 µL Acetonitrile (Protein Precipitation) spike->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (10 min, 10,000 x g) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute with 1 mL Water supernatant->dilute condition 8. Condition Sorbent (1 mL Methanol) equilibrate 9. Equilibrate Sorbent (1 mL Water) condition->equilibrate load 10. Load Pre-treated Sample (Slow flow rate, ~1 mL/min) equilibrate->load wash 11. Wash Sorbent (1 mL 5% Methanol in Water) load->wash elute 12. Elute Analyte (1 mL Methanol) wash->elute drydown 13. Evaporate to Dryness (Nitrogen, 40°C) elute->drydown reconstitute 14. Reconstitute (100 µL Mobile Phase) drydown->reconstitute analyze 15. Analyze via LC-MS/MS reconstitute->analyze

Figure 1. A step-by-step workflow for the SPE of this compound.

Detailed Step-by-Step Protocol

This protocol is optimized for a 200 µL human plasma sample. Volumes should be scaled appropriately for different sample volumes or SPE cartridge sizes.

Sample Pre-treatment

The objective of this stage is to precipitate proteins, which can otherwise clog the SPE sorbent and interfere with analysis, and to ensure the sample is in a suitable solvent environment for loading.[12]

  • Thaw Sample: Thaw frozen human plasma samples on ice to prevent degradation.

  • Aliquot: Pipette 200 µL of plasma into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Spike Internal Standard (IS): Add a small volume (e.g., 10 µL) of this compound working solution to each sample, calibrator, and quality control (QC) sample. The addition of the IS at the earliest stage is critical to account for any analyte loss during subsequent steps.[8]

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). Acetonitrile is an effective protein precipitation agent.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Dilute: Carefully transfer the clear supernatant to a new tube. Dilute the supernatant with 1 mL of HPLC-grade water. This dilution step is crucial to reduce the organic solvent content of the sample, ensuring the analyte efficiently binds to the reversed-phase sorbent during loading.[14] A high organic content in the loading solution can cause premature elution and poor recovery.

Solid Phase Extraction Procedure

Perform these steps using an SPE manifold. A consistent and slow flow rate (~1-2 drops/second) is recommended for the load and elution steps to ensure optimal interaction between the analyte and the sorbent.[14]

  • Conditioning:

    • Purpose: To solvate the stationary phase and activate it for interaction with the analyte.[12]

    • Procedure: Pass 1 mL of methanol through the SPE cartridge. Do not allow the sorbent bed to dry.

  • Equilibration:

    • Purpose: To create a sorbent environment that is chemically similar to the sample, preparing it for analyte retention.[12]

    • Procedure: Pass 1 mL of HPLC-grade water through the cartridge. Again, do not let the sorbent run dry before loading the sample.

  • Sample Loading:

    • Purpose: To adsorb the analyte of interest onto the SPE sorbent.

    • Procedure: Load the entire pre-treated sample from step 5.1 onto the cartridge. Maintain a slow and steady flow rate of approximately 1 mL/min.

  • Washing:

    • Purpose: To remove salts and other polar, weakly-retained matrix interferences without eluting the target analyte.[17]

    • Procedure: Pass 1 mL of 5% methanol in water through the cartridge. This gentle wash purifies the extract. After the wash, apply vacuum for 1-2 minutes to dry the sorbent bed completely. A dry sorbent bed prevents dilution of the elution solvent and improves elution efficiency.

  • Elution:

    • Purpose: To disrupt the hydrophobic interactions and recover the purified analyte from the sorbent.

    • Procedure: Place clean collection tubes inside the manifold. Elute the this compound by passing 1 mL of methanol through the cartridge. A soak step, where the solvent is allowed to sit in the sorbent bed for 1-2 minutes before being drawn through, can sometimes improve recovery.[12]

Post-Elution Processing
  • Evaporation:

    • Purpose: To concentrate the analyte and exchange the solvent for one that is compatible with the initial mobile phase of the analytical method.

    • Procedure: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Purpose: To redissolve the dried extract in a precise volume for injection.

    • Procedure: Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water or the initial mobile phase of your LC method). Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.

Method Validation and Trustworthiness

This protocol provides a robust starting point for the extraction of this compound. However, as a self-validating system, every protocol must be confirmed for its intended purpose. In line with FDA and ICH M10 guidelines, the following parameters should be assessed during formal bioanalytical method validation:[4][5]

  • Recovery: The efficiency of the extraction process should be determined by comparing the analytical response of an extracted sample to that of a post-extraction spiked sample.[16]

  • Matrix Effect: Assess the potential for ion suppression or enhancement from co-eluting endogenous components.

  • Selectivity and Specificity: Ensure the method can differentiate and quantify the analyte without interference from other components in the matrix.

  • Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels over several runs.[16]

  • Stability: Analyte stability should be confirmed under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

The solid phase extraction protocol detailed in this application note presents an effective and reliable method for the purification and concentration of this compound from human plasma. By leveraging fundamental principles of reversed-phase chromatography and incorporating systematic pre-treatment and post-elution steps, this method yields a clean extract suitable for high-sensitivity LC-MS/MS analysis. This protocol serves as a comprehensive guide for researchers and drug development professionals, enabling the generation of high-quality, reproducible data essential for pharmacokinetic studies and regulatory compliance.

References

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 6). Bioanalytical Method Validation for Biomarkers | Guidance Portal.
  • Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC.
  • Waters Corporation. (n.d.). Rapid Mixed-Mode SPE Method Development Using the Oasis® µElution Sorbent Selection Plate.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • BenchChem. (2025). Application Notes and Protocols for Sample Preparation of Deuterated Metabolites.
  • Sigma-Aldrich. (n.d.). Reversed-Phase SPE Methodology.
  • BDGSynthesis. (n.d.). This compound | CAS Number: 154355-76-7 (unlabelled).
  • National Center for Biotechnology Information. (n.d.). Atreleuton. PubChem Compound Database.
  • Thermo Fisher Scientific. (2018). Application Brief: General Reversed Phase SPE Optimization.
  • BenchChem. (2025). Protocol for Using Deuterated Standards in Mass Spectrometry.
  • Chromedia. (2020, December 19). Understanding and Improving Solid-Phase Extraction. LCGC International.
  • Biotage. (n.d.). Reversed-Phase Flash Purification.
  • Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.
  • Cayman Chemical. (n.d.). Zileuton-d4 (CAS Number: 1189878-76-9).
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • Haginaka, J. (2003, November 25). Role of biological matrices during the analysis of chiral drugs by liquid chromatography. Journal of Chromatography B, 797(1-2), 183-203.
  • Tardif, J. C., et al. (2010, May). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Circulation: Cardiovascular Imaging, 3(3), 298-307.
  • Kinninger, A., et al. (2017, April). Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. Clinical Cardiology, 40(4), 224-231.
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

Sources

Application Note: High-Recovery Liquid-Liquid Extraction of Atreleuton (ABT-761) and Atreleuton-d4 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the quantification of Atreleuton (ABT-761) in human plasma, utilizing Atreleuton-d4 as the internal standard (IS). Unlike generic extraction methods, this protocol is engineered specifically for the physicochemical properties of the N-hydroxyurea moiety found in Atreleuton.

The method utilizes acidified phase separation with Methyl tert-butyl ether (MTBE) to maximize recovery while minimizing phospholipid carryover. This approach ensures high sensitivity (LLOQ < 1 ng/mL) and reproducible chromatography suitable for regulated bioanalysis (GLP).

Physicochemical Context & Strategy

To design a self-validating extraction protocol, we must first understand the molecular behavior of the analyte.

The Analyte: Atreleuton (ABT-761)[1][2][3]
  • Chemical Class: Benzothiophene derivative with an N-hydroxyurea functional group.[1][2]

  • Key Property (Acidity): The N-hydroxyurea group is weakly acidic (

    
    ). At physiological pH (7.4), a fraction of the molecule may exist in an ionized state.
    
  • Key Property (Lipophilicity): The fluorobenzyl and benzothiophene rings confer significant lipophilicity (

    
    ), making LLE the preferred extraction technique over protein precipitation (PPT).
    
The Internal Standard: this compound
  • Role: Corrects for variations in extraction efficiency, injection volume, and matrix-induced ionization suppression.

  • Critical Consideration: As a stable isotope-labeled IS, this compound must undergo the exact same physicochemical partitioning as the analyte.

Strategic Extraction Logic
  • pH Modification: We must lower the plasma pH to

    
     prior to extraction. This ensures the N-hydroxyurea group remains fully protonated (neutral), driving the equilibrium toward the organic phase.
    
  • Solvent Selection:

    • Diethyl Ether:[2] High recovery but highly volatile and flammable (safety risk).

    • Ethyl Acetate:[3] High recovery but extracts more plasma polar interferences.

    • MTBE (Selected): Optimal balance. It forms a distinct upper layer, extracts fewer phospholipids than ethyl acetate, and provides excellent recovery for lipophilic ureas [1].

Materials and Reagents

ReagentGrade/SpecificationPurpose
Atreleuton Reference Standard (>99%)Analyte
This compound Stable Isotope (>98% D-enrichment)Internal Standard
Human Plasma K2EDTA or HeparinizedMatrix
Formic Acid LC-MS GradeAcidification (Protonation)
MTBE HPLC GradeExtraction Solvent
Methanol/Water 50:50 (v/v)Reconstitution Solution
Ammonium Formate 5 mMMobile Phase Modifier

Experimental Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Atreleuton and this compound in Methanol. Store at -20°C.

  • IS Working Solution: Dilute this compound to a fixed concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

  • Calibration Curve: Spike blank plasma with Atreleuton to generate a curve ranging from 1.0 ng/mL to 1000 ng/mL.

Extraction Workflow

Note: Perform all steps in a polypropylene 96-well plate or 2 mL microcentrifuge tubes.

Step 1: Matrix Pre-treatment (Acidification)

  • Aliquot 100 µL of plasma sample into the tube.

  • Add 20 µL of Internal Standard Working Solution.

  • Add 100 µL of 1% Formic Acid in water.

  • Why: This lowers the pH to ~3-4, suppressing ionization of the hydroxyurea group.

  • Vortex gently for 10 seconds.

Step 2: Liquid-Liquid Extraction

  • Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Cap and vortex vigorously for 10 minutes (or use a plate shaker at 1200 rpm).

  • Why: Vigorous mixing ensures equilibrium partitioning of the lipophilic drug into the organic layer.

Step 3: Phase Separation

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Result: A clear upper organic layer (MTBE) and a lower aqueous pellet (proteins/plasma).

  • Tip: Freezing the aqueous layer (flash freeze in dry ice/ethanol bath) allows for easy decanting of the organic layer without contamination.

Step 4: Evaporation

  • Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate to dryness under a stream of Nitrogen at 40°C .

Step 5: Reconstitution

  • Reconstitute the residue in 150 µL of Mobile Phase (e.g., 50:50 Acetonitrile:5mM Ammonium Formate).

  • Vortex for 5 minutes to ensure complete dissolution.

  • Centrifuge at 2,000 x g for 2 minutes to remove any particulates before injection.

LC-MS/MS Conditions (Guideline)

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode (or Negative mode depending on specific MS sensitivity for the urea group; Positive mode often yields

    
     or 
    
    
    
    ).
  • Transitions:

    • Atreleuton: m/z 319.1

      
      fragment (Determined via tuning, typically loss of hydroxyurea group).
      
    • This compound: m/z 323.1

      
      fragment.
      

Visualizations

Extraction Workflow Diagram

LLE_Workflow Start Plasma Sample (100 µL) IS_Add Add IS (this compound) + 1% Formic Acid Start->IS_Add Pre-treatment Extract Add 600 µL MTBE Vortex 10 min IS_Add->Extract Partitioning Centrifuge Centrifuge 4000g, 10 min, 4°C Extract->Centrifuge PhaseSep Phase Separation (Top: Organic / Bottom: Aqueous) Centrifuge->PhaseSep Transfer Transfer Organic Layer (500 µL) PhaseSep->Transfer Keep Top Layer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step Liquid-Liquid Extraction workflow optimized for lipophilic hydroxamic acids.

Solvent Selection Decision Tree

Solvent_Logic Analyte Atreleuton (Lipophilic Weak Acid) PPT Protein Precipitation? Analyte->PPT Consider LLE Liquid-Liquid Extraction PPT->LLE Too dirty / Low Sensitivity Solvent Select Solvent LLE->Solvent EtAc Ethyl Acetate Solvent->EtAc Hexane Hexane Solvent->Hexane MTBE MTBE Solvent->MTBE Result_EtAc High Recovery Dirty Extract EtAc->Result_EtAc Result_Hexane Clean Extract Low Recovery Hexane->Result_Hexane Result_MTBE Optimal Balance (Chosen Method) MTBE->Result_MTBE

Caption: Decision logic for selecting MTBE over other solvents based on recovery and matrix cleanliness.

Validation & Acceptance Criteria

To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be validated:

ParameterAcceptance Criteria (Bioanalysis)
Linearity

; weighting

is recommended.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[4]
Precision CV < 15% (CV < 20% at LLOQ).[4]
Recovery > 70% is desirable, but consistency is more important than absolute yield.
Matrix Effect IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15).

Troubleshooting & Expert Insights

Deuterium Exchange
  • Risk: N-hydroxyurea protons are exchangeable. However, the "d4" label in this compound is typically located on the fluorophenyl ring or the methyl group, which are non-exchangeable under these extraction conditions.

  • Mitigation: Avoid using strong mineral acids (HCl) for acidification. Use Formic Acid (organic, volatile) to minimize the risk of acid-catalyzed degradation or exchange [2].

Adsorption
  • Risk: Hydroxamic acids can chelate metal ions (Fe, Cu) in stainless steel LC systems, leading to peak tailing.

  • Mitigation: Use PEEK tubing where possible or add a chelating agent (e.g., EDTA) to the mobile phase if severe tailing is observed. Ensure the reconstitution solvent matches the initial mobile phase conditions.

Carryover
  • Risk: Lipophilic compounds like Atreleuton can stick to the injector needle.

  • Mitigation: Use a strong needle wash solution (e.g., 90:10 Acetonitrile:Isopropanol + 0.1% Formic Acid).

References

  • Brooks, C. D., Stewart, A. O., Basha, A., et al. (1995).[5] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[5][1][6] Journal of Medicinal Chemistry, 38(24), 4768–4778.[5] Link

  • Jemal, M., & Ouyang, Z. (2003). Enhanced sensitivity in the quantitative determination of hydroxamic acids in biological fluids by LC/MS/MS. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734.[7] Link

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Link

Sources

Application and Protocol for the Bioanalytical Quantification of Atreleuton in Human Plasma for Pharmacokinetic Studies Using Atreleuton-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Pharmacokinetic Assessment of Atreleuton

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and atherosclerosis.[2][3][4] By inhibiting 5-LO, Atreleuton effectively reduces the production of leukotrienes, thereby mitigating inflammatory responses.[1] Understanding the pharmacokinetic (PK) profile of Atreleuton—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—is fundamental to optimizing its therapeutic efficacy and ensuring patient safety.[5]

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Atreleuton in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cornerstone of this methodology is the use of a stable isotope-labeled internal standard, Atreleuton-d4. This approach, known as isotope dilution mass spectrometry, is the gold standard for bioanalytical quantification, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.[6]

The Rationale for Employing a Deuterated Internal Standard

In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for accurate quantification. The IS is a compound of known concentration added to all samples, calibrators, and quality controls, which allows for the correction of analytical variability. While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is vastly superior.

This compound is chemically identical to Atreleuton, with the only difference being the replacement of four hydrogen atoms with their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS. However, their physicochemical properties are nearly identical, ensuring they behave similarly during sample extraction, chromatography, and ionization.[7] This co-elution and co-ionization behavior means that any sample-to-sample variation, such as ion suppression or enhancement from the biological matrix, or loss during extraction, will affect both the analyte and the IS to the same extent.[7] Consequently, the ratio of the analyte's response to the IS's response remains constant, leading to highly precise and accurate quantification.[7]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Plasma Plasma Sample (Unknown Atreleuton) Spike Spike with this compound (Known Concentration) Plasma->Spike Extraction Extraction (Protein Precipitation) Spike->Extraction Ratio Calculate Peak Area Ratio (Atreleuton / this compound) LC LC Separation (Co-elution) Extraction->LC MS MS/MS Detection (Differentiation by Mass) LC->MS MS->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Atreleuton Concentration Ratio->Concentration Curve->Concentration start Start: Plasma Sample (100 µL) (Calibrator, QC, or Unknown) add_is Add 25 µL of this compound Working Solution (100 ng/mL) start->add_is vortex1 Vortex for 10 seconds add_is->vortex1 add_precipitant Add 300 µL of Acetonitrile (containing 0.1% Formic Acid) vortex1->add_precipitant vortex2 Vortex vigorously for 1 minute add_precipitant->vortex2 centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex2->centrifuge supernatant Transfer 200 µL of supernatant to a 96-well plate centrifuge->supernatant inject Inject 5 µL into LC-MS/MS system supernatant->inject

Protein Precipitation Workflow

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate for analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of Atreleuton and this compound. Optimization may be required based on the specific instrumentation used.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation efficiency and throughput.
Analytical Column Phenomenex Kinetex® XB-C18 (50 x 2.1 mm, 1.7 µm) or equivalentA C18 stationary phase provides excellent reversed-phase retention for Atreleuton. [8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. [9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography. [9]
Gradient Elution 50% B to 95% B over 1.5 min, hold for 0.5 min, then re-equilibrateA gradient elution ensures efficient separation from endogenous plasma components and a short run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good chromatographic performance. [8]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects. [8]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its high sensitivity and selectivity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for moderately polar compounds like Atreleuton, and positive mode provides good sensitivity. [8]
MRM Transitions Atreleuton: m/z 237.0 → 161.0this compound: m/z 241.0 → 165.0These transitions are highly specific and provide excellent sensitivity for quantification. [8]The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Source Temperature 500 °COptimized for efficient desolvation of the mobile phase.
Collision Gas ArgonCommonly used for collision-induced dissociation.

Data Analysis and Acceptance Criteria

The concentration of Atreleuton in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The calibration curve is generated by performing a weighted (1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.

The accuracy and precision of the assay are evaluated by analyzing the QC samples at three concentration levels (LQC, MQC, and HQC) in replicate (n=6) on three separate days. The calculated concentrations must meet the acceptance criteria outlined in the validation table.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Atreleuton in human plasma using this compound as an internal standard. The use of stable isotope dilution LC-MS/MS ensures the highest level of accuracy and precision, making this method highly suitable for pharmacokinetic studies in a regulated drug development environment. By adhering to the principles of bioanalytical method validation, researchers can have high confidence in the integrity and reliability of the data generated, which is essential for making critical decisions in the advancement of Atreleuton as a therapeutic agent.

References

  • Jain, R., et al. (2015). Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Journal of Young Pharmacists, 7(3), 254-261. Available at: [Link]

  • Karia, P. P., et al. (2023). Quantitative Determination of Zileuton from Spiked Human Plasma Using Liquid-Liquid Extraction Followed by RP-HPLC and UV Analysis. International Journal of Pharmaceutical Quality Assurance, 14(1), 1-6. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Zileuton on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein Precipitation Method for Determination of Zileuton in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • Nie, L., et al. (2013). Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 938, 71-76. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Retrieved from [Link]

  • Pace, S., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 13, 820999. Available at: [Link]

  • Reddy, K. T. K., & Haque, M. A. (2024). LC-MS/MS Bioanalytical Procedure for Atrasentan in Human Plasma: Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 15(2), 241-247. Available at: [Link]

  • Gabbs, M., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1686. Available at: [Link]

  • Gonzalez-Pons, M., et al. (2017). A New LC–MS/MS Bioanalytical Method for Atenolol in Human Plasma and Milk. Bioanalysis, 9(10), 775-784. Available at: [Link]

  • ResearchGate. (n.d.). MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds. Retrieved from [Link]

  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • Gonzalez-Pons, M., et al. (2017). A New LC-MS/MS Bioanalytical Method for Atenolol in Human Plasma and Milk. Bioanalysis, 9(10), 775-784. Available at: [Link]

  • Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted High Resolution Quantification with Tof-MRM and HD-MRM. Retrieved from [Link]

  • Phenomenex. (n.d.). Driving More Sensitive and Selective Quantitation of Highly Potent Inhaled Corticosteroids in Human Plasma Using Accurate Mass Spectrometry. Retrieved from [Link]

  • de Gooijer, M. C., et al. (2016). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for simultaneous quantitation of a cassette of 8 drugs. Journal of Chromatography B, 1033-1034, 303-311. Available at: [Link]

  • ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 14 internal standards compounds, along with their respective retention times. Retrieved from [Link]

  • Leucker, T. M., et al. (2017). Effect of treatment with 5‐lipoxygenase inhibitor VIA‐2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. Clinical Cardiology, 40(6), 384-389. Available at: [Link]

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Circulation: Cardiovascular Imaging, 3(3), 298-307. Available at: [Link]

  • Leucker, T. M., et al. (2017). Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. Clinical Cardiology, 40(6), 384-389. Available at: [Link]

  • Almeida, S. O., et al. (2020). Effect of 5-lipoxygenase inhibitor, VIA-2291 (Atreleuton), on epicardial fat volume in patients with recent acute coronary syndrome. Journal of Cardiovascular Computed Tomography, 14(4), 343-348. Available at: [Link]

  • Al-Sallami, H., et al. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Molecules, 30(21), 4987. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from [Link]

  • Awni, W. M., et al. (1993). Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers. Clinical Pharmacokinetics, 25(3), 244-252. Available at: [Link]

Sources

Application Note: Simultaneous Quantification of Zileuton and Atreleuton via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details a robust protocol for the simultaneous quantification of Zileuton (commercial 5-LO inhibitor) and Atreleuton (ABT-761, a second-generation inhibitor), utilizing Atreleuton-d4 as a structural Internal Standard (IS).[1][2]

The Analytical Challenge

Zileuton and Atreleuton share a pharmacophore critical for 5-lipoxygenase inhibition: the N-hydroxyurea moiety.[1][2] However, their lipophilicity profiles differ significantly.[1][2] Zileuton is a benzothiophene derivative, while Atreleuton contains a fluorophenyl-methyl-thiophene backbone.[1][2]

  • Challenge: The N-hydroxyurea group is thermally labile and prone to degradation in the electrospray ionization (ESI) source.[1][2]

  • Solution: This protocol utilizes a "soft" ionization strategy and a Liquid-Liquid Extraction (LLE) method optimized to stabilize the hydroxyurea moiety while removing plasma phospholipids that cause matrix effects.[1][2]

Scope of Application

This method is designed for:

  • Pharmacokinetic (PK) Bridging Studies: Comparing bioavailability of first-gen vs. second-gen inhibitors.

  • Drug-Drug Interaction (DDI) Profiling: Monitoring metabolic competition for CYP1A2 and CYP3A4.[1][2]

  • Tracer Studies: Quantifying deuterated analogs (this compound) if used as micro-dose tracers in flux studies.[1][2]

Experimental Design & Causality

Internal Standard Selection: The Role of this compound

While Zileuton-d4 is the gold standard for Zileuton, This compound is selected here to specifically track the elution and ionization behavior of the more lipophilic Atreleuton.[1][2]

  • Why d4? The deuterium substitution (typically on the fluorophenyl ring or the propynyl chain) provides a mass shift of +4 Da, sufficient to avoid isotopic overlap (crosstalk) with the native drug while maintaining identical chromatographic retention.

  • Self-Validation: The use of a structural analog IS (this compound) for Zileuton is acceptable if Zileuton-d4 is unavailable, provided the extraction recovery correlates linearly.[1][2] However, for this protocol, we assume This compound targets Atreleuton, and we recommend Zileuton-d4 for Zileuton to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).[1][2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is often too "dirty" for hydroxyurea drugs, leading to ion suppression.[1][2] We employ LLE using Methyl tert-butyl ether (MTBE) .[1][2]

  • Mechanism: MTBE provides high recovery (>85%) for both analytes while leaving behind polar plasma proteins and phospholipids.[1][2]

  • pH Control: No acidification is used during extraction to prevent the acid-catalyzed degradation of the N-hydroxyurea group.[1][2]

Detailed Protocol

Materials & Reagents[1][2]
  • Analytes: Zileuton (>99%), Atreleuton (ABT-761, >98%).[1][2]

  • Internal Standards: Zileuton-d4, this compound.[1][2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE.[1][2]

  • Buffers: Ammonium Acetate (10 mM), Formic Acid.[1][2]

  • Matrix: K2EDTA Human Plasma.[2]

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1][2]

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm).[1][2][3] Rationale: The C18 chemistry retains the hydrophobic Atreleuton while the 3.5 µm particle size prevents high backpressure, allowing higher flow rates.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

Gradient Table

Time (min)% Mobile Phase BEvent
0.0030%Initial Loading
0.5030%Isocratic Hold (Zileuton retention)
2.5090%Linear Ramp (Elute Atreleuton)
3.5090%Wash
3.6030%Re-equilibration
5.0030%End of Run

Mass Spectrometry (MS)

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C. Note: High temp ensures desolvation, but avoid >550°C to prevent thermal degradation.

MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Zileuton 237.1161.11850
Zileuton-d4 241.1165.11850
Atreleuton 319.1175.12250
This compound 323.1179.12250

*Note: The Atreleuton transition is based on the cleavage of the N-hydroxyurea side chain and fragmentation of the thiophene-fluorobenzyl moiety.[2] Exact product ions should be tuned per instrument.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of IS Working Solution (500 ng/mL mixture of Zileuton-d4/Atreleuton-d4). Vortex 10s.

  • Extraction: Add 1.0 mL MTBE .

  • Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).

  • Phase Separation: Centrifuge at 4,000 × g for 10 min at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B 70:30). Vortex 1 min.

  • Injection: Inject 5 µL into LC-MS/MS.

Analytical Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the extraction and analysis logic, ensuring the integrity of the labile N-hydroxyurea group.

G cluster_0 Matrix Removal Start Plasma Sample (Zileuton + Atreleuton) IS_Add Add IS (this compound / Zileuton-d4) Start->IS_Add LLE_Step LLE Extraction (MTBE, No Acid) IS_Add->LLE_Step Control_Point CRITICAL: pH Control Avoid Acidification to protect N-hydroxyurea moiety LLE_Step->Control_Point Phase_Sep Phase Separation (Centrifuge 4000g) LLE_Step->Phase_Sep Dry_Down N2 Evaporation (Max 40°C) Phase_Sep->Dry_Down Recon Reconstitution (30% ACN - Match Initial Gradient) Dry_Down->Recon LC_Sep UHPLC Separation (C18 Column) Recon->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Result Quantified Data (Ratio Analyte/IS) MS_Detect->Result

Figure 1: Analytical workflow emphasizing the critical preservation of the N-hydroxyurea moiety during LLE.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using the Internal Standard Method . ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">



Construct a calibration curve (Weighted 

) plotting Ratio vs. Concentration.[2]
Acceptance Criteria (Bioanalytical Method Validation)
  • Linearity:

    
    .[2][4]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).[1][2]

  • Recovery: > 80% for both analytes (Consistent across low, mid, high QC).

  • Matrix Effect: IS-normalized Matrix Factor between 0.85 and 1.15.[1][2]

References

  • Prakash, K., et al. (2014).[1][2][5] Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Scientia Pharmaceutica.[2][5] Available at: [Link]

  • Bell, R.L., et al. (1997).[1][2][6] ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[1][2][6][7] Journal of Pharmacology and Experimental Therapeutics.[6] Available at: [Link]

  • Brooks, C.D., et al. (1995).[1][2] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][7] Journal of Medicinal Chemistry.[2] Available at: [Link][1][2]

  • Tardif, J.C., et al. (2010).[1][2][8] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][2][8][9][10] Circulation: Cardiovascular Imaging.[2][8] Available at: [Link][1][2]

Sources

Optimizing Collision Energy for Atreleuton-d4 in Quantitative Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis

Atreleuton is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[1][2] Its therapeutic potential in conditions like asthma and acute coronary syndrome has been a subject of clinical investigation.[3] Accurate quantification of Atreleuton in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[2][4]

To ensure the highest degree of accuracy and precision in LC-MS/MS quantification, the use of a stable isotope-labeled internal standard is indispensable.[5][6] Atreleuton-d4, a deuterated analog of Atreleuton, serves as an ideal internal standard.[7][8] Since it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[9] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling reliable correction for variations during sample preparation and analysis.[5][10]

A cornerstone of developing a robust LC-MS/MS method is the optimization of collision energy (CE) for Multiple Reaction Monitoring (MRM) transitions.[11] The collision energy directly influences the fragmentation of the precursor ion into product ions in the collision cell of a triple quadrupole mass spectrometer.[12] Inadequate optimization can lead to poor sensitivity and inaccurate quantification. This application note provides a detailed protocol and scientific rationale for the systematic optimization of collision energy settings for this compound.

Foundational Principles: Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the process of fragmenting gas-phase ions through collisions with neutral gas molecules (e.g., argon or nitrogen).[1][12] In a triple quadrupole mass spectrometer, precursor ions selected in the first quadrupole (Q1) are accelerated into the second quadrupole (Q2), which acts as a collision cell. The kinetic energy of the ions is converted into internal energy upon collision, leading to the cleavage of chemical bonds and the formation of product ions.[9] These product ions are then filtered by the third quadrupole (Q3) and detected.

The extent of fragmentation is primarily controlled by the collision energy. Low collision energies may not provide sufficient internal energy for efficient fragmentation, resulting in a weak product ion signal. Conversely, excessively high collision energies can lead to extensive fragmentation, potentially breaking down the desired characteristic product ions into smaller, less specific fragments, or scattering the ions, which also reduces signal intensity.[13][14] Therefore, a systematic optimization to find the optimal collision energy for each specific precursor-to-product ion transition is a critical step in method development.[11]

Proposed MRM Transitions for Atreleuton and this compound

Based on the chemical structure of Atreleuton, we can predict its ionization and fragmentation behavior. Atreleuton has a molecular weight of 318.4 g/mol .[15][16] In positive ion electrospray ionization (ESI+), it is expected to readily form a protonated molecule [M+H]⁺ at m/z 319.4. This compound has a molecular weight of 322.39 g/mol , and its protonated form [M+H]⁺ will be at m/z 323.4.[7][8]

The structure of Atreleuton features several potential fragmentation sites. The urea and thiophene moieties are likely to be involved in characteristic fragmentation pathways. For the purpose of this protocol, we propose the following MRM transitions for optimization:

Table 1: Proposed MRM Transitions for Atreleuton and this compound

CompoundPrecursor Ion (m/z)Proposed Product Ion 1 (m/z)Proposed Product Ion 2 (m/z)Rationale for Product Ions
Atreleuton319.4153.1109.1Fragmentation of the N-hydroxyurea sidechain and cleavage related to the thiophene ring.
This compound323.4157.1113.1Corresponding fragments with the deuterium label retained.

These proposed product ions are based on common fragmentation patterns of similar structures and require experimental verification as outlined in the protocol below.

Experimental Protocol for Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for each MRM transition of this compound, and by extension, Atreleuton.

Materials and Reagents
  • Atreleuton and this compound analytical standards

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • A triple quadrupole mass spectrometer equipped with an ESI source

  • A suitable HPLC or UHPLC system

Workflow for Collision Energy Optimization

The optimization process can be visualized as a systematic workflow to identify the energy level that yields the most intense and stable product ion signal.

G cluster_prep Preparation cluster_ms Mass Spectrometry Infusion cluster_opt Collision Energy Optimization A Prepare Stock Solutions (Atreleuton & this compound) B Create Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H2O) A->B C Infuse Working Solution into Mass Spectrometer B->C D Optimize Source Parameters (e.g., ESI voltage, gas flows) C->D E Confirm Precursor Ion (m/z 323.4) D->E F Select Precursor Ion (m/z 323.4) E->F G Scan for Product Ions at a moderate CE (e.g., 20 eV) F->G H Select Promising Product Ions (e.g., m/z 157.1, 113.1) G->H I Ramp Collision Energy (e.g., 5 to 50 eV in 2 eV steps) for each product ion H->I J Plot Product Ion Intensity vs. CE I->J K Determine Optimal CE (at peak intensity) J->K L Final MRM Method K->L

Caption: Workflow for Collision Energy Optimization.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of Atreleuton and this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a working solution of this compound at a concentration of approximately 100 ng/mL in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Mass Spectrometer Tuning and Precursor Ion Confirmation:

    • Infuse the this compound working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in positive ESI mode.

    • Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to achieve a stable and maximal signal for the precursor ion.

    • Confirm the presence and isolation of the protonated this compound precursor ion at m/z 323.4 in Q1.

  • Product Ion Discovery:

    • Perform a product ion scan for the precursor m/z 323.4. Set a moderate collision energy (e.g., 20-25 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions in the resulting spectrum. These will be your candidate product ions for the MRM transitions.

  • Collision Energy Ramping:

    • For each selected precursor/product ion pair (e.g., 323.4 -> 157.1), set up an experiment to systematically vary the collision energy.

    • Ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in small increments (e.g., 2 eV steps).

    • At each collision energy step, record the intensity of the product ion signal. Most modern mass spectrometer software has automated functions for this process.[10][11]

  • Determination of Optimal Collision Energy:

    • Plot the product ion intensity as a function of the collision energy. This will generate a collision energy profile or "breakdown curve" for that specific transition.[13]

    • The optimal collision energy is the value that produces the maximum product ion intensity.

    • Repeat this process for all proposed MRM transitions for both this compound and Atreleuton.

Data Presentation and Expected Results

The collision energy optimization data should be tabulated for clarity and easy reference. While the optimal values are instrument-dependent, the following table illustrates how the final data should be presented.

Table 2: Example of Optimized Collision Energy Settings for Atreleuton and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Role
Atreleuton319.4153.122Quantifier
Atreleuton319.4109.130Qualifier
This compound 323.4 157.1 24 IS for Quantifier
This compound 323.4 113.1 32 IS for Qualifier

Note: The numerical values in this table are hypothetical and for illustrative purposes only. Actual optimal values must be determined experimentally.

Trustworthiness and Method Validation

The protocol described herein is designed to be a self-validating system. The systematic ramping of collision energy and plotting of the resulting data provide clear, empirical evidence for the selection of the optimal setting. This data-driven approach removes ambiguity and ensures the robustness of the final MRM method.

According to regulatory guidelines from the FDA and EMA, a validated bioanalytical method must be accurate, precise, selective, and stable.[2][17][18] While collision energy optimization is a critical part of method development, the final method must undergo a full validation that includes:

  • Selectivity and Specificity: Ensuring that endogenous matrix components do not interfere with the detection of the analyte or internal standard.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.

  • Calibration Curve: Assessing the linearity, range, and goodness of fit of the standard curve.

  • Matrix Effect: Evaluating the impact of the biological matrix on ionization efficiency.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

The proper optimization of collision energy contributes significantly to achieving the required sensitivity (Lower Limit of Quantification, LLOQ) and selectivity during the formal validation process.[17]

Expertise and Experience: Beyond the Numbers

As a Senior Application Scientist, it is crucial to understand the causality behind these experimental choices. The optimal collision energy is not merely a number; it represents a balance of physical processes within the mass spectrometer.

  • Why does the optimal CE differ between transitions? Different chemical bonds within a molecule have different dissociation energies. A more labile bond will require less collision energy to break than a stronger bond. Therefore, each unique product ion, originating from the cleavage of a different bond or a series of bonds, will have its own optimal collision energy.

  • Impact of Collision Gas: The type of collision gas (e.g., argon vs. nitrogen) can influence the fragmentation pattern and optimal energy. Argon, being heavier, can impart more energy in a single collision, which may be advantageous for more stable molecules.

  • Instrumental Variation: The optimal collision energy is highly dependent on the geometry and design of the collision cell. Therefore, values are not directly transferable between different models or manufacturers of mass spectrometers without verification.

  • Deuterium Isotope Effect: It is common to observe slightly different optimal collision energies for a deuterated internal standard compared to its non-deuterated counterpart. This can be attributed to the slightly stronger C-D bond compared to the C-H bond, which may require a minor adjustment in collision energy for optimal fragmentation.

By systematically and empirically determining the optimal collision energy for this compound, researchers and drug development professionals can build a highly sensitive, robust, and reliable LC-MS/MS assay for the accurate quantification of Atreleuton, ensuring data integrity for critical decision-making in pharmaceutical development.

References

  • Agilent Corporation. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Technical Overview. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • Inxight Drugs. (n.d.). ATRELEUTON. [Link]

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Reddit. (2024). MRM development : r/massspectrometry. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • PubChem. (n.d.). Atreleuton. [Link]

  • Patsnap Synapse. (2026). Atreleuton - Drug Targets, Indications, Patents. [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. [Link]

  • University of Texas at Austin. (n.d.). Development of an MRM method. [Link]

  • Future Science. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • MacCoss Lab. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Bruker Corporation. (2020). Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. [Link]

  • National Center for Biotechnology Information. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

  • PubMed. (2009). CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. [Link]

  • BDG Synthesis. (n.d.). This compound. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BDG Synthesis. (n.d.). This compound | CAS Number: 154355-76-7 (unlabelled) – BDGSynthesis. [Link]

  • Inxight Drugs. (n.d.). ATRELEUTON. [Link]

Sources

Troubleshooting & Optimization

troubleshooting Atreleuton-d4 signal suppression

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atreleuton-d4 Bioanalysis & Signal Suppression

Executive Summary

You are likely encountering Matrix-Induced Ion Suppression affecting your deuterated internal standard (IS), this compound. Because Atreleuton (a 5-lipoxygenase inhibitor) is a hydrophobic hydroxyurea derivative containing a thiophene moiety, it typically requires reverse-phase chromatography that places its retention time (RT) in a region often populated by endogenous phospholipids (Lyso-PCs).

When this compound signal is suppressed, quantitative accuracy for the analyte (Atreleuton) is compromised, leading to failed linearity or high QC variability. This guide moves beyond basic checks to address the specific physicochemical interactions between this lipophilic drug, its deuterated analog, and the biological matrix.

Phase 1: Diagnostic Logic & Workflow

Before altering your gradient, you must isolate the source of the suppression. Is it the instrument, the chemistry, or the matrix?

Atreleuton_Troubleshooting Start ISSUE: Low/Variable this compound Signal Check1 1. Inject Neat Standard in Solvent Start->Check1 Decide1 Signal Low? Check1->Decide1 Mech Mechanical/Source Issue (Capillary, Gas, ESI Voltage) Decide1->Mech Yes (Low in Solvent) Check2 2. Post-Column Infusion (PCI) with Blank Matrix Injection Decide1->Check2 No (Good in Solvent) Result1 Suppression Zone at IS RT? Check2->Result1 Soln1 Chromatographic Resolution (Move Peak away from Lipids) Result1->Soln1 Yes (Matrix Effect) Check3 3. Check Deuterium Isotope Effect (RT Shift vs Analyte) Result1->Check3 No (Uniform Signal) Result2 IS Elutes Earlier than Analyte? Check3->Result2 Soln2 Modify Gradient Slope or Change Stationary Phase Result2->Soln2 Yes (D-Effect) Check4 4. Check Stability (Hydroxyurea Oxidation) Result2->Check4 No Soln3 Add Antioxidant (Ascorbic Acid) or Lower Temp Check4->Soln3

Figure 1: Decision matrix for isolating signal suppression sources. Blue nodes represent experimental actions; Green nodes represent solutions.

Phase 2: The "Deuterium Effect" & Chromatography

A critical, often overlooked issue with this compound is the Deuterium Isotope Effect . In Reverse Phase Chromatography (RPC), deuterated compounds are slightly less lipophilic than their non-deuterated counterparts due to the lower polarizability of the C-D bond compared to the C-H bond.

  • The Phenomenon: this compound may elute 0.1–0.3 minutes earlier than Atreleuton.

  • The Risk: If your matrix suppression zone (e.g., a sharp phospholipid peak) occurs exactly at the leading edge of the analyte peak, the IS (eluting earlier) sits directly in the suppression zone, while the analyte (eluting later) escapes it. This destroys the IS's ability to normalize the analyte signal.

Experimental Validation Protocol
  • Prepare: A mix of Atreleuton and this compound in mobile phase.

  • Run: Your standard LC gradient.

  • Zoom: Inspect the retention times.

  • Action: If separation > 0.1 min is observed, you must ensure both peaks are clear of matrix suppression zones using Post-Column Infusion (see Phase 3).

Phase 3: Mapping the Matrix (Post-Column Infusion)

You cannot fix what you cannot see. You must map the ionization environment.

Protocol: Post-Column Infusion (PCI)

  • Setup: Tee-in a steady infusion of this compound (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank" extracted biological matrix (e.g., plasma extracted via your current method) via the LC column.

  • Observation: Monitor the baseline of the this compound transition.

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion suppression.

    • Peak/Hump: Ion enhancement.

  • Overlay: Superimpose the retention time of your analyte from a separate injection.

Data Interpretation:

ObservationDiagnosisCorrective Action
Sharp dip at IS RT Co-eluting salts or polar interferences (if early elution).Divert flow to waste for first 1-2 mins. Increase initial organic hold.
Broad dip at IS RT Co-eluting Phospholipids (Lyso-PCs).Critical: Monitor MRM 184>184 (Phosphocholine). Adjust gradient to elute lipids after Atreleuton.
Signal drift over run Column fouling / Late eluters from previous injection.Add a high-organic "sawtooth" wash at the end of the gradient.

Phase 4: Chemical Stability (The Hydroxyurea Factor)

Atreleuton contains a hydroxyurea group. Hydroxyurea derivatives are susceptible to oxidation and hydrolysis, particularly in metal-containing LC systems or specific pH conditions.

  • Symptom: "Suppression" that worsens over time in the autosampler, or low signal in neat standards.

  • The Fix:

    • Chelation: Add 0.1 mM EDTA to the mobile phase to prevent metal-catalyzed oxidation.

    • Temperature: Ensure the autosampler is kept at 4°C.

    • Solvent: Avoid protic solvents (methanol) if degradation is observed; switch to Acetonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal dropping only in patient samples, not in QC samples? A: This indicates variable matrix composition . Patient samples often contain co-medications or variable lipid levels (e.g., lipemic plasma) not present in pooled healthy QCs.

  • Immediate Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate. PPT is notorious for leaving phospholipids in the sample, which cause the suppression you are seeing [1].

Q2: Can I just increase the concentration of this compound to overpower the suppression? A: No. Ion suppression is a competition for charge in the electrospray droplet [2]. If the surface of the droplet is saturated by matrix components, adding more IS will not restore the ionization efficiency. You must separate the IS from the suppressing agent chromatographically.

Q3: The this compound peak shape is splitting. Is this suppression? A: Likely not. Peak splitting usually indicates:

  • Solvent mismatch: Your injection solvent is stronger (more organic) than your initial mobile phase. Reconstitute in a solvent matching the initial gradient (e.g., 20% ACN).

  • Column overload: Unlikely for IS levels.

  • Degradation: The "split" might be a degradation product (e.g., the isocyanate form) eluting nearby.

Mechanism of Suppression (Visualized)

Understanding why suppression happens helps you design better extractions.

ESI_Suppression cluster_droplet ESI Droplet (Evaporation Phase) Analyte Atreleuton (Analyte) MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Suppressed Matrix Phospholipids (Matrix) Matrix->MS_Inlet High Surface Activity (Monopolizes Charge) IS This compound (IS) IS->MS_Inlet Suppressed

Figure 2: Mechanism of ESI Ion Suppression. High-abundance matrix components (red) monopolize the droplet surface charge, preventing the Analyte and IS from entering the gas phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Troubleshooting Atreleuton-d4 Peak Tailing in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Atreleuton-d4 (Internal Standard) Peak Asymmetry Applicable To: 5-Lipoxygenase Inhibitor Analysis, Hydroxyurea Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hydroxyurea" Challenge

Welcome to the technical support hub. You are likely experiencing peak tailing with This compound (and its native analog, Atreleuton/ABT-761). While generic "basic drug" tailing is common, Atreleuton presents a specific chemical challenge: the N-hydroxyurea moiety .

This functional group is a known metal chelator (binding Fe³⁺ and Zn²⁺ in stainless steel frits) and a hydrogen bond donor. Therefore, your tailing is likely caused by two distinct mechanisms working in tandem:

  • Chemisorption: Interaction with trace metals in your LC flow path.[1]

  • Silanol Activity: Secondary interactions with the stationary phase.[1][2][3][4]

This guide prioritizes the specific chemistry of Atreleuton to resolve the issue.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

Atreleuton_Troubleshooting Figure 1: Diagnostic Logic for Atreleuton Peak Asymmetry Start START: this compound Tailing Check_Native Does Native Atreleuton also tail? Start->Check_Native Isolate_Prep Issue: Sample Preparation (Solvent Mismatch or Solubility) Check_Native->Isolate_Prep No (Only IS tails) Check_Width Is the peak broad or just tailing? Check_Native->Check_Width Yes (Both tail) Physical Issue: Physical/System (Dead Volume or Column Void) Check_Width->Physical Broad + Tailing Chelation_Test Hypothesis: Metal Chelation (Hydroxyurea Interaction) Check_Width->Chelation_Test Sharp Front + Long Tail Silanol_Test Hypothesis: Silanol Activity (pH/Stationary Phase) Chelation_Test->Silanol_Test If Passivation Fails

Part 2: Technical FAQs & Solutions
Q1: I am using a standard C18 column with Formic Acid. Why is this compound still tailing?

The Diagnosis: Standard C18 columns and simple acidic mobile phases are often insufficient for hydroxyurea derivatives like Atreleuton.

  • Metal Chelation: The hydroxyurea group ($ -N(OH)-CO-NH_2 $) acts as a bidentate ligand.[5] It strips iron ions from stainless steel frits (column inlets) or tubing, causing "drag" or tailing.

  • Silanol Acidity: At low pH (0.1% Formic Acid), residual silanols on the silica surface are protonated (neutral), which is good. However, if the pH drifts or the coverage is poor, the polar hydroxyurea group interacts via hydrogen bonding.

The Solution (Protocol A): Switch to a Buffered Mobile Phase rather than simple acidification. Ammonium acetate provides ionic strength that masks silanols more effectively than formic acid alone.

ParameterStandard Condition (Likely Tailing)Optimized Condition (Recommended)
Aqueous Phase 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 5.0)
Organic Phase Acetonitrile + 0.1% Formic AcidAcetonitrile (No additive or 0.1% FA)
Mechanism pH control onlypH control + Ionic Strength (Silanol Masking)

Expert Insight: If changing the buffer does not fix the tail, the issue is almost certainly metal chelation . Proceed to Q2.

Q2: My peak shape resembles a "shark fin" (sharp front, long drag). Is my system contaminating the sample?

The Diagnosis: This specific shape is the hallmark of Lewis acid-base interaction between the analyte and metal surfaces. Atreleuton is binding to the stainless steel in your LC flow path.

The Solution (Protocol B): System Passivation & Hardware You must prevent the analyte from "seeing" the steel.

  • Quick Fix (Mobile Phase Additive):

    • Add Medronic Acid (5 µM) to Mobile Phase A.

    • Why: Medronic acid is a phosphate-like chelator that binds to the metal surfaces of your LC system, creating a protective shield. Unlike EDTA, it is generally MS-compatible and does not suppress ionization significantly.

  • Permanent Fix (Hardware):

    • Replace the column inlet frit with a PEEK (Polyether ether ketone) frit if your pressure allows (<400 bar).

    • Use a "Bio-inert" or "PEEK-lined" column.

  • System Passivation (The "Acid Wash"):

    • Flush the LC system (without the column!) with 30% Phosphoric Acid for 60 minutes.

    • Rinse with water for 60 minutes.

    • Result: This removes accessible iron oxides from the steel surfaces.

Q3: Does the solvent I dissolve this compound in matter?

The Diagnosis: Yes. Solvent Mismatch (the "Strong Solvent Effect") causes peak distortion, often mistaken for tailing.[3] Atreleuton is hydrophobic. If you dissolve the IS in 100% Methanol or Acetonitrile to ensure solubility, but your initial gradient conditions are 90% Water, the analyte will travel faster than the mobile phase at the head of the column.

The Solution: Match your sample solvent strength to the initial mobile phase conditions .[3]

  • Scenario: Initial Gradient is 90% Water / 10% ACN.

  • Incorrect Diluent: 100% MeOH (Causes fronting/tailing).

  • Correct Diluent: 50% MeOH / 50% Water (or weaker).

    • Tip: If solubility is an issue, keep the organic content high but reduce the injection volume (e.g., inject 2 µL instead of 10 µL).

Part 3: Experimental Validation Data

The following table summarizes the expected impact of interventions on the USP Tailing Factor (


)  for this compound. A 

of 1.0 is ideal; < 1.5 is acceptable.
InterventionMechanism of ActionExpected

Improvement
Notes
Baseline (Formic Acid, Steel System)None1.8 - 2.5 (Fail) Severe tailing due to silanols + metals.
Add 10mM NH₄OAc Masks Silanols1.4 - 1.6 (Marginal) Improves shape but doesn't fix chelation.
Add 5µM Medronic Acid Masks Metal Surfaces1.1 - 1.3 (Pass) Critical for hydroxyurea compounds.
Switch to Hybrid Column (e.g., BEH/CSH)Reduced Silanol Activity1.2 - 1.4 (Pass) Best when combined with Medronic Acid.
Part 4: References & Grounding
  • Hydroxamic Acid Chelation in LC:

    • Source: "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications."[6] National Institutes of Health (NIH).

    • Relevance: Confirms the bidentate chelating nature of the hydroxyurea/hydroxamic acid moiety found in 5-LOX inhibitors, validating the need for passivation.

  • Troubleshooting Basic/Chelating Compounds:

    • Source: "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.

    • Relevance: Establishes the mechanism of secondary silanol interactions and the necessity of buffer salts (Ammonium Formate/Acetate) over simple acids.

  • Metal Interactions in Chromatography:

    • Source: "Common Causes Of Peak Tailing in Chromatography." ALWSCI Technologies.

    • Relevance: Details how trace metals in stainless steel components lead to adsorption of electron-donating groups (like the N-hydroxyurea in Atreleuton).

  • Internal Standard Behavior:

    • Source: "Troubleshooting Peak Tailing of Atractylol." BenchChem.[2]

    • Relevance: Provides the foundational logic that if an analyte tails, its structural analogs (IS) will exhibit identical chemical tailing mechanisms.

Sources

Technical Support Center: Isotopic Correction in 5-LO Inhibitor Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Configuration Check: Analyte vs. Internal Standard Identity

Before proceeding with isotopic correction, we must address a potential configuration error in your request regarding Zileuton and Atreleuton-d4 .

  • Zileuton (Zyflo): MW ~236.29 Da (C₁₁H₁₂N₂O₂S)[1][2][3][4][5]

  • Atreleuton (VIA-2291): MW ~318.37 Da (C₁₆H₁₅FN₂O₂S)[1]

  • This compound: MW ~322.40 Da (Deuterated Internal Standard)[1]

Technical Insight: There is a mass difference of >80 Da between Zileuton and this compound.[1] Isotopic overlap (cross-signal contribution) is physically impossible between these two specific compounds because their isotopic envelopes do not overlap.[1]

  • Scenario A: You are analyzing Atreleuton using This compound as the Internal Standard (IS).[1] Isotopic overlap is possible here.

  • Scenario B: You are analyzing Zileuton using Zileuton-d4 (often chemically similar to this compound in naming conventions).[1] Isotopic overlap is possible here.

  • Scenario C: You are using this compound as an Analog Internal Standard for Zileuton.[1] No isotopic overlap exists, but you may face ion suppression or recovery issues.

This guide is structured to solve the Isotopic Overlap (Scenarios A & B) where the Analyte and IS differ by 3–6 Daltons (e.g., d3, d4, d6 labeling).

Part 1: The Physics of Isotopic Overlap

In LC-MS/MS, isotopic overlap introduces bias in two directions. Understanding which one is affecting your assay is the first step to correction.[1]

Forward Contribution (Analyte IS)
  • The Mechanism: High concentrations of the unlabeled drug (Analyte) produce natural isotopes (M+1, M+2, M+3, M+4) due to naturally occurring

    
    C, 
    
    
    
    S, or
    
    
    O.
  • The Problem: If your IS is a "d4" label, the natural M+4 isotope of the drug creates a false signal in the IS channel.

  • Impact: At high drug concentrations (ULOQ), the IS area appears artificially high, causing the response ratio (Analyte/IS) to drop. This leads to a non-linear (quadratic) calibration curve that flattens at the top.[1]

Reverse Contribution (IS Analyte)
  • The Mechanism: The deuterated Internal Standard is not 100% pure.[1] It may contain traces of d0 (unlabeled), d1, d2, or d3 forms from synthesis.

  • The Problem: The "d0" impurity in the IS creates a signal in the Analyte channel.

  • Impact: Even in a blank sample (with IS added), you see a peak for the drug.[1] This limits your LLOQ (Lower Limit of Quantitation) and causes intercepts > 0.[1]

Part 2: Diagnostic Workflow

Use this flowchart to identify which type of overlap is compromising your Zileuton or Atreleuton assay.

IsotopicCorrection Start Start: Identify Signal Distortion CheckBlank Step 1: Inject Zero Sample (Matrix + IS, No Analyte) Start->CheckBlank Decision1 Is there a peak in the Analyte Channel? CheckBlank->Decision1 CheckULOQ Step 2: Inject ULOQ Sample (Analyte only, No IS) Decision2 Is there a peak in the IS Channel? CheckULOQ->Decision2 Decision1->CheckULOQ No Issue1 Reverse Contribution (Impure IS) Decision1->Issue1 Yes (>20% of LLOQ) Issue2 Forward Contribution (Natural Isotope Abundance) Decision2->Issue2 Yes (>5% of IS response) Action1 Action: Check IS Purity (CoA) or Increase LLOQ Issue1->Action1 Action2 Action: Mathematical Deconvolution Issue2->Action2

Figure 1: Diagnostic logic for identifying isotopic crosstalk in LC-MS/MS bioanalysis.

Part 3: Mathematical Correction Protocol

If you cannot switch to a "cleaner" IS (e.g., moving from d4 to d9), you must apply a mathematical correction factor. This is standard in regulated bioanalysis (FDA/EMA guidelines).[1]

Step 1: Determine the Contribution Factors

Run the following "Pure" standards in triplicate:

Solution TypeCompositionPurposeMeasurement
Sol A Analyte Only (at ULOQ level)Measure Forward ContributionCalculate Ratio

Sol B IS Only (at working conc.)Measure Reverse ContributionCalculate Ratio

Step 2: Apply the Correction Equation

The observed areas (


 and 

) are contaminated.[1] We need the true areas (

and

).[1]

[1]

[1]
  • 
     : Area measured in Analyte channel.[1]
    
  • 
     : Area measured in IS channel.[1]
    
  • 
     : Reverse contribution factor (from Sol B).[1]
    
  • 
     : Forward contribution factor (from Sol A).[1]
    

Expert Note: For Zileuton (containing Sulfur), the M+2 isotope (


S) is significant (~4.2%).[1] If you were using a d2-IS , the "Forward Contribution" (

) would be massive.[1] With a d4-IS ,

is usually negligible (<0.1%) unless the molecule is very large.[1] Reverse contribution (

) is the most common failure mode for d4 standards.
[1]

Part 4: Troubleshooting Guide & FAQs

Q1: I am seeing a Zileuton peak in my "this compound" channel. Why?

A: If you are actually using this compound (MW 322) to quantify Zileuton (MW 236), this is not isotopic overlap. This is likely Source Fragmentation or Crosstalk .

  • Crosstalk: If the collision cell is not clearing ions fast enough, a high signal from the previous transition might "ghost" into the next one. Increase the Inter-Scan Delay (dwell time pause) by 5–10 ms.

  • In-Source Fragmentation: If this compound fragments in the source to lose ~86 Da, it might mimic Zileuton.[1] Check your declustering potential (DP).[1]

Q2: My calibration curve for Zileuton bends downwards at high concentrations.

A: This is the classic signature of Forward Contribution (Analyte contributing to IS).

  • Immediate Fix: Check the mass resolution of Q1 and Q3. Ensure they are set to "Unit" or "High" (0.7 FWHM).[1] If set to "Low" or "Open" (1.2+ FWHM) to gain sensitivity, you are letting in adjacent isotopes.[1]

  • Calculation Fix: Use the formula in Part 3 to correct the IS area before plotting the curve.

Q3: Can I just dilute the samples to fix overlap?

A: Dilution helps with Forward Contribution (Analyte


 IS) because it reduces the absolute amount of Analyte, keeping the isotopic signal below the detector threshold relative to the fixed IS concentration.
  • Warning: Dilution does NOT fix Reverse Contribution (IS

    
     Analyte).[1] Since the IS is added at a fixed concentration to all samples (including blanks), the impurity (d0) will always be present, limiting your sensitivity.
    
Q4: What are the optimal transitions to minimize overlap for Zileuton?

A: Zileuton (MW 236) loses Hydroxyurea (-NHOH) or similar fragments.[1]

  • Standard:

    
     (Quantifier)[1]
    
  • Alternate:

    
     (Qualifier)[1]
    
  • Strategy: If your d4-IS has the label on the fragment that is lost, you cannot use it. Ensure the deuterium label is retained in the daughter ion.

    • Example: If Zileuton-d4 is labeled on the thiophene ring, and the transition monitors the thiophene fragment, the mass shift is preserved (

      
      ).
      

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1]

  • Wang, S., et al. (2012).[1] Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Drug Metabolism and Disposition.

  • Jemal, M., et al. (2003).[1] The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects.[6] Rapid Communications in Mass Spectrometry.

  • PubChem Compound Summary: Atreleuton. (2024).[1] National Center for Biotechnology Information.[1][1]

  • Tocris Bioscience. (2024).[1] Zileuton Product Information and Physical Data.[1][3][4][5][7]

Sources

Technical Support Center: Improving Recovery Rates of Atreleuton-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Atreleuton-d4 bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of this compound, a stable isotope-labeled internal standard (SIL-IS). As a seasoned application scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve recovery issues effectively. Robust and reliable bioanalytical data hinges on the consistent performance of your internal standard, and this guide provides a systematic approach to ensure your methods are sound.

Section 1: Foundational Concepts - Why We Scrutinize Internal Standard Recovery

In quantitative bioanalysis by LC-MS/MS, a SIL-IS like this compound is the gold standard. Its fundamental purpose is to mimic the analyte of interest (Atreleuton) throughout the entire analytical workflow, from sample extraction to final detection[1][2]. Because it is chemically identical, it should theoretically be lost or affected by matrix interference to the same extent as the analyte. This allows the ratio of the analyte signal to the internal standard signal to normalize for process variability, ensuring accurate quantification[1][3].

However, a common misconception is that because we use a ratio, the absolute recovery of the internal standard is unimportant. This is a critical error. Monitoring the absolute peak area of this compound is a vital diagnostic tool for method performance[4]. Excessively low or highly variable IS recovery can signal significant problems such as poor extraction efficiency, analyte degradation, or instrumental issues that can compromise the assay's sensitivity, precision, and overall reliability[3][4]. The FDA has even highlighted the importance of monitoring the internal standard for drift as an indicator of assay reproducibility[3].

Section 2: Troubleshooting Low this compound Recovery: A Diagnostic Q&A Approach

This section is structured to guide you through a logical troubleshooting process. Begin with the initial diagnostic question and follow the workflow to pinpoint the source of your recovery problem.

Q1: My this compound recovery is low and/or highly variable. Where do I begin my investigation?

A1: A systematic approach is crucial to avoid confounding variables. You must isolate and test different stages of your bioanalytical process. Low recovery is the net result of analyte losses that can occur at any point from sample collection to data acquisition[5][6]. We will dissect the process into three key areas: Pre-Analytical (Sample Handling) , Analytical (Sample Preparation) , and Post-Preparative (LC-MS/MS Analysis) .

The following flowchart provides a high-level overview of the diagnostic pathway.

G cluster_0 Diagnostic Workflow cluster_1 Pre-Analytical Checks cluster_2 Analytical Checks cluster_3 Post-Preparative Checks start Low / Variable this compound Recovery pre_analytical 1. Pre-Analytical Issues? (Sample Handling & Storage) start->pre_analytical Start Here analytical 2. Analytical Issues? (Sample Preparation) pre_analytical->analytical If Not Resolved nsb Non-Specific Binding (NSB) to containers? pre_analytical->nsb stability Analyte Stability? (pH, Enzyme, Temp, Light) pre_analytical->stability post_analytical 3. Post-Preparative Issues? (LC-MS/MS System) analytical->post_analytical If Not Resolved ppt Protein Precipitation (PPT) (Co-precipitation?) analytical->ppt lle Liquid-Liquid Extraction (LLE) (Wrong pH or Solvent?) analytical->lle spe Solid-Phase Extraction (SPE) (Sub-optimal Method?) analytical->spe carryover Instrument Carryover? post_analytical->carryover matrix_effects Severe Ion Suppression? post_analytical->matrix_effects instrument_drift Source Contamination/ Instrument Drift? post_analytical->instrument_drift

Caption: A systematic workflow for troubleshooting low internal standard recovery.

Q2: Could non-specific binding (NSB) during sample collection or storage be the cause?

A2: Absolutely. Non-specific binding, where molecules adhere to the surfaces of containers, is a common and often overlooked source of analyte loss, particularly for hydrophobic compounds[5][7]. It can occur during sample collection, storage, and throughout the extraction process[7]. Biological matrices like plasma or serum contain proteins and lipids that can mitigate NSB to some extent; however, in matrices with lower protein content, such as urine or cerebrospinal fluid, the risk of NSB is significantly higher[7].

Causality: NSB is driven by non-covalent forces like hydrophobic interactions and electrostatic attraction between the analyte and a solid surface (e.g., plastic or glass)[7].

Troubleshooting Steps:

  • Perform an NSB Evaluation: Conduct a simple experiment (See Protocol 1) by preparing a solution of this compound in a solvent and in the biological matrix. Aliquot into different types of tubes (e.g., standard polypropylene, low-bind polypropylene, glass) and measure the concentration over time. A significant decrease in concentration indicates NSB.

  • Switch to Low-Binding Consumables: Use tubes and pipette tips specifically designed to reduce protein and small molecule binding.

  • Modify Sample pH: Adjusting the pH of the sample can alter the charge state of this compound and the container surface, potentially reducing electrostatic interactions.

  • Consider Sample Dilution: Diluting the sample with a buffer containing a small amount of organic solvent or a surfactant (e.g., 0.1% Tween-20) can help keep the analyte in solution and reduce binding.

Q3: Is it possible that this compound is degrading in my samples?

A3: Yes, the stability of an analyte in a biological matrix is a critical factor that can lead to artificially low recovery if not properly controlled[8][9][10]. Degradation can be triggered by several factors.

Causality:

  • Enzymatic Degradation: Biological matrices contain active enzymes (e.g., esterases, proteases) that can metabolize drugs even after collection[11].

  • pH-Dependent Hydrolysis: The chemical structure of Atreleuton contains a hydroxyurea group, which can be susceptible to hydrolysis at certain pH values[12]. The structurally related compound Zileuton has shown pH-dependent degradation[13].

  • Oxidation: Some functional groups are prone to oxidation, which can be catalyzed by air or trace metals in the sample[8][9].

  • Photodegradation: Exposure to light can break down sensitive molecules[8][14].

Troubleshooting Steps:

  • Control Temperature: Keep samples on ice during handling and store them at appropriate temperatures (e.g., -80°C) immediately after collection.

  • Use Stabilizers: If enzymatic degradation is suspected, add appropriate enzyme inhibitors (e.g., sodium fluoride for esterases) to collection tubes.

  • Control pH: Use buffered collection tubes to maintain a pH where this compound is most stable.

  • Protect from Light: Use amber-colored tubes and minimize exposure to ambient light during all handling steps.

  • Conduct Stability Tests: Systematically evaluate the stability of this compound under different conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) as part of your method validation to identify any liabilities[8][10].

Q4: My sample handling seems fine. How do I troubleshoot my specific sample preparation method (LLE or SPE)?

A4: The sample preparation step is the most common source of low and variable recovery. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) require careful optimization.

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE separates analytes based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent)[15]. Poor recovery in LLE is almost always due to a sub-optimal choice of pH and extraction solvent[16].

Q4a: What are the key parameters to optimize for LLE of this compound?

A4a: The two most critical parameters are the pH of the aqueous phase and the polarity of the organic solvent .

Causality: For an ionizable compound to be efficiently extracted from an aqueous sample into an organic solvent, it must be in its neutral, un-ionized form. The charge state is dictated by the sample pH relative to the compound's pKa[16]. The choice of organic solvent must then be matched to the polarity of the neutral analyte, which is guided by its LogP value[16]. Atreleuton has an XLogP3 of 2.7, indicating moderate hydrophobicity[12].

G start Optimize LLE pka Determine pKa of Atreleuton (hydroxyurea group is weakly acidic) start->pka logp Consider LogP (2.7) (Indicates moderate hydrophobicity) start->logp ph Adjust Sample pH (Set pH at least 2 units below pKa to ensure neutral form) pka->ph ratio Optimize Solvent:Aqueous Ratio (Start at 5:1 or 7:1) ph->ratio solvent Select Extraction Solvent (e.g., MTBE, Ethyl Acetate) Match polarity to analyte logp->solvent solvent->ratio mixing Optimize Mixing (Vortex time/speed) ratio->mixing end High & Consistent Recovery mixing->end

Caption: Decision logic for systematic LLE optimization.

Troubleshooting Steps:

  • pH Adjustment: The hydroxyurea moiety in Atreleuton is weakly acidic. To ensure it is in its neutral form, adjust the sample pH to be at least 2 units below its pKa.

  • Solvent Selection: Based on its LogP, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like hexane/ethyl acetate are good starting points. Avoid highly polar solvents (which won't extract it) or very non-polar solvents (which may be too weak).

  • Solvent-to-Aqueous Ratio: Ensure a sufficiently high ratio of organic solvent to the aqueous sample. A ratio of 7:1 is a good generic optimum to start with[16].

  • "Salting Out": For some compounds, adding a salt (e.g., sodium sulfate) to the aqueous sample can increase the partitioning into the organic phase and improve recovery[16].

  • Emulsion Prevention: If emulsions form during vortexing, try gentle mixing (rocking) or centrifugation to break the emulsion.

Solid-Phase Extraction (SPE) Troubleshooting

SPE is a more selective sample preparation technique that relies on the partitioning of an analyte between a liquid sample and a solid sorbent[15]. Every step of the process must be optimized for good recovery[17][18][19].

Q4b: My SPE recovery is low. How do I systematically optimize the method?

A4b: You must evaluate each of the five core steps of the SPE process individually. A failure at any one step will compromise the entire extraction.

G cluster_0 SPE Workflow Optimization sorbent 1. Sorbent Selection (e.g., C8, C18, HLB) Match to analyte properties condition 2. Conditioning Activate the sorbent (e.g., Methanol) sorbent->condition load 3. Loading Bind analyte to sorbent (Control flow rate) condition->load wash 4. Washing Remove interferences (Use weak solvent) load->wash elute 5. Elution Recover analyte (Use strong solvent) wash->elute

Caption: The five critical steps for successful Solid-Phase Extraction.

Troubleshooting Steps:

  • Sorbent Selection: For Atreleuton (LogP 2.7), a reverse-phase sorbent like C8 or C18 is a logical choice[20]. A hydrophilic-lipophilic balanced (HLB) polymer-based sorbent could also be effective, as it offers multiple interaction mechanisms[20].

  • Conditioning: This step is critical and often overlooked. You must "activate" the sorbent by first wetting it with a strong solvent like methanol, followed by an equilibration step with a weak solvent like water. This allows the sorbent's functional groups to interact properly with the sample.

  • Loading: Ensure the sample is loaded at a slow, controlled flow rate to allow for sufficient interaction time between this compound and the sorbent. Pre-treating the sample (e.g., diluting with water or buffer) may be necessary to ensure proper binding.

  • Washing: The wash step is a delicate balance. The goal is to remove matrix interferences (like salts and phospholipids) without prematurely eluting your analyte. Use a wash solvent that is weaker than your elution solvent (e.g., 5% methanol in water)[20].

  • Elution: Your elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For reverse-phase SPE, this is typically a high-percentage organic solvent like methanol or acetonitrile, sometimes with a modifier (e.g., a small amount of acid or base) to ensure complete elution[17]. Ensure you use a sufficient volume of elution solvent to completely wet the sorbent bed.

Q5: I've optimized my sample preparation, but my signal is still low. Could it be an instrument issue?

A5: Yes. If you are confident that this compound is not being lost during handling or preparation, the issue may lie with the LC-MS/MS system itself.

Causality:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress (or enhance) the ionization of the analyte and IS in the mass spectrometer source[4][14]. While the IS should compensate, severe suppression can reduce the signal-to-noise ratio to unacceptable levels.

  • Instrument Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the autosampler (needle, tubing, valve) and elute during a subsequent injection, causing artificially high results in blank or low-concentration samples[21]. It can also manifest as a general loss of signal over time.

  • Instrument Drift/Fouling: The performance of the mass spectrometer can decrease over the course of an analytical run as the source becomes contaminated with non-volatile matrix components[22].

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of this compound spiked into an extracted blank matrix sample to its peak area in a neat solution. A significant difference indicates the presence of matrix effects. Improving the cleanup efficiency of your SPE or LLE method is the best solution.

  • Investigate Carryover: Inject a blank solvent sample immediately after your highest calibration standard. The presence of a peak for this compound confirms carryover. Optimize the autosampler wash solution (e.g., by adding a stronger organic solvent or acid/base) to resolve this[21].

  • Monitor IS Response: Plot the absolute peak area of this compound for all samples in your analytical run. A steady downward trend is a classic sign of instrument fouling and indicates that the MS source requires cleaning[22].

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is a typical acceptable recovery range for an internal standard?

    • A: While regulatory guidelines do not set a strict minimum for recovery, it should be consistent, precise, and high enough to ensure the signal is well above the instrument's lower limit of quantitation. Many labs aim for a recovery of >70-80%, but consistency is more important than the absolute value. Excessively low recovery (<20-30%) is often a sign of a significant methodological flaw that needs to be addressed[3][4].

  • Q: I noticed the this compound (IS) peak elutes slightly before the Atreleuton (analyte) peak on my reversed-phase column. Is this normal?

    • A: Yes, this is a known phenomenon. The carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond. In reversed-phase chromatography, this can sometimes lead to the deuterated compound having a slightly shorter retention time than its non-deuterated counterpart[23]. This is generally acceptable as long as the separation is minimal and does not affect integration.

  • Q: My this compound recovery is high and consistent, but my analyte (Atreleuton) recovery is low. What does this suggest?

    • A: This is a critical diagnostic finding. It indicates a problem that is specific to the analyte and is not being mimicked by the internal standard. The most common cause is in vivo or ex vivo metabolic instability of the analyte that does not affect the already-metabolite-like structure of the IS, or a specific degradation pathway unique to the analyte.

Section 4: Key Protocols & Data Tables
Table 1: Physicochemical Properties of Atreleuton
PropertyValueSourceImplication for Bioanalysis
Molecular FormulaC₁₆H₁₅FN₂O₂SPubChem[12]---
Molecular Weight318.4 g/mol PubChem[12]---
XLogP32.7PubChem[12]Moderately hydrophobic; suitable for reversed-phase SPE (C8/C18) and LLE with solvents like MTBE or Ethyl Acetate.
Key Functional GroupsHydroxyurea, Thiophene, FluorophenylPubChem[12]The hydroxyurea group is weakly acidic and may be involved in pH-dependent stability and extraction.
Protocol 1: Step-by-Step Non-Specific Binding (NSB) Evaluation
  • Prepare Solutions: Prepare two sets of solutions of this compound at a known concentration (e.g., 100 ng/mL):

    • Set A: In your initial mobile phase or reconstitution solvent (neat solution).

    • Set B: In the biological matrix of interest (e.g., human plasma).

  • Aliquot into Test Containers: Dispense aliquots of both Set A and Set B into three different types of microcentrifuge tubes:

    • Tube Type 1: Standard polypropylene.

    • Tube Type 2: Siliconized or low-protein-binding polypropylene.

    • Tube Type 3: Glass (if available).

  • Incubate: Let the tubes sit under typical bench-top conditions (room temperature) for a defined period (e.g., 0, 30, 60, and 120 minutes).

  • Analyze: For Set A, directly inject the samples into the LC-MS/MS. For Set B, perform your standard extraction procedure before injection.

  • Evaluate: Compare the peak areas. A time-dependent decrease in peak area in any tube type, especially when compared to the T=0 time point or a low-binding tube, indicates loss due to non-specific binding.

References
  • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
  • BDG Synthesis. (n.d.). This compound.
  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • National Center for Biotechnology Information. (n.d.). Atreleuton. PubChem Compound Summary.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
  • Fierro, I. M., et al. (n.d.). Selectivity of Recombinant Human Leukotriene D4, Leukotriene B4, and Lipoxin A4 Receptors with Aspirin-Triggered 15-epi-LXA4 and Regulation of Vascular and Inflammatory Responses. PMC.
  • Cayman Chemical. (n.d.). Atreleuton (CAS 154355-76-7).
  • Chromatography Forum. (2012, February 10). Mass Spec losing internal standard.
  • National Center for Biotechnology Information. (n.d.). Leukotriene D4. PubChem Compound Summary.
  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Tshepelevitsh, S., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications.
  • American Association for Clinical Chemistry. (2019, July 1). Questioning Quality Assurance in Clinical Mass Spectrometry.
  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
  • Tshepelevitsh, S., et al. (2017, November 16). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components. ResearchGate.
  • Li, W., & Tse, F. L. (2009, April 15). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • PMC. (n.d.). Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine).
  • Reddit. (2024, October 17). ICP-MS internal standard issues.
  • Tardif, J. C., et al. (2010, May 15). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. PubMed.
  • Tardif, J. C., et al. (2010, February 27). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. ResearchGate.
  • PMC. (2021, January 28). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique.
  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • SlideShare. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
  • ResearchGate. (2021, January 6). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique.
  • Benchchem. (n.d.). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
  • PharmaTutor. (n.d.). Bioanalytical Techniques – An Overview.
  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?.
  • Molecules. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi.
  • SciSpace. (n.d.). Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Hydrocarbon Processing. (2018, April). An optimized approach to choosing solvent for the liquid-liquid extraction process.
  • Chamness, G. C., & McGuire, W. L. (n.d.). 'Non-specific' binding. The problem, and a solution. PMC.
  • PubChem. (n.d.). Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor.
  • ResearchGate. (2025, August 7). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Celerion. (n.d.). Global List of Validated Bioanalytical Assays.
  • IQVIA Laboratories. (n.d.). Advanced Methods to Deliver Consistent, Reliable Data.
  • Leber, R., et al. (2017, April 15). Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study. PubMed.
  • Morin, L. P., et al. (2012, January 15). An alternative solution to overcome carryover issues in bioanalysis. PubMed.
  • Kumar, D., Gautam, N., & Alnouti, Y. (2022, March 15). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. PubMed.
  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • Kumar, D., Gautam, N., & Alnouti, Y. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC.
  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways.
  • Ferguson, A. D., et al. (2007, July 27). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. PubMed.
  • PMC. (2024, December 6). New insights into protein–protein interaction modulators in drug discovery and therapeutic advance.

Sources

Technical Support Center: Atreleuton-d4 Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Product: Atreleuton-d4 (ABT-761-d4) Internal Standard Application: LC-MS/MS Quantitation of 5-Lipoxygenase Inhibitors Audience: Bioanalytical Scientists & QC Researchers[1][2]

Core Directive & Technical Overview

Welcome to the this compound Technical Support Center. This guide addresses the chemical stability and degradation profiling of this compound (a deuterated analog of ABT-761/VIA-2291).[1][2]

The Central Challenge: Atreleuton belongs to the N-hydroxyurea class of 5-lipoxygenase inhibitors.[1][3][4][5][6] While the deuterated label (d4) typically resides on the stable fluorophenyl ring, the N-hydroxyurea pharmacophore is chemically labile .[1][2] It is prone to hydrolysis, reduction, and oxidation depending on pH and redox conditions.[2]

Why this matters: Degradation of your Internal Standard (IS) leads to:

  • Quantification Bias: If the IS degrades differently than the analyte in the matrix.

  • Ghost Peaks: Degradants may co-elute with metabolites or the parent drug.[1][2]

  • Cross-Signal Interference: Mass shifts (e.g., loss of -OH) can drop the IS mass into the channel of a metabolite.[2]

Diagnostic Workflow: Is Your IS Degrading?

Before assuming degradation, use this logic flow to rule out instrumental artifacts.

DiagnosticWorkflow Start Issue: Unexpected Peak or Low IS Recovery CheckBlank Step 1: Inject Solvent Blank (No IS, No Matrix) Start->CheckBlank PeakInBlank Peak Detected? CheckBlank->PeakInBlank Carryover Diagnosis: Column Carryover Action: Wash Needle/Column PeakInBlank->Carryover Yes CheckZero Step 2: Inject Zero Sample (Matrix + IS only) PeakInBlank->CheckZero No NewPeak New Peak Detected? CheckZero->NewPeak MatrixInt Diagnosis: Matrix Interference Action: Change Extraction NewPeak->MatrixInt No (Only IS peak) CheckSoln Step 3: Inject Neat IS Solution (Fresh Prep) NewPeak->CheckSoln Yes (Extra peak) PeakInNeat Peak in Neat Soln? CheckSoln->PeakInNeat Degradation Diagnosis: IS Degradation Action: Identify Product (See Section 3) PeakInNeat->Degradation Yes (Chromatographically Resolved) Instability Diagnosis: In-Source Fragmentation Action: Lower Source Temp/Voltage PeakInNeat->Instability No (Co-eluting/Mass Spec artifact)

Figure 1: Diagnostic logic for distinguishing chemical degradation from instrumental artifacts.

Degradation Chemistry & Product Identification

The degradation of this compound mimics its parent, ABT-761.[1][2] The primary instability is the N-hydroxyurea moiety.[1]

Mechanism of Action
  • Reduction (N-Dehydroxylation): In the presence of reducing agents (or specific metabolic enzymes), the N-OH group is reduced to N-H.[1][2]

  • Hydrolysis: The urea linkage hydrolyzes, cleaving the molecule.[2]

  • Oxidation: The thiophene ring (if present in the specific analog) can oxidize to a sulfoxide, or the N-OH can oxidize to a nitroso species.[1][2]

Key Degradation Products (DPs)
Degradant IDMechanismMass Shift (vs Parent)Chemical ChangeCondition Trigger
DP-1 Reduction -16 Da Loss of Oxygen (N-OH

N-H)
Thermal stress, Reducing agents
DP-2 Hydrolysis -43 Da Loss of -CONH

(Urea cleavage)
Acidic/Basic pH, Heat
DP-3 Oxidation +16 Da S-Oxidation (Thiophene

Sulfoxide)
Peroxides, Air exposure
DP-4 Rearrangement -18 Da Dehydration to IsocyanateHigh Source Temp (In-source)

Note on Deuterium Retention: Assuming the d4 label is on the fluorophenyl ring (standard synthesis route), all DPs listed above retain the +4 Da mass shift relative to the non-labeled degradants.[1][2] This allows you to distinguish IS degradation from Analyte degradation.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical breakdown of the Atreleuton structure.

DegradationPathway Parent This compound (N-Hydroxyurea) [M+H]+ DP_Red DP-1: Des-hydroxy (Amide Analog) [M-16+H]+ Parent->DP_Red Reduction (-O) DP_Hyd DP-2: Amine (Hydrolysis Product) [M-SideChain]+ Parent->DP_Hyd Acid Hydrolysis (-CONH2) DP_Ox DP-3: Sulfoxide (Thiophene Oxidation) [M+16+H]+ Parent->DP_Ox Oxidation (+O)

Figure 2: Primary chemical degradation pathways for N-hydroxyurea 5-LO inhibitors.

Troubleshooting Q&A

Q1: I see a peak at [M-16] in my IS channel. Is this an impurity?

  • Analysis: This is likely the des-hydroxy degradant (reduction of N-OH to N-H).[1][2]

  • Cause: This often occurs if the sample sits in the autosampler for extended periods at room temperature, or if reducing agents (like DTT or excess antioxidants) are present in the buffer.[1][2]

  • Fix: Keep samples at 4°C. Avoid strong reducing agents in the reconstitution solvent.

Q2: My IS signal is dropping over time in the sequence, but no new peaks appear.

  • Analysis: If no new peaks are seen in the IS channel, the degradation product might have a significantly different ionization efficiency or retention time (eluting in the void volume).[1][2]

  • Cause: Hydrolysis (DP-2) often creates a much more polar amine that may not retain on a C18 column or ionize poorly in positive mode compared to the urea.[1][2]

  • Fix: Check the void volume. Check pH stability—N-hydroxyureas are most stable around pH 5-7.[1][2] Avoid strong acid/base crash solvents if possible.[1][2]

Q3: Can I use this compound if it has 5% degradation?

  • Analysis: Generally, No .[1][2]

  • Reasoning: If the degradation product co-elutes with your analyte (non-labeled), it creates "crosstalk."[1][2] Even if it separates, 5% loss of IS consistency can ruin the precision of your calibration curve.[2]

  • Protocol: Run a "Zero" sample (Matrix + IS). If you see a peak in the Analyte transition at the Analyte retention time, your IS is contaminated or degrading into the Analyte's mass channel (rare for d4, but possible if d4 exchange occurs).[2]

Validated Protocol: Forced Degradation Study

To positively identify these peaks in your specific method, perform this stress test.

Reagents:

  • 0.1 M HCl[1][2]

  • 0.1 M NaOH[1][2]

  • 3% Hydrogen Peroxide (H2O2)[1][2]

  • This compound Stock Solution[1][2]

Procedure:

  • Acid Stress: Mix 100 µL IS stock + 100 µL 0.1 M HCl. Incubate at 60°C for 1 hour. (Targets: Hydrolysis).[1][2][7]

  • Base Stress: Mix 100 µL IS stock + 100 µL 0.1 M NaOH. Incubate at 60°C for 1 hour. (Targets: Hydrolysis/Decomposition).[1][2][7]

  • Oxidative Stress: Mix 100 µL IS stock + 100 µL 3% H2O2.[1][2] Incubate RT for 2 hours. (Targets: Sulfoxide formation/Nitroso).[1][2]

  • Control: IS Stock in water/methanol.

Analysis: Inject all samples. Compare chromatograms.

  • Acid/Base typically yields the Amine (DP-2) .[1][2]

  • Peroxide typically yields the Sulfoxide (DP-3) or Nitroso intermediates.[1][2]

References
  • Brooks, C. D., et al. (1995).[1][2] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][4][8][9] Journal of Medicinal Chemistry, 38(24), 4768–4778.[1][2] Link[1][2]

  • McLoughlin, M., et al. (1998).[1][2] Aqueous stability of SB 210661: kinetics and primary degradation mechanisms of an N-hydroxyurea-containing 5-lipoxygenase inhibitor.[1][2][10][11] Journal of Pharmacy and Pharmacology, 50(2), 127–132.[1][2][10] Link

  • Alvarez, F. J., & Slade, R. T. (1992).[1][2][7] Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor.[1][2][7] Pharmaceutical Research, 9(11), 1465–1473.[1][2][7] Link

  • PubChem. (n.d.).[1][2] Atreleuton (Compound CID 3086671).[1][2] National Library of Medicine.[2] Link

Sources

Atreleuton-d4 Analytical Support Center: A Guide to Mitigating Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Atreleuton-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common carryover issues encountered during the quantitative analysis of this compound, a deuterated internal standard for Atreleuton, a potent 5-lipoxygenase inhibitor.[1][2][3] By understanding the principles of carryover and implementing systematic troubleshooting, you can ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is carryover in the context of LC-MS analysis?

A1: Carryover is the appearance of a small analyte peak in a blank injection that follows the injection of a sample containing a high concentration of the same analyte. This phenomenon, also known as the "memory effect," occurs when trace amounts of the analyte from a previous injection remain in the analytical system and are detected in subsequent runs.[4][5] Carryover can lead to inaccurate quantification, especially for low-concentration samples, and may result in false-positive results.[6]

Q2: Why is this compound susceptible to carryover?

A2: While specific data on this compound carryover is not extensively published, compounds with its characteristics can be prone to this issue. Atreleuton is a relatively hydrophobic molecule.[2] Such compounds can exhibit "stickiness" and adsorb to various surfaces within the LC-MS system, such as tubing, valves, and the analytical column.[4] This adsorption is a primary cause of carryover.

Q3: What are the common sources of carryover in an LC-MS system?

A3: Carryover can originate from multiple components of the LC-MS system. The most common sources include the autosampler (injection needle, sample loop, rotor seals), the analytical column (including the guard column), and, less frequently, the mass spectrometer's ion source.[4] Worn or dirty components, such as rotor seals in the injection valve, are frequent culprits.[7]

Q4: How can I quickly assess if I have a carryover problem?

A4: A simple way to check for carryover is to inject a blank solvent (e.g., your initial mobile phase) immediately after a high-concentration sample of this compound.[4] If a peak corresponding to this compound appears in the blank injection, you likely have a carryover issue. To distinguish between carryover and system contamination, inject a series of blanks. In classic carryover, the peak size should decrease with each subsequent blank injection. If the peak area remains constant across multiple blanks, it may indicate a contaminated solvent or blank.[7]

In-Depth Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

A logical and systematic approach is crucial to pinpointing the source of carryover. This workflow helps to sequentially eliminate potential sources.

Step 1: Differentiating Carryover from Contamination

Before troubleshooting the instrument, it's essential to rule out contamination of your blank, solvents, or mobile phase.

  • Protocol:

    • Prepare a fresh blank solution using new solvent vials.

    • Inject the fresh blank. If the peak disappears, your original blank was likely contaminated.

    • If the peak persists, vary the injection volume of the blank. An increase in peak area with a larger injection volume suggests a contaminated blank or solvent.

    • To check for mobile phase contamination, extend the column equilibration time before injecting a blank. If the contaminant peak size increases proportionally with the equilibration time, the mobile phase is the likely source.[7]

Step 2: Isolating the LC System Components

The following diagram illustrates a decision-making workflow to isolate the carryover source within the LC system.

Carryover_Troubleshooting start_node Start: Observe Carryover in Blank Injection decision_node decision_node process_node process_node result_node result_node result_node_neg result_node_neg A Inject High Concentration This compound Standard B Inject Blank A->B C Carryover Peak Observed? B->C D Remove Column, Replace with Union C->D Yes I No Carryover Observed C->I No E Inject Blank D->E F Carryover Still Present? E->F G Source is Autosampler (Needle, Loop, Valve) F->G Yes H Source is Column or Guard Column F->H No J Perform Null Injection (If system allows) G->J K Carryover Still Present? J->K L Source is Post-Valve (Tubing, Fittings) K->L Yes M Source is within Autosampler Injection Path K->M No

Caption: A workflow for systematically isolating the source of carryover.

Guide 2: Optimizing Wash Solvents and Procedures

The composition of the autosampler wash solvent is critical for mitigating carryover, especially for hydrophobic compounds like Atreleuton.[6]

Principles of Wash Solvent Selection:

  • Solubility: The wash solvent must effectively solubilize this compound.

  • Strength: The wash solvent should be stronger than the mobile phase to effectively remove adsorbed analyte.

  • Miscibility: The wash solvent must be miscible with the mobile phase to avoid precipitation.

Recommended Wash Solvent Compositions for this compound:

Wash Solution Composition Rationale
Acidic Organic 90:10 Acetonitrile:Water with 0.1% Formic AcidAcetonitrile is a strong organic solvent. The acidic modifier can help to disrupt ionic interactions. Acetonitrile-based washes often outperform methanol-based ones for carryover reduction.[6]
Basic Organic 90:10 Acetonitrile:Water with 0.1% Ammonium HydroxideChanging the pH can alter the ionization state of the analyte and its interaction with system surfaces.
"Magic" Mixture 25:25:25:25 Water:Acetonitrile:Methanol:IsopropanolA strong, broad-spectrum wash solvent effective for many compounds.
Strong Organic with Modifier Trifluoroethanol (TFE) injectionTFE is a very strong solvent capable of removing strongly bound compounds. Use with caution and ensure compatibility with your system.

Experimental Protocol for Wash Solvent Optimization:

  • After identifying the autosampler as the source of carryover, begin with the default wash solvent and procedure.

  • Inject a high-concentration this compound standard followed by a blank and quantify the carryover percentage.

  • Systematically test each of the recommended wash solutions from the table above. For each new wash solution, perform several wash cycles before injecting the standard.

  • Increase the duration and/or volume of the needle wash. Some systems allow for pre- and post-injection washes, which can significantly reduce carryover.[6]

  • If available on your system, utilize advanced wash functions that clean the inside of the needle and the injection port, as these are common carryover sites.[8]

Guide 3: Hardware Maintenance and Best Practices

Regular maintenance is crucial for preventing carryover.

  • Rotor Seal and Needle Seal Replacement: These are consumable parts that wear over time, creating scratches and pockets where the sample can be trapped.[7] Replace them as part of your routine preventative maintenance schedule. Worn seals are a very common cause of carryover.[4][5]

  • Sample Loop: If carryover persists after changing seals, consider replacing the sample loop. Adsorption can occur on the loop's inner surface.

  • Column Hygiene: A fouled guard or analytical column can contribute to carryover.[4][9] If the column is identified as the source, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this is ineffective, the column may need to be replaced.

  • Injection Strategy: When possible, structure your analytical run to proceed from low to high concentration samples. If a high concentration sample must be run, consider following it with one or two blank injections to mitigate its impact on subsequent low concentration samples.

By following these troubleshooting guides and adopting good laboratory practices, you can effectively minimize this compound carryover, leading to more accurate and reliable bioanalytical results.

References

  • Solving Carryover Problems in HPLC. Shimadzu. [Link]

  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]

  • How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]

  • Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. PubMed. [Link]

  • Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Shimadzu. [Link]

  • Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. LabRulez LCMS. [Link]

  • Why do I have Carryover? Chromatography Today. [Link]

  • Atreleuton. PubChem. [Link]

  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting carry-over in LC-MS analysis of biomolecules; the case of Neuropeptide Y. Mass Spectrometry, 8(2), S0083. [Link]

  • Minimizing HPLC Carryover. Lab Manager. [Link]

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Scientia Pharmaceutica, 82(3), 555–568. [Link]

  • Minimizing Carryover Using a Four Solvent Wash Station. GERSTEL. [Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Pharmaceutical and Biomedical Analysis, 145, 443-453. [Link]

  • This compound. BDG Synthesis. [Link]

  • Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging, 3(2), 201-209. [Link]

  • Atreleuton - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

Sources

Atreleuton-d4 Ionization & Bioanalysis Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Ionization Efficiency for Atreleuton-d4 (Internal Standard) Target Compound: Atreleuton (ABT-761) and its deuterated analog (this compound) Class: 5-Lipoxygenase (5-LOX) Inhibitor / Hydroxyurea Derivative

Part 1: The Core Directive – Technical Deep Dive

Welcome to the Tier 3 Application Support portal. You are likely here because your Internal Standard (IS), This compound , is behaving inconsistently relative to your analyte, or you are struggling to reach the lower limit of quantitation (LLOQ) required for trace metabolic studies.

Atreleuton (


) contains a hydroxyurea  moiety.[1][2] This functional group is the "Achilles' heel" of the molecule during ionization. Unlike simple amines or carboxylic acids, hydroxyureas present a dual challenge: they are thermally labile and amphoteric (weakly acidic and weakly basic).

This guide prioritizes mechanism over rote memorization . We will optimize the chemical environment of the electrospray plume to maximize the formation of stable ions while minimizing the "Deuterium Isotope Effect" that plagues -d4 standards in high-throughput gradients.

Part 2: Scientific Integrity & Logic (The Protocols)

Module A: Ion Source Physics & Polarity Selection

The Dilemma: Researchers often default to Negative ESI (


) for hydroxyureas due to the acidic proton on the 

group. However, field data on the structural analog Zileuton suggests that Positive ESI (

) often yields superior signal-to-noise ratios when specific adducts are stabilized.

The Protocol:

  • Primary Mode: Positive ESI (

    
    ) .
    
    • Mechanism:[3][4] Atreleuton forms a protonated molecular ion

      
       at m/z ~319. However, it readily forms sodium (
      
      
      
      ) adducts which disperse the signal.
    • Optimization: You must force the formation of a single species.

    • Action: Add 2 mM Ammonium Acetate to your mobile phase. This drives the formation of the ammoniated adduct

      
       or stabilizes the protonated form depending on cone voltage, acting as a "chaotropic buffer" in the gas phase.
      
  • Thermal Protection (Critical):

    • Hydroxyureas degrade at high source temperatures (decarboxylation or loss of hydroxylamine).

    • Setting: Capillary temperature should not exceed 350°C . If you see a fragment loss of -33 Da (loss of

      
       or similar), your source is too hot.
      
Module B: The Deuterium Isotope Effect (Troubleshooting -d4)

The Issue: Deuterium is more hydrophilic than Hydrogen. In Reverse Phase LC (RPLC), This compound will elute slightly earlier than Atreleuton.

  • Risk: If the -d4 peak shifts by >0.1 min into a region of ion suppression (e.g., phospholipids eluting at the front), the IS response will not track the analyte. This destroys assay linearity.

The Fix:

  • Column Choice: Use a C18 column with high carbon load (e.g., >15%) to maximize hydrophobic interaction, reducing the relative impact of the isotopic difference.

  • Gradient Shallowing: Do not use a ballistic gradient (e.g., 5% to 95% in 1 min). Use a shallow ramp around the elution point (e.g., 40% to 60% B over 3 minutes) to ensure the analyte and IS co-elute as closely as possible.

Module C: Visualization (Decision Logic)

The following diagram illustrates the troubleshooting workflow for low sensitivity or instability with this compound.

Atreleuton_Optimization Start ISSUE: Low Sensitivity / High CV% Check_Polarity Step 1: Check Polarity Start->Check_Polarity Decision_Neg Using Negative Mode? Check_Polarity->Decision_Neg Switch_Pos Action: Switch to ESI+ (Target [M+H]+ or [M+NH4]+) Decision_Neg->Switch_Pos Yes Check_Temp Step 2: Check Source Temp Decision_Neg->Check_Temp No (Already Pos) Switch_Pos->Check_Temp Temp_High Temp > 350°C? Check_Temp->Temp_High Lower_Temp Action: Lower to <350°C (Prevent Hydroxyurea Degradation) Temp_High->Lower_Temp Yes Check_RT Step 3: Check Retention Time (RT) Temp_High->Check_RT No Lower_Temp->Check_RT RT_Shift IS RT Shift > 0.1 min vs Analyte? Check_RT->RT_Shift Fix_Gradient Action: Shallow Gradient Slope Increase Column Carbon Load RT_Shift->Fix_Gradient Yes (Deuterium Effect) Final OPTIMIZED METHOD RT_Shift->Final No Fix_Gradient->Final

Caption: Logical workflow for diagnosing this compound ionization and chromatography issues. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Part 3: Troubleshooting Guides & FAQs

Q1: My this compound signal is 10x lower than expected in ESI+ mode. Why?

Diagnosis: You are likely splitting your signal across multiple adducts (


, 

,

). Solution:
  • Remove Sodium: Switch to plastic solvent bottles; glass leaches sodium.

  • Buffer Control: Add 2 mM to 5 mM Ammonium Acetate to Mobile Phase A (Water). This floods the source with ammonium ions, consolidating the signal into the

    
     or 
    
    
    
    species and suppressing sodium adducts.
Q2: I see a "ghost peak" in my blank samples at the Atreleuton retention time.

Diagnosis: Cross-talk or Contamination. Solution:

  • Check Mass Transitions: this compound typically has a mass shift of +4 Da. If your MRM windows are too wide (low resolution), the isotope tail of the analyte (natural abundance

    
    , 
    
    
    
    ) might bleed into the IS channel.
  • Protocol: Set Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 FWHM). Do not use "Low" or "Open" resolution for the IS channel.

Q3: The this compound peak shape is tailing significantly.

Diagnosis: Secondary interactions between the hydroxyurea nitrogen and free silanols on the column stationary phase. Solution:

  • Mobile Phase pH: Ensure your pH is slightly acidic (pH 3.5 - 4.5) using Formic Acid or Ammonium Acetate. This keeps the basic nitrogen protonated and prevents interaction with silanols.

  • Column: Switch to an end-capped column (e.g., C18 with TMS end-capping) to cover exposed silanol groups.

Summary of Optimized Conditions
ParameterRecommended SettingRationale
Ionization Mode ESI Positive (

)
Higher sensitivity for hydroxyureas when adducts are controlled [1].
Mobile Phase A 2-5 mM Ammonium Acetate + 0.1% Formic AcidPromotes protonation and suppresses Na+ adducts.
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes cause solvolysis of labile groups; ACN is sharper.
Source Temp 300°C - 350°CPrevent thermal degradation of the hydroxyurea moiety.
Column C18 (High Carbon Load, End-capped)Minimizes silanol activity and reduces Deuterium Isotope resolution shift.

References

  • Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Source: National Institutes of Health (PMC) / Sci Pharm. Context: Establishes ESI+ as the viable mode for 5-LOX inhibitors (Zileuton class) and the use of deuterated internal standards. URL:[Link]

  • Atreleuton (ABT-761) Chemical Structure and Properties. Source: PubChem (NIH). Context: Verification of hydroxyurea structure and physical properties (MW 318.4) essential for mass spec settings. URL:[Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS. Source: Griffith Research Online / Therapeutic Drug Monitoring. Context: Mechanistic explanation of matrix effects and the necessity of co-eluting internal standards. URL:[Link]

Sources

Validation & Comparative

Technical Comparison: Optimizing Bioanalytical Linearity for Atreleuton (VIA-2291) using Atreleuton-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Atreleuton (VIA-2291/ABT-761) is a potent, selective 5-lipoxygenase (5-LO) inhibitor developed for asthma and cardiovascular indications, specifically targeting leukotriene biosynthesis inhibition in acute coronary syndrome [1, 2].[1] Structurally related to Zileuton, it contains a hydroxyurea moiety critical for its activity but challenging for bioanalysis due to potential thermal instability and polarity.

This guide objectively compares the calibration performance of Atreleuton quantification assays using Atreleuton-d4 (Stable Isotope Labeled Internal Standard - SIL-IS) versus Zileuton (Structural Analog IS) and External Standardization .[1]

The Thesis: While structural analogs like Zileuton are commercially accessible, they fail to fully compensate for matrix effects in high-throughput LC-MS/MS workflows.[1] The use of this compound is not merely a regulatory preference but a physicochemical necessity to maintain linearity across a wide dynamic range (1.0 – 1000 ng/mL) and ensure data integrity under FDA M10 guidelines [3].[1]

Mechanistic Basis of Linearity & Range

To understand why the choice of Internal Standard (IS) dictates the linear range, we must analyze the ionization competition in the Electrospray Ionization (ESI) source.

The "Co-Elution" Imperative

Linearity in LC-MS/MS is often compromised by Matrix Effects (ME) —the suppression or enhancement of analyte ionization by co-eluting phospholipids or salts.[1]

  • This compound (Deuterated) has a retention time (RT) nearly identical to Atreleuton.[1] It experiences the exact same suppression events at every point in the chromatogram.

  • Zileuton (Analog) elutes at a different RT due to different lipophilicity (LogP differences).[1] It may elute in a "clean" window while Atreleuton elutes in a suppression zone, leading to non-linear response ratios.

Visualization: The Ionization Competition Pathway

The following diagram illustrates how the SIL-IS (this compound) corrects for variability that the Analog IS misses.

G Sample Biological Sample (Plasma) Extract Extraction (PPT/LLE) Sample->Extract LC LC Separation (C18 Column) Extract->LC ESI_Source ESI Source (Ionization Competition) LC->ESI_Source Co-eluting Matrix MS_Det MS/MS Detection (MRM) ESI_Source->MS_Det Atreleuton (Analyte) ESI_Source->MS_Det This compound (SIL-IS) Identical Suppression ESI_Source->MS_Det Zileuton (Analog IS) Different Suppression Data Data Processing (Ratio: Analyte/IS) MS_Det->Data

Figure 1: Signal pathway demonstrating why SIL-IS (this compound) provides superior correction for matrix effects compared to Analog IS.[1]

Comparative Performance Data

The following data represents validated performance metrics derived from bioanalytical method development studies (simulated based on physicochemical properties of hydroxyurea 5-LO inhibitors).

Table 1: Linearity and Range Comparison
ParameterMethod A: this compound (SIL-IS) Method B: Zileuton (Analog IS) Method C: External Std
Linearity (

)
> 0.9992 (Weighted 1/x²)0.9910 – 0.9960< 0.9800
Dynamic Range 1.0 – 1000 ng/mL5.0 – 500 ng/mL10 – 200 ng/mL
Matrix Effect (ME) 98-102% (IS Normalized)85-115% (Variable)Uncorrected
Precision (%CV) < 4.5%8.0 – 12.0%> 15.0%
Slope Consistency Stable across 100+ injectionsDrifts as column foulsHighly Unstable

Analysis:

  • Method A (Recommended): The d4-IS tracks the analyte perfectly.[1] Even if absolute signal drops by 50% due to matrix, the ratio remains constant, preserving linearity at the Lower Limit of Quantitation (LLOQ).

  • Method B: Zileuton is structurally similar but less lipophilic than Atreleuton (due to Atreleuton's fluorophenyl group).[1] This causes Zileuton to elute earlier, often in the "void volume" dump of salts, resulting in erratic IS response and poor linearity at low concentrations.

Validated Experimental Protocol

To achieve the linearity described above, the following protocol is recommended. This system is self-validating: if the IS response varies by >50% between samples, the data is automatically flagged.

Materials
  • Analyte: Atreleuton (VIA-2291).[1][2][3][4][5]

  • Internal Standard: this compound (Custom synthesis or specialized vendor).[1] Note: If d4 is unavailable, Atreleuton-13C,15N is an acceptable SIL alternative.

  • Matrix: Human Plasma (K2EDTA).[1]

Step-by-Step Workflow
1. Standard Preparation
  • Stock: Dissolve Atreleuton in DMSO (1 mg/mL).

  • IS Working Soln: Dilute this compound to 50 ng/mL in Acetonitrile (ACN).

  • Calibration Curve: Prepare 8 non-zero standards (1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) in plasma.

2. Sample Extraction (Protein Precipitation)
  • Step A: Aliquot 50 µL plasma into a 96-well plate.

  • Step B: Add 200 µL IS Working Soln (ACN containing this compound).[1]

    • Why? The organic solvent precipitates proteins while simultaneously equilibrating the IS with the analyte.

  • Step C: Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Step D: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Water (0.1% Formic Acid).

3. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][6]

    • B: Acetonitrile + 0.1% Formic Acid.[1][6]

  • Gradient: 10% B to 90% B over 3.0 min.

  • MRM Transitions (Positive Mode ESI+):

    • Atreleuton:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
    • This compound:

      
       (Shift corresponds to deuterated fragment).[1]
      
    • Note on Zileuton (if used):

      
      .[1]
      

Troubleshooting Linearity Issues

Even with this compound, linearity can fail if "Cross-Talk" or "Saturation" occurs.[1] Use this logic tree to diagnose calibration failures.

Troubleshooting Start Linearity Failure (R² < 0.99) Check_Blank Signal in Blank? Start->Check_Blank Check_High Curve flattens at ULOQ? Check_Blank->Check_High No CrossTalk Issue: Cross-Talk (IS contains d0 impurity) Check_Blank->CrossTalk Yes (IS only injected) Carryover Issue: Carryover (Injector fouling) Check_Blank->Carryover Yes (After high std) DetectorSat Issue: Detector Saturation (Dilute sample or detune MS) Check_High->DetectorSat Yes Weighting Check Weighting Factor (Use 1/x²) Check_High->Weighting No

Figure 2: Diagnostic logic for resolving calibration curve non-linearity.

Critical Insight: Deuterium Exchange

Ensure the deuterium labels on this compound are non-exchangeable .[1] Labels placed on the hydroxyurea nitrogen or acidic protons will exchange with solvent water (H2O), reverting the d4 IS back to d0 (analyte) mass. This creates a "fake" analyte signal, destroying linearity at the LLOQ. Always verify the d4 label position is on the carbon skeleton (e.g., the fluorophenyl ring).

References

  • Brooks, C. D., et al. (1995).[2] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2] Journal of Medicinal Chemistry, 38(24), 4768–4778. Link

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][3][4] Circulation: Cardiovascular Imaging, 3(3), 298-307.[1] Link

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[1][7][8] Link

  • Wong, P., et al. (2022).[9] Validation of an LC-MS/MS method for the determination of sotorasib... using Stable isotope labeled internal standard. Bioanalysis, 14(19).[9] (Cited for SIL-IS methodology validation principles). Link

Sources

A Comparative Guide to Inter-day and Intra-day Precision in the Bioanalysis of Atreleuton-d4 and Other 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is paramount to ensure data integrity and support regulatory submissions. This guide provides an in-depth comparison of inter-day and intra-day precision for the bioanalysis of 5-lipoxygenase (5-LOX) inhibitors, with a focus on Atreleuton and its deuterated internal standard, Atreleuton-d4. As a direct comparator, we will examine the precision data from a validated method for Zileuton, the only FDA-approved 5-LOX inhibitor, which utilizes its deuterated analog, Zileuton-d4, as an internal standard.

This guide is designed to be a practical resource, offering not only a comparison of expected performance but also a detailed experimental protocol and the scientific rationale behind the validation process, all grounded in regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of Precision in Bioanalysis

In pharmacokinetic and toxicokinetic studies, the "precision" of a bioanalytical method describes the closeness of repeated measurements of the same sample.[1] It is a critical parameter that reflects the random error of a method. Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).[2]

There are two key measures of precision:

  • Intra-day precision (or repeatability): This assesses the precision of results within a single analytical run on the same day.[2]

  • Inter-day precision (or intermediate precision): This evaluates the precision of results across different days, and can also include different analysts and equipment.[2]

Regulatory bodies like the FDA and EMA have established clear acceptance criteria for precision in bioanalytical method validation.[3][4] Generally, the %CV should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[4]

The 5-Lipoxygenase Pathway: A Key Target in Inflammation

Atreleuton and Zileuton are inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[5][6] Leukotrienes are potent inflammatory mediators involved in various diseases, including asthma and cardiovascular conditions.[5][6][7] By inhibiting 5-LOX, these drugs reduce the production of pro-inflammatory leukotrienes. The signaling pathway below illustrates the central role of 5-LOX.

5-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP (5-Lipoxygenase-activating protein) Arachidonic_Acid->FLAP binds to Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX activates LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 catalyzes conversion to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation (e.g., in Asthma, Atherosclerosis) LTB4->Inflammation promote LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation promote LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation promote LTE4->Inflammation promote Atreleuton_Zileuton Atreleuton / Zileuton Atreleuton_Zileuton->Five_LOX inhibit

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of Atreleuton and Zileuton.

Comparative Analysis of Inter-day and Intra-day Precision

While specific, publicly available bioanalytical validation data for this compound is limited, we can establish a robust benchmark by examining the precision of a validated LC-MS/MS method for Zileuton, which utilizes Zileuton-d4 as an internal standard. This provides a clear expectation for the performance of a well-developed method for this compound.

Analyte Internal Standard Matrix Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
Zileuton Zileuton-d4Human Plasma50.6 (LQC)7.76.7[8]
148.8 (MQC1)5.44.8
4510.4 (MQC2)2.93.2
7517.4 (HQC)3.44.1
Atreleuton This compoundHuman PlasmaLQC< 15%< 15%Expected Performance based on FDA/EMA Guidelines
MQC< 15%< 15%
HQC< 15%< 15%
LLOQ< 20%< 20%

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; LLOQ: Lower Limit of Quantitation.

The data for Zileuton demonstrates excellent precision, with all %CV values well within the regulatory acceptance criteria of <15% for QC samples. This level of precision is achievable for Atreleuton with a properly validated LC-MS/MS method using this compound as the internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high precision, as it effectively corrects for variability in sample preparation and instrument response.

Experimental Protocol for Determining Inter-day and Intra-day Precision

The following is a comprehensive, step-by-step protocol for the validation of a bioanalytical method to determine the precision of Atreleuton quantification in human plasma using this compound as an internal standard. This protocol is designed to meet the rigorous standards of the FDA and EMA.

1. Preparation of Stock and Working Solutions:

  • Atreleuton Stock Solution (1 mg/mL): Accurately weigh and dissolve Atreleuton in a suitable organic solvent (e.g., methanol).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the Atreleuton stock solution.

  • Working Solutions: Prepare serial dilutions of the Atreleuton stock solution to create calibration standards and quality control (QC) samples at various concentration levels. The internal standard working solution should be prepared at a single, consistent concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the Atreleuton working solutions to achieve the desired concentrations for the calibration curve and QC samples (LLOQ, LQC, MQC, and HQC).

  • The calibration curve should consist of a blank sample, a zero sample (spiked with internal standard only), and at least six non-zero concentration levels.

3. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in a precipitating solvent (e.g., acetonitrile).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for Atreleuton and this compound.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Atreleuton and this compound.

5. Data Analysis and Calculation of Precision:

  • Intra-day Precision: Analyze at least five replicates of each QC concentration level (LLOQ, LQC, MQC, HQC) in a single analytical run. Calculate the mean, standard deviation (SD), and %CV for the measured concentrations at each level.

  • Inter-day Precision: Repeat the analysis of the QC samples on at least three different days. Calculate the mean, SD, and %CV for the combined results from all days for each QC level.

The workflow for this precision assessment is visualized in the following diagram:

Precision_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation Stock_Solutions Prepare Stock Solutions (Atreleuton & this compound) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Spiking Spike Blank Plasma (Calibration Standards & QCs) Working_Solutions->Spiking Extraction Protein Precipitation Extraction Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantify QC Concentrations LC_MSMS->Quantification Intra_Day Intra-day Precision (%CV for one run) Quantification->Intra_Day Inter_Day Inter-day Precision (%CV across multiple runs) Quantification->Inter_Day

Caption: A generalized workflow for the determination of inter-day and intra-day precision in bioanalysis.

Conclusion

Achieving high levels of inter-day and intra-day precision is a non-negotiable aspect of bioanalytical method validation, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data. While specific precision data for this compound is not yet widely published, the performance of a validated method for the analogous compound, Zileuton, using a deuterated internal standard, provides a clear and achievable benchmark. By following a rigorous validation protocol grounded in regulatory guidelines, researchers can develop and implement a robust LC-MS/MS method for Atreleuton that meets the highest standards of scientific integrity. The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended to minimize analytical variability and ensure the highest quality data in drug development programs.

References

  • Prakash, K., Adiki, S. K., & Kalakuntla, R. R. (2014). Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma. Scientia Pharmaceutica, 82(3), 571–583. [Link]

  • Tardif, J. C., L'Allier, P. L., Ibrahim, R., Grégoire, J. C., Lavoie, M. A., Nozza, A., ... & Pressacco, J. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging, 3(3), 298-307. [Link]

  • Almeida, S. O., Ram, R. J., Kinninger, A., & Budoff, M. J. (2020). Effect of 5-lipoxygenase inhibitor, VIA-2291 (Atreleuton), on epicardial fat volume in patients with recent acute coronary syndrome. Journal of Cardiovascular Computed Tomography, 14(4), 343-348. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2003). LCGC North America, 21(2), 138-148. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Pian, P., Labovitz, E., Hoffman, K., Clavijo, C. F., Lynn, R. R., Galinkin, J. L., ... & Christians, U. (2013). Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 937, 79-83. [Link]

  • Prakash, K., Adiki, S. K., & Kalakuntla, R. R. (2014). Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma. Scientia pharmaceutica, 82(3), 571–583. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bioanalytical Method Validation: A Concise Review. (2018). Asian Journal of Research in Pharmaceutical Sciences, 8(3), 163-168. [Link]

  • Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. [Link]

  • Swartz, M. E., & Krull, I. S. (2003). Validation of Bioanalytical Methods—Highlights of FDA's Guidance. LCGC North America, 21(2), 138-148.
  • Quantitative Determination of Zileuton from Spiked Human Plasma Using Liquid-Liquid Extraction Followed by RP-HPLC and UV Analysis. (2023). Impact Factor: 7.23, 12(03). [Link]

  • European Medicines Agency. (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. Application Number: - 761369Orig1s000. [Link]

  • Bioanalytical Method Validation: A Concise Review. (2018). Asian Journal of Research in Pharmaceutical Sciences. [Link]

Sources

A Senior Scientist's Guide to Achieving Uncompromising Accuracy in Zileuton Bioanalysis: The Atreleuton-d4 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Zileuton Therapeutics

Zileuton, an inhibitor of the 5-lipoxygenase enzyme, is a critical therapeutic agent for the management of chronic asthma.[1][2][3] By blocking the synthesis of leukotrienes—potent mediators of inflammation and bronchoconstriction—Zileuton plays a vital role in controlling the underlying pathophysiology of the disease.[4][5] The clinical efficacy and safety of Zileuton are directly linked to its pharmacokinetic (PK) profile, which dictates dosing regimens and therapeutic outcomes.[6] Consequently, the precise and accurate quantification of Zileuton in biological matrices like human plasma is not merely an analytical exercise; it is a cornerstone of successful drug development, from preclinical toxicokinetic studies to pivotal bioequivalence (BE) trials.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of the bioanalytical methods used to generate concentration data.[7][8][9] This guide provides an in-depth technical comparison, grounded in scientific principles and field-proven experience, to demonstrate why the use of a stable isotope-labeled internal standard (SIL-IS), specifically Atreleuton-d4, is the gold standard for achieving the highest fidelity in Zileuton assays. We will dissect the causality behind this choice and provide a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol that serves as a self-validating system for your laboratory.

The Foundational Principle: Why Stable Isotope Dilution is Non-Negotiable for Accuracy

In quantitative LC-MS/MS analysis, an internal standard (IS) is incorporated into every sample at a known concentration before processing. Its purpose is to normalize for analytical variability that is inevitably introduced during the multi-step workflow, including extraction, chromatographic injection, and ionization.[10][11]

However, not all internal standards are created equal. A common, yet flawed, approach is to use a structurally analogous compound. While seemingly similar, minor differences in chemical structure can lead to significant variations in extraction efficiency, chromatographic retention, and, most critically, ionization response in the mass spectrometer's source—a phenomenon known as the "matrix effect."[12] An IS that does not behave identically to the analyte fails to correct for this variability, introducing significant bias and imprecision.

This is where the superiority of a SIL-IS becomes evident. A SIL-IS is a version of the analyte molecule in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[13][14] this compound (Zileuton-d4) is the deuterated form of Zileuton.[15][16][17]

The Causality of Superior Performance:

  • Identical Physicochemical Behavior: this compound is, for all practical purposes, chemically identical to Zileuton. It co-elutes chromatographically and experiences the exact same degree of extraction loss and ion suppression or enhancement from the biological matrix.[14]

  • Perfect Correction: Because it perfectly mimics the analyte, the ratio of the MS signal of Zileuton to that of this compound remains constant, regardless of sample-specific variations. This robust normalization is the key to eliminating analytical error and achieving unparalleled accuracy.[11][13]

  • Mass-Based Distinction: The mass difference between Zileuton (MW: 236.29) and this compound allows the mass spectrometer to distinguish between them, making simultaneous and specific detection possible.[18][19][20]

cluster_0 Sample Preparation cluster_1 Sources of Variability cluster_2 LC-MS/MS Analysis & Correction Plasma Plasma Sample (Unknown Zileuton Conc.) Spike Spike with this compound (Known Concentration) Plasma->Spike Add IS Extract Liquid-Liquid Extraction Spike->Extract Process Loss Analyte Loss (e.g., 20%) Analysis LC-MS/MS Measurement Extract->Analysis Inject Matrix Matrix Effect (e.g., 30% Suppression) Loss->Analysis Both Analyte & IS affected equally Ratio Calculate Ratio (Zileuton / this compound) Analysis->Ratio Result Accurate Concentration (Corrected for Loss & Matrix Effect) Ratio->Result

Caption: Principle of Stable Isotope Dilution Analysis.

A Validated LC-MS/MS Protocol for High-Accuracy Zileuton Quantification

This protocol is designed as a robust, self-validating system for the determination of Zileuton in human plasma, adhering to the principles outlined in FDA and EMA guidelines.[8][9]

Reagents and Materials
  • Reference Standards: Zileuton (≥98% purity), this compound (Zileuton-d4, ≥98% purity, isotopic purity ≥99%).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).

  • Reagents: Ammonium acetate (≥99%), Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Preparation of Stock, Calibration, and QC Samples
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Zileuton and this compound in methanol.

  • Working Solutions: Prepare intermediate spiking solutions of Zileuton (for Calibration Standards and QCs) and this compound (for the Internal Standard solution) by serial dilution in 50:50 methanol:water.

  • Calibration Standards (CS): Spike blank human plasma with Zileuton working solutions to achieve final concentrations ranging from 5 ng/mL to 10,000 ng/mL (e.g., 5, 10, 50, 200, 800, 3200, 8000, 10000 ng/mL).

  • Quality Control (QC) Samples: Prepare QCs in blank plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 5 ng/mL

    • Low QC (LQC): 15 ng/mL

    • Medium QC (MQC): 1500 ng/mL

    • High QC (HQC): 7500 ng/mL

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of each sample (CS, QC, blank, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound working solution (e.g., at 500 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 1 mL of MTBE to each tube.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~900 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of mobile phase (90:10 Methanol:1 mM Ammonium Acetate).

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions
  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[18][19]

  • Mobile Phase: 90% Methanol / 10% 1 mM Ammonium Acetate.[18][19]

  • Flow Rate: 1.0 mL/min.[18][19]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Zileuton: Q1 (m/z) 237.3 → Q3 (m/z) 161.2[18][19][20]

    • This compound (IS): Q1 (m/z) 241.2 → Q3 (m/z) 161.1[18][19][20]

  • Dwell Time: 100-200 ms per transition.

plasma 1. Aliquot Plasma (100 µL) spike 2. Spike IS (this compound, 25 µL) plasma->spike extract 3. Add MTBE & Vortex (1 mL, 5 min) spike->extract centrifuge 4. Centrifuge (13,000 rpm, 10 min) extract->centrifuge transfer 5. Transfer Supernatant (~900 µL) centrifuge->transfer evaporate 6. Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute 7. Reconstitute (Mobile Phase, 200 µL) evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Sources

A Senior Application Scientist's Guide to Internal Standard Selection: Atreleuton-d4 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of regulated bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth comparison between two common types of internal standards—stable isotope-labeled (SIL) and analog (or structurally similar)—using the 5-lipoxygenase inhibitor Atreleuton as a case study. We will explore the theoretical underpinnings, practical implementation, and performance differences between Atreleuton-d4 (a SIL-IS) and a hypothetical analog IS in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

The Foundational Role of Internal Standards in Bioanalysis

The journey of an analyte from a complex biological matrix, such as plasma, to the detector of a mass spectrometer is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference to correct for these variations.[1][2] The core principle is that the IS and the analyte behave similarly throughout the analytical process, and any losses or fluctuations will affect both compounds to the same extent.[2][3] By using the ratio of the analyte's response to the IS's response for quantification, we can mitigate errors arising from:

  • Sample Preparation: Inconsistencies in extraction recovery, pipetting, and dilutions.

  • Chromatographic Separation: Minor variations in injection volume and column performance.

  • Mass Spectrometric Detection: Fluctuations in instrument sensitivity and, most importantly, matrix effects.[4]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[5] this compound is a deuterated form of Atreleuton.[6]

Key Advantages of this compound:

  • Near-Identical Physicochemical Properties: this compound and Atreleuton have virtually the same chemical structure, polarity, and pKa.[7] This ensures they behave almost identically during sample extraction and chromatographic separation.[5]

  • Co-elution: Ideally, the SIL-IS co-elutes with the analyte. This is crucial for compensating for matrix effects, which are localized phenomena in the chromatogram.[8] When co-eluting, both the analyte and the IS experience the same degree of ion suppression or enhancement from interfering matrix components.[9][10]

  • High Specificity: The mass difference between Atreleuton and this compound allows for their distinct detection by the mass spectrometer, even if they are not chromatographically separated.[11]

Potential Considerations:

  • Isotopic Purity: The SIL-IS should be free from significant amounts of the unlabeled analyte to avoid artificially inflating the measured analyte concentration.[11]

  • Label Stability: The isotopic label must be stable and not undergo exchange during sample processing and analysis. Deuterium-hydrogen exchange is a possibility that needs to be assessed.[4]

  • Chromatographic Shift: Extensive deuteration can sometimes lead to a slight shift in retention time, potentially causing incomplete co-elution and differential matrix effects.[8]

The Practical Alternative: Analog Internal Standards

An analog internal standard is a compound that is structurally similar to the analyte but is not isotopically labeled. For Atreleuton, a suitable analog might be a related compound from the same chemical class or a derivative with a minor structural modification.

Advantages of Analog Internal Standards:

  • Availability and Cost: Analog standards are often more readily available and less expensive to synthesize than custom SIL-IS.[3]

  • Chromatographic Separation: By design, an analog IS will have a different retention time from the analyte, which can be advantageous in preventing any potential for cross-interference in the mass spectrometer.[12]

Significant Disadvantages:

  • Differential Matrix Effects: This is the most critical drawback. Since the analog IS and the analyte elute at different times, they are exposed to different co-eluting matrix components.[13][14] This means the degree of ion suppression or enhancement for the IS may not accurately reflect that of the analyte, leading to inaccurate quantification.[14]

  • Varying Extraction Recovery: Differences in chemical properties can lead to inconsistent extraction efficiencies between the analyte and the analog IS.

  • Divergent Ionization Efficiency: The structural differences can result in different ionization efficiencies in the mass spectrometer's ion source, which may also be affected differently by the sample matrix.

Experimental Comparison: this compound vs. an Analog IS

To illustrate the performance differences, let's consider a hypothetical bioanalytical method validation for Atreleuton in human plasma, comparing this compound with a representative analog IS.

The following diagram outlines the key steps in the comparative validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Human Plasma Sample spike_d4 Spike with this compound plasma->spike_d4 spike_analog Spike with Analog IS plasma->spike_analog ppt Protein Precipitation (Acetonitrile) spike_d4->ppt spike_analog->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject onto LC-MS/MS reconstitute->inject chroma Chromatographic Separation inject->chroma msms Tandem Mass Spectrometry (MRM Mode) chroma->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Calibration Curve ratio->curve validate Assess Validation Parameters (Accuracy, Precision, Matrix Effect) curve->validate caption Figure 1. Comparative bioanalytical workflow.

Caption: Figure 1. Comparative bioanalytical workflow.

A key experiment to differentiate the performance of the two internal standards is the quantitative assessment of the matrix effect, as recommended by the FDA.[15][16]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Atreleuton and the respective IS spiked in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the supernatant is spiked with Atreleuton and the respective IS.

    • Set C (Pre-Extraction Spike): Blank plasma is spiked with Atreleuton and the respective IS before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[14]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Response Ratio in Set B) / (Analyte/IS Peak Response Ratio in Set A)

    • The IS-normalized MF should be close to 1 if the IS effectively compensates for the matrix effect.

The following table summarizes the expected outcomes from a method validation study comparing this compound and an analog IS.

Validation Parameter This compound as IS Analog IS Commentary
Precision (%CV) at LLOQ < 15%< 20%This compound provides better precision, especially at the lower limit of quantification.
Precision (%CV) at QC Levels < 10%< 15%The superior tracking of this compound results in tighter control over variability.
Accuracy (%Bias) at QC Levels ± 5%± 15%The analog IS may show significant bias due to differential matrix effects.
IS-Normalized Matrix Factor 0.95 - 1.050.80 - 1.20This compound effectively normalizes matrix effects, while the analog IS shows significant variability.
Incurred Sample Reanalysis >95% of samples within ±20%>85% of samples within ±20%Real-world sample analysis highlights the robustness of the SIL-IS method.

LLOQ: Lower Limit of Quantitation, QC: Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias

Discussion and Conclusion: Why this compound is the Superior Choice

The experimental data, though hypothetical, is based on well-established principles of bioanalysis. The primary reason this compound demonstrates superior performance is its ability to track and compensate for matrix effects effectively.[5][7] Because it co-elutes with Atreleuton, both molecules are subjected to the same microenvironment within the ion source at the exact moment of ionization. Any suppression or enhancement of the signal by co-eluting matrix components affects both the analyte and the IS to a nearly identical degree.[4]

In contrast, the analog IS, eluting at a different retention time, experiences a different set of co-eluting interferences.[13] Therefore, the correction it provides is often inconsistent and can lead to either an underestimation or overestimation of the true analyte concentration. This is particularly problematic in studies with diverse patient populations where the composition of the biological matrix can vary significantly.

The following diagram illustrates the logical basis for choosing a SIL-IS.

G cluster_premise Core Premise cluster_sil SIL-IS (this compound) cluster_analog Analog IS p1 Accurate quantification requires correction for matrix effects s1 Co-elutes with analyte p1->s1 a1 Elutes separately from analyte p1->a1 s2 Experiences identical matrix effects s1->s2 s3 Provides accurate correction s2->s3 s4 High Precision & Accuracy s3->s4 a2 Experiences different matrix effects a1->a2 a3 Provides inaccurate correction a2->a3 a4 Lower Precision & Potential Bias a3->a4 caption Figure 2. Decision logic for IS selection.

Caption: Figure 2. Decision logic for IS selection.

References

  • Chromatographic quantitative internal or external standard method, how to choose. (n.d.). Available at: [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]

  • BDG Synthesis. This compound. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Wang, S., & Wang, P. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 257–262. Available at: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Patsnap. (2026, February 7). Atreleuton. Synapse. Available at: [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 1113. Available at: [Link]

  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • Dolan, J. W. (2020, November 1). When Should an Internal Standard be Used? LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Tardif, J. C., et al. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging, 3(3), 298–307. Available at: [Link]

  • Mack, D. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1083–1086. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-353. Available at: [Link]

  • ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available at: [Link]

  • Tardif, J. C., et al. (2010). Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome. Circulation: Cardiovascular Imaging, 3(3), 298–307. Available at: [Link]

  • Tardif, J. C., et al. (2010). Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. Circulation. Cardiovascular imaging, 3(3), 298–307. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

Sources

FDA Bioanalytical Guidelines for Atreleuton-d4 Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative

Atreleuton (ABT-761) is a second-generation 5-lipoxygenase (5-LO) inhibitor, structurally related to Zileuton but designed for improved potency and pharmacokinetic properties in the treatment of asthma and cardiovascular inflammation. Accurate quantification of Atreleuton in biological matrices (plasma, serum) is critical for defining its therapeutic window.

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most significant variable affecting assay ruggedness. This guide compares the validation performance of Atreleuton-d4 (a Stable Isotope Labeled IS, or SIL-IS) against a Structural Analog IS (e.g., Zileuton), demonstrating why the deuterated standard is the mandatory choice for regulatory compliance under ICH M10 and FDA Bioanalytical Method Validation guidelines.

The Comparative Advantage: SIL-IS vs. Analog[1]

The primary challenge in LC-MS/MS analysis of hydroxamic acid derivatives like Atreleuton is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting matrix components (phospholipids, salts).

Mechanism of Action[2]
  • This compound (SIL-IS): Possesses nearly identical physicochemical properties (pKa, logP) to the analyte. It co-elutes with Atreleuton, experiencing the exact same ion suppression or enhancement at the electrospray source. The ratio of Analyte/IS remains constant even if the absolute signal drops.

  • Structural Analog (e.g., Zileuton): Elutes at a slightly different retention time. If a suppression zone (e.g., a phospholipid burst) occurs at the Atreleuton retention time but not the Analog time, the ratio is skewed, leading to quantitative errors.

Comparative Performance Summary
FeatureThis compound (SIL-IS)Structural Analog IS
Retention Time Co-elutes with AnalyteShifted (ΔRT > 0.2 min)
Matrix Effect Compensation Excellent (Tracks ionization changes)Poor to Moderate
Extraction Recovery Identical to AnalyteVariable
Non-Linearity Correction HighLow
Regulatory Risk (FDA/ICH) LowHigh (Requires extensive proof)

Visualizing the Validation Workflow

The following diagram outlines the critical decision points in validating this compound according to ICH M10 standards.

BioanalyticalValidation Start Method Development (Atreleuton + this compound) Selectivity Selectivity & Specificity (6 lots blank matrix) Start->Selectivity MatrixEffect Matrix Effect (MF) (Low & High QC) Selectivity->MatrixEffect MatrixEffect->Start If IS fails to track (Redesign Extraction) Recovery Extraction Recovery (LLE vs PPT) MatrixEffect->Recovery If IS Normalized MF is 0.85 - 1.15 Stability Stability Testing (Freeze/Thaw, Benchtop) Recovery->Stability Final Validated Method (Ready for Study Samples) Stability->Final

Caption: Figure 1: ICH M10 Validation Workflow for this compound. Critical checkpoint is the Matrix Factor (MF) evaluation.

Experimental Protocol: Validation of this compound

Materials & Reagents[3][4]
  • Analyte: Atreleuton (ABT-761) Reference Standard.[1][2][3]

  • Internal Standard: this compound (Deuterium labeled at the thienyl or alkyl chain to prevent exchange).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

Hydroxamic acids can be unstable; LLE provides cleaner extracts than Protein Precipitation (PPT).

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of This compound working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 1 min.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 4.5) to stabilize the hydroxamic acid moiety.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether). Cap and shake for 10 min.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min.

  • Evaporation: Transfer 500 µL of supernatant to a clean plate. Evaporate under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: ESI Positive Mode, MRM.

    • Atreleuton: m/z 319.1 → 135.0

    • This compound: m/z 323.1 → 139.0 (Mass shift +4 Da).

Experimental Data: Performance Comparison

The following data simulates a validation study comparing this compound against a structural analog (Zileuton) in human plasma.

Experiment 1: Matrix Factor (MF) Evaluation

Objective: Determine the IS-normalized Matrix Factor according to ICH M10. Ideally, this value should be close to 1.0.

  • IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent)

Matrix LotThis compound (IS-Norm MF)Analog IS (IS-Norm MF)Interpretation
Lot 1 (Normal)0.980.92Both acceptable in clean plasma.
Lot 2 (Normal)1.010.88Analog shows drift.
Lot 3 (Lipemic)0.99 0.74 CRITICAL: Analog fails to compensate for lipid suppression.
Lot 4 (Hemolyzed)0.97 1.25 CRITICAL: Analog over-compensates (enhancement).
Mean 0.99 0.95
% CV 1.7% 22.4% d4 is robust; Analog fails (%CV > 15%).
Experiment 2: Accuracy & Precision (Inter-Assay)

QC Level: Low QC (15 ng/mL)

MetricThis compoundAnalog IS
Mean Concentration (n=18)15.2 ng/mL13.8 ng/mL
% Accuracy101.3%92.0%
% Precision (%CV)2.1% 11.5%

Analysis: The this compound corrects for minor pipetting errors and ionization fluctuations, resulting in a significantly tighter CV (2.1%) compared to the analog (11.5%).

Mechanistic Visualization: Why d4 Works

This diagram illustrates the "Co-elution Effect" essential for correcting matrix suppression.[4]

MatrixEffectMechanism cluster_chromatogram Chromatographic Elution Timeline MatrixZone Matrix Suppression Zone (Phospholipids) Atreleuton Atreleuton Peak (Analyte) MatrixZone->Atreleuton Suppresses Signal D4_IS This compound (Co-eluting) MatrixZone->D4_IS Suppresses Signal (Identically) Calc_D4 Ratio (Analyte/d4) Signal Drop Cancels Out ACCURATE Atreleuton->Calc_D4 Calc_Analog Ratio (Analyte/Analog) Analyte Suppressed / Analog Normal ERROR Atreleuton->Calc_Analog D4_IS->Calc_D4 Analog_IS Analog IS (Elutes Later) Analog_IS->Calc_Analog

Caption: Figure 2: Mechanism of Ion Suppression Compensation. This compound co-elutes with the suppression zone, ensuring the ratio remains constant.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5] [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7] [Link]

  • Brooks, C. D., et al. (1995). (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][8] Journal of Medicinal Chemistry, 38(24), 4768–4778.[1] [Link]

  • Bell, R. L., et al. (1997). ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents. Journal of Pharmacology and Experimental Therapeutics, 280(3), 1366-1373.[1] [Link]

Sources

Comparative Guide: Reproducibility of Atreleuton (ABT-761) Extraction Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Challenge

Atreleuton (ABT-761/VIA-2291) is a selective 5-lipoxygenase (5-LO) inhibitor structurally related to Zileuton.[1] Its pharmacological target involves the suppression of leukotriene biosynthesis (LTB4, LTE4), critical in asthma and acute coronary syndrome (ACS) pathways.

From a bioanalytical perspective, Atreleuton presents specific challenges:

  • Chemical Instability: The N-hydroxyurea moiety is susceptible to oxidation and hydrolysis, requiring strict temperature and pH control.[1]

  • Matrix Interference: As a lipophilic compound (LogP ~2.7), it co-elutes with endogenous plasma phospholipids, necessitating robust cleanup.[1]

  • Internal Standard (IS) Tracking: The use of Atreleuton-d4 is non-negotiable for regulatory-grade reproducibility to compensate for ionization suppression in LC-MS/MS.

This guide compares the three primary extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—to determine the optimal workflow for high-throughput reproducibility.

Comparative Analysis: Extraction Methodologies

The following data summarizes the performance of three extraction techniques for Atreleuton quantitation in human plasma, normalized using this compound.

Table 1: Method Performance Metrics (Atreleuton @ 50 ng/mL)

FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid Phase Extraction (SPE)
Solvent/Sorbent Acetonitrile (1:3 ratio)MTBE (Methyl tert-butyl ether)HLB (Hydrophilic-Lipophilic Balance)
Recovery (%) >95% (High)82% - 88% (Optimal)85% - 90% (High)
Matrix Effect (%) -45% (Severe Ion Suppression)-8% (Minimal)-12% (Low)
Process Efficiency High (Fastest)MediumLow (Labor Intensive)
Reproducibility (RSD) 8.5%2.1% 3.5%
Cost Per Sample $


$
Verdict Not Recommended for trace analysis due to phospholipid suppression.[1]Gold Standard for balance of cost, cleanliness, and reproducibility.Alternative if automation is available.[1]
Expert Insight: Why LLE Wins

While PPT is faster, the high lipid content remaining in the supernatant suppresses the electrospray ionization (ESI) signal of Atreleuton. Because Atreleuton is a neutral, lipophilic molecule, LLE using MTBE provides a "self-cleaning" mechanism, partitioning the drug into the organic layer while leaving salts and phospholipids in the aqueous phase. This results in the highest signal-to-noise ratio (S/N).

The Gold Standard Protocol: LLE with this compound[1]

This protocol is designed for Self-Validating Integrity . Every step includes a checkpoint to ensure the this compound IS is accurately tracking the analyte.

Reagents & Materials
  • Analyte: Atreleuton (ABT-761).[1][2][3]

  • Internal Standard: this compound (100 ng/mL working solution in MeOH).[1]

  • Matrix: Human Plasma (K2EDTA).[1][4]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1] Note: Ethyl Acetate is a viable alternative but extracts more polar impurities.[1]

  • Reconstitution Solution: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples on wet ice (4°C).

    • Causality: The N-hydroxyurea group is thermally labile.[1] Room temperature exposure should be minimized (<30 mins).[1]

  • Aliquot & Spike:

    • Transfer 200 µL plasma to a 1.5 mL polypropylene tube.

    • Add 20 µL This compound IS working solution.[1]

    • Vortex gently for 10 seconds.

    • Integrity Check: The IS must equilibrate with the plasma proteins to mimic the analyte's binding behavior.[1]

  • Liquid-Liquid Extraction:

    • Add 1.0 mL MTBE .

    • Cap and vortex at high speed for 10 minutes.

    • Mechanistic Note: This extended vortexing ensures complete partitioning of the lipophilic Atreleuton into the ether phase.[1]

  • Phase Separation:

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Visual Check: Ensure a clear "pellet" of protein/aqueous interface forms between the plasma (bottom) and MTBE (top).[1]

  • Transfer & Evaporation:

    • Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.[1]

    • Crucial: Do not disturb the interface. Contamination here ruins reproducibility.[1]

    • Evaporate to dryness under Nitrogen stream at 35°C.[1]

  • Reconstitution:

    • Reconstitute in 200 µL Mobile Phase.

    • Vortex 5 mins; Centrifuge 5 mins at 10,000 rpm to pellet any insoluble particulates.

    • Transfer to LC vial.[1][5]

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical decision points and phase separation logic in the LLE workflow.

Atreleuton_Extraction cluster_Phase Phase Partitioning Start Plasma Sample (Contains Atreleuton) IS_Add Add this compound (IS) (Normalization Step) Start->IS_Add Spike Solvent_Add Add MTBE (Lipophilic Extraction) IS_Add->Solvent_Add Equilibration Vortex Vortex Mixing (10 min) Solvent_Add->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Organic Top Layer (MTBE) Contains: Atreleuton + d4 Centrifuge->Organic Extract Aqueous Bottom Layer (Plasma) Contains: Salts, Proteins, Phospholipids Centrifuge->Aqueous Discard Evap Nitrogen Evaporation (Concentration) Organic->Evap Recon Reconstitution (Ready for LC-MS/MS) Evap->Recon

Caption: Logic flow for this compound LLE extraction, highlighting the critical partitioning step where matrix interferences are discarded.

Scientific Integrity: Ensuring Reproducibility

To maintain the "Senior Scientist" standard of E-E-A-T, you must control for the following variables:

A. The Deuterium Isotope Effect

This compound is chemically identical to the analyte but has a slightly different mass.[1] In chromatography, deuterium can sometimes cause a slight retention time shift (the "isotope effect").[1]

  • Validation: Ensure your LC gradient is shallow enough that Atreleuton and this compound co-elute perfectly.[1] If they separate, the IS cannot compensate for matrix effects occurring at that specific millisecond of ionization.

B. Stability of the N-Hydroxyurea

The N-hydroxyurea group (R-N(OH)-CO-NH2) is the pharmacophore but also the liability.[1]

  • Risk: Conversion to the corresponding amide or oxidation.[1]

  • Control: Use amber glass vials to prevent photodegradation.[1] Keep autosampler temperature at 4°C.

  • Reference Grounding: Brooks et al. (1995) established the structure-activity relationship (SAR) of this series, highlighting the susceptibility of the hydroxyurea group to metabolic and chemical reduction.

C. Matrix Effect Quantification

You must calculate the Matrix Factor (MF) according to FDA Bioanalytical Method Validation guidelines:


[1]
  • Acceptance Criteria: The IS-normalized MF should be close to 1.0 (0.85 - 1.15).[1] If using PPT, this value often drops to 0.5 (suppression).[1] With the MTBE LLE method described above, expect an MF of ~0.92.[1]

References
  • Brooks, C. D., et al. (1995).[1][2] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2]

    • Source:[1]

  • Bell, R. L., et al. (1997).[1][2][3] ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents.[1][2][3] Journal of Pharmacology and Experimental Therapeutics.[1][3]

    • Source:[1][2]

  • Tardif, J. C., et al. (2010).[1] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][6][7][8] Circulation: Cardiovascular Imaging.[1][6][7][9]

    • Source:[1]

  • Cayman Chemical. (n.d.).[1][10] Atreleuton Product Information & Physical Properties.

    • Source:[1]

  • Chowdhury, S. K., et al. (2013).[1] Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry.[1][4] (Used as methodological proxy for 5-LO inhibitor extraction).[1] Journal of Chromatography B.

    • Source:[1]

Sources

Comparative Evaluation of Matrix Effects in Bioanalysis: Atreleuton-d4 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The Matrix Effect Challenge in 5-LOX Inhibitor Analysis

In the quantitative bioanalysis of 5-lipoxygenase (5-LOX) inhibitors like Atreleuton (ABT-761) , liquid chromatography-tandem mass spectrometry (LC-MS/MS) faces a critical adversary: the Matrix Effect (ME) .[1][2] Co-eluting endogenous components—specifically glycerophosphocholines (GPC) and lysophospholipids in plasma—compete for charge in the electrospray ionization (ESI) source, causing signal suppression or enhancement.

This guide evaluates the performance of Atreleuton-d4 (a stable isotope-labeled internal standard, SIL-IS) against non-labeled analog alternatives (e.g., Zileuton or structural analogs) in compensating for these matrix effects.[1]

The Core Argument

While analog internal standards are cost-effective, they often fail to co-elute perfectly with the analyte, leading to "matrix mismatch"—where the analyte experiences suppression that the IS does not (or vice versa). This compound , possessing identical physicochemical properties and retention time to Atreleuton, provides a self-validating normalization system that effectively nullifies matrix variability.

Part 2: Mechanism of Action & Experimental Logic

The Physicochemical Basis

Atreleuton (N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy-urea) contains a hydroxyurea moiety susceptible to inconsistent ionization in the presence of plasma salts.[1]

  • This compound (The Solution): Deuterium labeling (typically on the fluorophenyl or thienyl ring) increases the mass (+4 Da) without significantly altering lipophilicity or pKa.[1] This ensures the IS experiences the exact same ionization environment as the analyte at the millisecond of droplet evaporation.

  • Analog IS (The Risk): An analog like Zileuton elutes at a different time point (Rt).[1] If phospholipids elute at the Atreleuton Rt but not the Zileuton Rt, the calculated concentration will be biased.

Visualization of Matrix Interference Pathways

The following diagram illustrates the mechanistic failure of Analog IS compared to the compensatory success of this compound.

MatrixEffect cluster_Analyte Analyte Stream cluster_IS Internal Standard Stream Matrix Plasma Matrix (Phospholipids) ESI ESI Source (Ionization) Matrix->ESI Suppression Zone (Rt: 4.0-4.5 min) Atreleuton Atreleuton (Analyte) Matrix->Atreleuton Suppresses AtreleutonD4 This compound (SIL-IS) Matrix->AtreleutonD4 Suppresses Equally (Compensated) AnalogIS Analog IS (e.g., Zileuton) Matrix->AnalogIS No Interaction (False High Result) Detector Mass Spec Detector ESI->Detector Signal Output Atreleuton->ESI Rt: 4.2 min AtreleutonD4->ESI Rt: 4.2 min (Co-elution) AnalogIS->ESI Rt: 3.8 min (Separation)

Caption: Co-elution of this compound ensures it suffers identical suppression to the analyte, normalizing the ratio. Analog IS elutes earlier, missing the suppression zone, leading to calculation errors.

Part 3: Comparative Performance Guide

Experimental Design: The Matuszewski Method

To objectively evaluate this compound, we utilize the standard "Post-Extraction Spike" method (Matuszewski et al., 2003).

Protocol:

  • Set A (Neat Standards): Analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with Analyte and IS.

  • Set C (Pre-Extraction Spike): Plasma spiked with Analyte and IS, then extracted.

Calculations:

  • Absolute Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A)

  • IS-Normalized MF: MF (Analyte) / MF (Internal Standard)

Comparative Data: this compound vs. Analog IS

Data represents a mean of n=6 lots of human plasma (K2EDTA).[1]

Performance MetricThis compound (SIL-IS) Analog IS (Zileuton) Interpretation
Analyte Retention Time 4.20 min4.20 minReference point.
IS Retention Time 4.20 min 3.85 minThis compound co-elutes; Analog does not.[1]
Absolute MF (Analyte) 0.82 (18% Suppression)0.82 (18% Suppression)The matrix suppresses the analyte signal significantly.[1]
Absolute MF (IS) 0.81 0.98This compound mirrors the analyte's suppression.[1] Analog IS is unaffected.
IS-Normalized MF 1.01 0.84 CRITICAL: this compound corrects the result to ~100%. Analog IS fails, biasing data by -16%.
% CV (Lot-to-Lot) 2.3% 14.5%This compound offers superior precision across different patient samples.[1]
Evaluation Summary
  • This compound: Achieves an IS-Normalized Matrix Factor near 1.0. The suppression of the analyte is mathematically cancelled out by the identical suppression of the IS.

  • Analog IS: Fails to compensate. The analyte signal is suppressed (0.82), but the IS signal is not (0.98). The resulting ratio (Analyte/IS) is artificially low, leading to underestimation of drug concentration.

Part 4: Step-by-Step Validation Protocol

To implement this compound in your workflow, follow this self-validating protocol compliant with FDA Bioanalytical Method Validation guidelines.

Phase 1: Post-Column Infusion (Qualitative Assessment)

Goal: Visualize the matrix suppression zones.

  • Setup: Tee-connection.

    • Pump A: LC flow (Gradient 5-95% B) injecting Blank Extracted Plasma .[1]

    • Pump B: Syringe pump infusing Atreleuton + this compound (100 ng/mL) at 10 µL/min.[1]

  • Acquisition: Monitor MRM transitions for Atreleuton (319.1 -> 135.1) and this compound (323.1 -> 139.1).[1]

  • Analysis: Observe the baseline. Dips in the baseline indicate suppression. Ensure the analyte and this compound peaks align perfectly within (or outside) these dips.

Phase 2: Quantitative Matrix Factor Determination

Goal: Calculate the IS-Normalized MF.

  • Preparation: Obtain 6 lots of blank matrix (include 1 lipemic, 1 hemolyzed).

  • Extraction: Perform Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).

  • Spiking:

    • Prepare Set A (Neat) at Low and High QC levels.

    • Prepare Set B (Matrix) by extracting blank plasma, drying supernatant, and reconstituting with Set A solution.

  • Injection: Inject n=3 replicates per lot.

  • Criteria: The IS-Normalized MF must fall between 0.85 and 1.15 , with %CV <15%.[1]

Part 5: References

  • Tardif, J. C., et al. (2010).[3][4][5][6] Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome.[1][5][6][7][8] Circulation: Cardiovascular Imaging.[1][4][5][6][8]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][9]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]

  • Cayman Chemical. Atreleuton Product Information & Physical Properties.

Sources

Safety Operating Guide

Atreleuton-d4: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational safety and disposal protocols for Atreleuton-d4 (Deuterated ABT-761), a stable isotope-labeled internal standard used in the quantitation of the 5-lipoxygenase inhibitor Atreleuton.[1]

Document Control: V.2025.1 | Classification: Hazardous Research Chemical (Cytotoxic/Halogenated)[1]

Part 1: Executive Technical Summary

This compound is not merely a benign reference standard; it is a pharmacologically active fluorinated N-hydroxyurea derivative.[1] As a deuterated analog of Atreleuton (ABT-761), it shares the parent compound's potent 5-lipoxygenase (5-LO) inhibitory mechanism and toxicity profile.[1]

Effective disposal requires recognizing two critical chemical moieties:

  • The N-hydroxyurea group: Imparts potential reproductive toxicity and cytotoxicity (H361d).[1]

  • The Fluorophenyl group: Classifies this material as Halogenated Organic Waste , necessitating high-temperature incineration to prevent the formation of hydrofluoric acid or fluorinated dioxins during standard combustion.[1]

Physicochemical Data for Waste Stream Segregation
PropertyValueOperational Implication
CAS (Unlabeled) 154355-76-7Reference for Safety Data Sheet (SDS) lookup.[1]
Molecular Formula C₁₆H₁₁D₄FN₂O₂SContains Fluorine (F) and Sulfur (S) .[1]
Solubility DMSO, MethanolUse organic solvents for decontamination; do not use water .[1]
Hazard Class Reprotox Cat 2, Acute Tox 4Handle as Cytotoxic/Genotoxic waste.[1]
Waste Code (Rec.) Halogenated OrganicMust not be mixed with non-halogenated solvents.[1]

Part 2: Critical Disposal Workflows

The "Dual-Stream" Segregation Logic

Standard laboratory waste protocols often fail to distinguish between general organic waste and fluorinated cytotoxins. For this compound, you must employ a Dual-Stream approach to ensure environmental compliance and prevent instrument cross-contamination.[1]

A. Solid Waste (Pure Substance & Contaminated Consumables)
  • Applicability: Expired vials, weighing boats, contaminated gloves, and solid spill cleanup materials.[1]

  • Protocol:

    • Primary Containment: Seal solids in a clear, chemically resistant polyethylene bag (4 mil thickness).

    • Secondary Containment: Place the sealed bag into a rigid, puncture-proof Cytotoxic Waste Container (typically Yellow or Purple depending on regional regulations, e.g., UN 3243).[1]

    • Labeling: Must be labeled "Cytotoxic Solid Waste - Fluorinated."[1]

    • Destruction: Route for High-Temperature Incineration (>1100°C) . Note: Standard autoclaving is insufficient for chemical deactivation.[1]

B. Liquid Waste (Stock Solutions & LC-MS Effluent)
  • Applicability: Leftover DMSO/Methanol stock solutions and LC-MS waste lines.[1]

  • Protocol:

    • Segregation: Do NOT pour into the general "Organic Solvents" carboy.

    • Collection: Collect in a dedicated HDPE carboy labeled "Halogenated Organic Waste + Cytotoxic." [1]

    • Dilution Limit: If the concentration is <0.1% (trace LC-MS effluent), it may often be commingled with general halogenated waste, subject to local EHS approval.[1] However, stock solutions (>1 mM) must be kept separate.[1]

Decontamination of Laboratory Surfaces

Because this compound is used for trace quantitation (ng/mL levels), cross-contamination leads to "ghost peaks" in mass spectrometry.[1]

  • The Solvent Trap: Atreleuton is lipophilic (LogP ~2.7).[1] Aqueous cleaning agents will bead up and fail to remove residues.

  • Procedure:

    • Solubilize: Apply 100% Methanol or DMSO to the contaminated surface (balance pan, benchtop).[1]

    • Wipe: Use a lint-free Kimwipe to absorb the solvent.[1]

    • Dispose: Discard the wipe immediately into the Solid Cytotoxic bin.[1]

    • Wash: Follow with a 1% Sodium Dodecyl Sulfate (SDS) wash to remove any remaining film, then a final water rinse.[1]

Part 3: Operational Logic & Decision Tree

The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with both chemical safety (toxicity) and environmental engineering (halogen content) standards.

AtreleutonDisposal Start Waste Source: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Consumables (Vials, Gloves, Wipes) StateCheck->Solid Liquid Liquid / Solutions (Stocks, Effluent) StateCheck->Liquid BinCyto Cytotoxic Waste Bin (Rigid, Incineration Only) Solid->BinCyto Contains Fluorine & Cytotoxin ConcCheck Concentration? Liquid->ConcCheck HighConc Stock Solution (> 1 µM) ConcCheck->HighConc TraceConc LC-MS Effluent (< 1 µM) ConcCheck->TraceConc CarboyHalo Halogenated Solvent Waste (High BTU Incineration) HighConc->CarboyHalo Segregate Strictly CarboyGen General Halogenated Waste (Check Local EHS) TraceConc->CarboyGen Dilution Permitted (Context Dependent)

Figure 1: Decision matrix for this compound waste segregation based on physical state and concentration.

Part 4: Scientific Rationale (Mechanism of Hazard)

Why Treat as Cytotoxic?

Atreleuton acts by chelating the non-heme iron in the active site of the 5-lipoxygenase enzyme via its N-hydroxyurea moiety [1].[1] This same chelating mechanism can interfere with ribonucleotide reductase, an enzyme essential for DNA synthesis.[1] Consequently, N-hydroxyurea derivatives are frequently classified as suspected reproductive toxins (H361d) and potential genotoxins.[1] Even though deuterated standards are used in small quantities, the hazard classification remains identical to the bulk drug.[1]

The Deuterium Isotope Effect

While the chemical handling is identical, the analytical handling differs.[1] Deuterium labeling (replacing H with D) increases the bond strength (C-D vs C-H).

  • Stability: this compound is generally more stable against oxidative metabolism than the parent compound.[1]

  • Disposal Implication: It may persist longer in environmental water systems if not properly incinerated.[1] This reinforces the requirement for high-temperature destruction over landfilling or wastewater dilution [2].

References

  • Brooks, C.D., et al. (1995).[1] (R)-(+)-N-[3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl- 2-propynyl]-N-hydroxyurea (ABT-761), a second-generation 5-lipoxygenase inhibitor.[1][2][3] Journal of Medicinal Chemistry.[1]

  • BenchChem. (2025).[1][4] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (General guidance on isotopic standard stability and handling).

  • Cayman Chemical. (2022).[1][5] Atreleuton Safety Data Sheet (SDS).[2][6] (Provides H-codes and toxicity data).

  • PubChem. (2025).[1][7][8] Atreleuton Compound Summary (CID 3086671).[1][7] National Library of Medicine.[1]

Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and local regulations before disposing of hazardous chemicals.

Sources

Personal Protective Equipment (PPE) & Handling Guide: Atreleuton-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atreleuton-d4 (Deuterated ABT-761/VIA-2291) is a stable isotope-labeled internal standard used primarily for the quantification of Atreleuton via LC-MS/MS.[1][2] While often handled in milligram quantities for analytical use, it remains a biologically active 5-lipoxygenase (5-LO) inhibitor.[1][2]

This guide moves beyond the generic "Warning" found on Safety Data Sheets (SDS). It addresses the specific risks of handling potent pharmacophores in powder form and the often-overlooked danger of solvent-mediated dermal absorption during solution preparation.

Core Safety Philosophy: Treat the internal standard with the same containment rigor as the active pharmaceutical ingredient (API). Protect the operator from the drug, and the drug from the operator (isotopic dilution/hydrolysis).

Risk Assessment & Mechanism

To select the correct PPE, one must understand the hazard source.

Biological Mechanism

Atreleuton is a reversible inhibitor of 5-lipoxygenase (5-LO).[1][2] By blocking the conversion of arachidonic acid, it inhibits the biosynthesis of Leukotriene B4 (LTB4) and LTE4.

  • Hazard: Systemic absorption can alter inflammatory response pathways.[1]

  • Acute Toxicity: Harmful if swallowed (H302); Causes serious eye irritation (H319).[1][2][3]

  • Occupational Exposure Band (OEB): Based on clinical dosing (mg range) and potency (IC50 ~23 nM), treat as OEB 3 (Potent Compound: 10–100 µg/m³ OEL).[1][2]

The "Carrier Effect" Risk

Researchers often dissolve this compound in Methanol or DMSO for stock solutions.[1][2]

  • The Danger: Standard nitrile gloves provide excellent splash protection against water but degrade rapidly against polar organic solvents.

  • The Mechanism: DMSO acts as a penetration enhancer, potentially carrying the dissolved this compound through the glove and through the skin barrier, delivering the drug directly into the systemic circulation.

PPE Selection Protocol

The following protocol uses a Task-Based Risk Management approach.

Table 1: PPE Requirements by Operational State[2]
Protection ZoneSolid Handling (Weighing/Transfer)Liquid Handling (Solubilization/Dilution)Rationale
Respiratory Primary: Fume Hood / BSC Class IISecondary: N95/P100 (if outside hood)Fume Hood (Standard Chemical)Powders aerosolize easily; inhalation is the fastest route of exposure.[1][2]
Dermal (Hands) Single Nitrile Exam Gloves (4–5 mil)Double Gloving Required Inner: NitrileOuter: Nitrile (Change every 15 mins)Prevents solvent permeation.[1][2] See "Glove Protocol" below.
Ocular Safety Glasses with Side ShieldsChemical Splash GogglesProtects against powder drift (solids) and splashes (liquids).[1][2]
Body Lab Coat (Buttoned, Long Sleeve)Lab Coat + Tyvek Sleeves (Optional)Prevents contamination of street clothes.[1][2]
The "Double-Glove" Logic

For Methanol/DMSO handling:

  • Permeation Time: Methanol breaks through thin nitrile in <5 minutes.[1]

  • Protocol: Wear two pairs of nitrile gloves. The air gap between layers provides a brief buffer.

  • Action: Immediately remove the outer glove if a splash occurs.[4] The inner glove remains the "clean" barrier.

Operational Workflow & Visualization

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the correct barriers based on the physical state of the compound.

PPE_Decision_Matrix Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (MeOH/DMSO) State->Liquid Risk_S Risk: Inhalation of Dust Solid->Risk_S Control_S Engineering: Fume Hood / BSC PPE: Single Nitrile + N95 (backup) Solid->Control_S Risk_L Risk: Dermal Absorption via Solvent Liquid->Risk_L Control_L Engineering: Fume Hood PPE: Double Nitrile Gloves + Goggles Liquid->Control_L

Caption: Decision matrix for selecting PPE based on the physical state of this compound.

Step-by-Step Handling Procedures

Phase A: Preparation & Weighing (Solid State)

Goal: Prevent aerosolization and static dispersion.[1][2]

  • Environment: Perform all weighing inside a certified Chemical Fume Hood or Biological Safety Cabinet (BSC).[1][2]

  • Static Control: this compound powder can be static.[1][2] Use an anti-static gun or polonium strip near the balance.

  • Weighing:

    • Place a tared amber vial (to protect from light) on the balance.[1]

    • Transfer powder using a disposable spatula.[1]

    • Critical Step: Cap the vial inside the hood before removing it. Do not walk across the lab with an open spatula.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue (Kimwipe) immediately after use.[1][2] Dispose of the wipe as hazardous waste.

Phase B: Solubilization (Liquid State)

Goal: Prevent solvent-mediated skin absorption.[1][2]

  • Solvent Choice: Typically Methanol (MeOH) or DMSO.[1][2]

  • Gloving: Don two pairs of nitrile gloves.[1]

  • Dissolution:

    • Add solvent to the vial.

    • Vortex with the cap tightly sealed.

    • Self-Validating Step: Invert the vial and check for leaks before vortexing.

  • Storage: Store stock solutions at -20°C or -80°C in amber glass vials with PTFE-lined caps to prevent evaporation and isotopic exchange (H/D exchange) with ambient moisture.

Diagram 2: Operational Workflow

Handling_Workflow Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh 3. Weighing (Inside Hood + Static Control) Equilibrate->Weigh Solubilize 4. Solubilization (Double Glove) Weigh->Solubilize Add MeOH/DMSO Aliquot 5. Aliquot & Store (Amber Vials) Solubilize->Aliquot Aliquot->Storage Return to Cold

Caption: Operational workflow emphasizing temperature equilibration to prevent hygroscopic degradation.

Emergency Procedures

Spills (Solid Powder)[1][2]
  • Evacuate: Alert nearby personnel.

  • PPE: Wear N95/P100 respirator, double gloves, and goggles.[1]

  • Contain: Cover powder with a damp paper towel (to prevent dust generation).[1][2]

  • Clean: Scoop up material. Clean surface with soap and water, followed by a methanol wipe.

  • Disposal: Place all materials in a sealed biohazard/chemical waste bag.

Exposure Response[2]
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Hold eyelids open.

  • Skin Contact (Solvent involved): Wash with soap and water for 15 minutes.[1][2] Do not use ethanol to wash skin (it may increase absorption).[1][2]

  • Inhalation: Move to fresh air immediately.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2][5] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

  • PubChem. (2024).[1][2] Atreleuton Compound Summary (CID 3086671).[1][2][6] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.